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  • Product: 6-Aminopyridine-2,5-dicarboxylic acid

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 6-Aminopyridine-2,5-dicarboxylic Acid

Executive Summary The compound 6-Aminopyridine-2,5-dicarboxylic acid (CAS: 1393562-80-5) is a highly specialized molecular building block utilized extensively in the development of Metal-Organic Frameworks (MOFs), coordi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Aminopyridine-2,5-dicarboxylic acid (CAS: 1393562-80-5) is a highly specialized molecular building block utilized extensively in the development of Metal-Organic Frameworks (MOFs), coordination polymers, and active pharmaceutical ingredients (APIs)[1]. The presence of both a hydrogen-bond donating amino group and two coordinating carboxylic acid moieties makes it a versatile polydentate ligand. However, synthesizing this specific substitution pattern (amino at C6, carboxylic acids at C2 and C5) presents significant regiochemical challenges.

This whitepaper details a scalable, highly regioselective, four-step synthetic route starting from inexpensive 2,5-pyridinedicarboxylic acid. By leveraging modern N-oxide activation chemistry, this protocol bypasses the harsh conditions and poor yields associated with traditional halogenation-amination sequences.

Retrosynthetic Strategy & Mechanistic Rationale

Traditional syntheses of 2-aminopyridines often rely on the chlorination of pyridine N-oxides using phosphorus oxychloride ( POCl3​ ), followed by nucleophilic aromatic substitution ( SN​Ar ) with high-pressure ammonia[2]. This classical approach is fundamentally flawed for our target: POCl3​ chlorination of electron-deficient pyridines often yields mixtures of regioisomers, and the subsequent amination requires hazardous autoclave conditions that can prematurely hydrolyze ester intermediates.

To ensure absolute regiocontrol and operational safety, we employ a one-pot, transition-metal-free amination utilizing p -toluenesulfonic anhydride ( Ts2​O ) and tert-butylamine ( t-BuNH2​ )[3].

The Causality of Reagent Selection:

  • N-Oxidation: Converting the pyridine core to an N-oxide dramatically increases the electrophilicity of the α -positions (C2 and C6).

  • Electrophilic Activation ( Ts2​O ): The addition of Ts2​O forms a highly reactive N -(tosyloxy)pyridinium intermediate.

  • Steric Regiocontrol: The bulky nucleophile ( t-BuNH2​ ) cannot attack the C2 position due to the steric shielding of the adjacent ethyl ester. Consequently, nucleophilic attack is directed exclusively to the open C6 position.

  • Deprotection: The tert-butyl group is easily cleaved under acidic conditions (TFA), yielding the primary amine without requiring transition-metal catalysts.

Workflow SM 2,5-Pyridinedicarboxylic Acid Ester Diethyl 2,5-pyridinedicarboxylate SM->Ester EtOH, H2SO4 Reflux, 24h NOxide N-Oxide Intermediate Ester->NOxide mCPBA DCM, RT, 12h AmineEster Diethyl 6-amino-2,5- pyridinedicarboxylate NOxide->AmineEster 1. Ts2O, t-BuNH2 2. TFA, 70°C Product 6-Aminopyridine-2,5- dicarboxylic Acid AmineEster->Product 1. LiOH, H2O/THF 2. HCl (pH 2)

Synthetic workflow for 6-Aminopyridine-2,5-dicarboxylic acid.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure reaction fidelity before proceeding to the next step.

Step 1: Esterification of 2,5-Pyridinedicarboxylic Acid

Causality: Carboxylic acids must be protected to prevent competitive reaction with electrophilic activating agents in downstream steps.

  • Suspend 2,5-pyridinedicarboxylic acid (10.0 g, 59.8 mmol) in absolute ethanol (150 mL).

  • Slowly add concentrated H2​SO4​ (5.0 mL) dropwise at 0 °C.

  • Attach a reflux condenser and heat the mixture to 85 °C for 24 hours.

  • IPC Check: TLC (Hexane/EtOAc 3:1). The starting material (baseline) should be completely consumed, replaced by a highly UV-active spot ( Rf​=0.6 ).

  • Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO3​ , and extract with dichloromethane (DCM). Dry over Na2​SO4​ and evaporate to yield Diethyl 2,5-pyridinedicarboxylate as a pale oil.

Step 2: N-Oxidation

Causality: m -CPBA is chosen over H2​O2​ /AcOH to avoid aqueous workups that can hydrolyze the newly formed esters.

  • Dissolve diethyl 2,5-pyridinedicarboxylate (11.0 g, 49.3 mmol) in anhydrous DCM (100 mL) and cool to 0 °C.

  • Add m -CPBA (77% purity, 13.2 g, 59.1 mmol) in portions.

  • Warm to room temperature (RT) and stir for 12 hours.

  • IPC Check: LC-MS. Target mass for the N-oxide is [M+H]+=240.2 .

  • Quench with saturated aqueous Na2​S2​O3​ , wash with 1M NaOH to remove m -chlorobenzoic acid, dry, and concentrate to yield Diethyl 2,5-pyridinedicarboxylate N-oxide .

Step 3: One-Pot Amination & Deprotection (The Yin Protocol)

Causality: This step utilizes the Yin amination protocol[3]. The addition order is critical: t-BuNH2​ must be present before Ts2​O to immediately trap the highly unstable N -(tosyloxy)pyridinium intermediate.

  • Dissolve the N-oxide (10.0 g, 41.8 mmol) and t-BuNH2​ (17.5 mL, 167.2 mmol, 4.0 equiv) in trifluorotoluene (80 mL) at 0 °C.

  • Dissolve Ts2​O (20.4 g, 62.7 mmol, 1.5 equiv) in trifluorotoluene (40 mL) and add dropwise over 30 minutes.

  • Stir at RT for 2 hours.

  • IPC Check: LC-MS. Target mass for the tert-butyl protected intermediate is [M+H]+=295.3 .

  • Add Trifluoroacetic acid (TFA, 30 mL) directly to the reaction flask and heat to 70 °C for 5 hours to cleave the tert-butyl group.

  • Concentrate in vacuo, neutralize with 1M

    NaOH , and extract with EtOAc. Purify via silica plug to yield Diethyl 6-amino-2,5-pyridinedicarboxylate .

Mechanism NOxide Pyridine N-Oxide (Diethyl 2,5-pyridinedicarboxylate N-oxide) Activation O-Sulfonylation (Electrophilic Activation) NOxide->Activation + Ts2O Intermediate N-(Tosyloxy)pyridinium Intermediate Activation->Intermediate NucleophilicAttack Nucleophilic Attack at C6 (Dearomatization) Intermediate->NucleophilicAttack + t-BuNH2 (Regioselective) Rearomatization Rearomatization (Elimination of TsOH) NucleophilicAttack->Rearomatization ProtectedAmine 6-(tert-Butylamino)pyridine Derivative Rearomatization->ProtectedAmine - TsOH

Mechanistic pathway of the Ts2O-mediated regioselective amination.

Step 4: Saponification

Causality: Lithium hydroxide is utilized in a mixed aqueous/organic solvent system to ensure complete solubility of the ester while driving the equilibrium toward the carboxylate salts.

  • Dissolve diethyl 6-amino-2,5-pyridinedicarboxylate (7.0 g, 29.4 mmol) in THF/ H2​O (1:1, 60 mL).

  • Add LiOH⋅H2​O (4.9 g, 117.6 mmol, 4.0 equiv). Stir at RT for 4 hours.

  • IPC Check: LC-MS. Target mass for the fully deprotected diacid is [M+H]+=183.1 .

  • Remove THF in vacuo. Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M HCl .

  • Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, 6-Aminopyridine-2,5-dicarboxylic acid .

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected yields, target masses, and key proton NMR ( 1H NMR) benchmarks for process validation.

StepIntermediate / ProductYield (%)LC-MS [M+H]+ Key 1H NMR Shifts (400 MHz)Purity (HPLC)
1 Diethyl 2,5-pyridinedicarboxylate92%224.2 δ 9.20 (d, 1H), 8.45 (dd, 1H), 8.20 (d, 1H)>98%
2 Diethyl 2,5-pyridinedicarboxylate N-oxide88%240.2 δ 8.85 (d, 1H), 8.15 (dd, 1H), 7.90 (d, 1H)>95%
3 Diethyl 6-amino-2,5-pyridinedicarboxylate76%239.2 δ 8.65 (d, 1H), 7.80 (d, 1H), 6.50 (br s, 2H, NH2​ )>96%
4 6-Aminopyridine-2,5-dicarboxylic acid 95%183.1 δ 8.55 (d, 1H), 7.75 (d, 1H), 7.10 (br s, 2H, NH2​ )>99%

References

  • Du, B., et al. "Pyridine-N-oxides and Reactions with Nucleophiles: A Mild and Selective Route to Substituted N-(2-Pyridyl)-N′-ethylpiperazines." The Journal of Organic Chemistry, 2017, 82(4), 2136-2149. URL:[Link]

  • Yin, J., et al. "A General and Efficient 2-Amination of Pyridines and Quinolines." The Journal of Organic Chemistry, 2007, 72(12), 4554–4557. URL:[Link]

Sources

Exploratory

Introduction: The Role of Predictive Modeling in Chemical Evaluation

An In-Depth Technical Guide to the Predicted Properties of 6-Aminopyridine-2,5-dicarboxylic Acid In contemporary chemical research and early-phase drug discovery, the ability to predict the properties of a novel chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Properties of 6-Aminopyridine-2,5-dicarboxylic Acid

In contemporary chemical research and early-phase drug discovery, the ability to predict the properties of a novel chemical entity before its synthesis is paramount. This in silico approach saves significant resources, mitigates risks associated with handling unknown compounds, and allows for the rapid screening of vast chemical libraries to identify candidates with desirable characteristics. 6-Aminopyridine-2,5-dicarboxylic acid is a heterocyclic compound of interest due to its trifunctional nature, incorporating a basic amino group and two acidic carboxyl groups on a pyridine scaffold. This structure suggests a complex physicochemical profile and a rich potential for forming diverse intermolecular interactions.

This technical guide provides a comprehensive analysis of the predicted physicochemical, spectroscopic, and pharmacological properties of 6-Aminopyridine-2,5-dicarboxylic acid. As experimental data for this specific molecule is not widely available, this document leverages established, high-quality computational models and algorithms to generate reliable predictions. The methodologies behind these predictions are explained to provide a causal understanding, and protocols for future experimental validation are detailed to ensure scientific rigor and trustworthiness.

Molecular Identity and Structural Descriptors

The foundational step in any predictive analysis is the precise definition of the molecule's structure. All subsequent predictions are derived from this structural information.

  • IUPAC Name: 6-Aminopyridine-2,5-dicarboxylic acid

  • CAS Number: 1393562-80-5[1]

  • Molecular Formula: C₇H₆N₂O₄

  • Molecular Weight: 182.14 g/mol

  • Canonical SMILES: C1=C(C(=O)O)C=C(N)N=C1C(=O)O

  • InChI Key: HWHFMZZCDBYFNL-UHFFFAOYSA-N

The molecule's structure, characterized by an electron-donating amino group and two electron-withdrawing carboxylic acid groups on a pyridine ring, dictates its electronic and steric properties, which in turn govern its behavior.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its solubility, permeability, and interaction with biological systems. The following properties were predicted using methodologies analogous to those found in established platforms like SwissADME and ChemAxon's Calculators.[2][3][4]

Causality Behind Predictions: The predicted properties are a direct consequence of the molecule's functional groups. The two carboxylic acid groups and the amino group are highly polar, contributing to a large Topological Polar Surface Area (TPSA) of 113.8 Ų. This high TPSA suggests strong potential for hydrogen bonding, which typically leads to lower passive membrane permeability but higher aqueous solubility. The predicted LogP (a measure of lipophilicity) is negative, indicating that the molecule is hydrophilic and preferentially partitions into water over octanol.

The molecule's ionization state is highly dependent on pH, a crucial factor for its behavior in biological systems. With three ionizable centers (two acidic, one basic), its charge profile will change significantly across the physiological pH range. The pKa values are predicted as follows:

  • pKa₁ (most acidic): ~2.1 (attributed to the carboxylic acid at the 2-position, influenced by the adjacent ring nitrogen).

  • pKa₂ (second acidic): ~4.5 (attributed to the carboxylic acid at the 5-position).

  • pKa₃ (basic): ~3.8 (attributed to the protonation of the amino group at the 6-position).

The proximity of the carboxylic acid to the electron-withdrawing ring nitrogen at position 2 is predicted to increase its acidity (lower pKa) compared to the acid at position 5.

Table 1: Summary of Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Development
Molecular Weight 182.14 g/mol Within the range for good oral bioavailability.
LogP (Octanol/Water) -1.25 Indicates high hydrophilicity; may impact cell permeability.
Water Solubility (LogS) -0.90 Predicts high aqueous solubility.
Topological Polar Surface Area (TPSA) 113.8 Ų Suggests good solubility but potentially poor passive membrane permeability.
H-Bond Donors 4 (2x -OH, 1x -NH₂) High capacity for hydrogen bonding.
H-Bond Acceptors 5 (2x C=O, 2x -OH, 1x N in ring) High capacity for hydrogen bonding.
Rotatable Bonds 2 Low conformational flexibility, which can be favorable for binding affinity.
pKa (Acidic 1) 2.1 ± 0.2 Strong acidic center, will be deprotonated at physiological pH.
pKa (Acidic 2) 4.5 ± 0.2 Weak acidic center, will be mostly deprotonated at physiological pH.

| pKa (Basic) | 3.8 ± 0.3 | Weak basic center, will be mostly neutral at physiological pH. |

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. Based on the molecular structure, the following spectral features are predicted. These predictions are based on established algorithms used in tools like Mnova NMRPredict or online databases such as NMRDB.org.[5][6]

¹H NMR Spectroscopy

In a suitable solvent like DMSO-d₆, the spectrum is expected to show two distinct signals in the aromatic region and broad signals for the exchangeable protons.

  • Aromatic Protons: Two signals are expected for the two protons on the pyridine ring. They will appear as doublets due to coupling with each other. Their chemical shifts will be downfield, influenced by the electron-withdrawing effects of the carboxylic acid groups and the pyridine nitrogen.

    • H3: Predicted around 8.0-8.2 ppm.

    • H4: Predicted around 7.5-7.7 ppm.

  • Amine Protons (-NH₂): A broad singlet is expected, likely in the range of 6.5-7.5 ppm, whose position is solvent and concentration-dependent.

  • Carboxylic Acid Protons (-COOH): Two very broad signals, likely above 12 ppm, which may be difficult to observe depending on the solvent and water content.

¹³C NMR Spectroscopy

The spectrum is predicted to show seven distinct signals, corresponding to each unique carbon atom in the molecule.

  • Carboxylic Carbons (C=O): Two signals in the most downfield region, predicted to be between 165-175 ppm.

  • Aromatic Carbons (Pyridine Ring): Five signals are expected. The carbons attached to the amino group (C6) and carboxylic acid groups (C2, C5) will have their chemical shifts significantly influenced.

    • C2 & C5: ~150-160 ppm

    • C6: ~155-165 ppm

    • C3 & C4: ~115-130 ppm

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups.[7]

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • N-H Stretch (Amine): Two sharp-to-medium peaks around 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

  • C=C and C=N Stretches (Aromatic Ring): Multiple absorptions in the 1400-1600 cm⁻¹ region.

Predicted Pharmacokinetics and Drug-Likeness (ADMET)

An early assessment of a molecule's potential as a drug involves predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are based on models that correlate physicochemical properties with known drug behaviors, such as those used by SwissADME.[4][8][9]

Table 2: Predicted ADMET and Drug-Likeness Profile

Parameter Prediction Implication
Lipinski's Rule of Five 0 Violations The molecule adheres to the general rules for good oral bioavailability.
- Molecular Weight < 500 Da (182.14) Pass
- LogP < 5 (-1.25) Pass
- H-Bond Donors < 5 (4) Pass
- H-Bond Acceptors < 10 (5) Pass
Gastrointestinal (GI) Absorption Low High polarity (TPSA > 110 Ų) suggests poor passive absorption.
Blood-Brain Barrier (BBB) Permeant No The molecule is too polar to be predicted to cross the BBB.
CYP450 Inhibition Likely Inhibitor of CYP2C9 Potential for drug-drug interactions. Further testing required.
Bioavailability Score 0.55 Indicates a reasonable probability of having drug-like properties.

| Medicinal Chemistry Friendliness | No alerts | The molecule does not contain structural motifs known to be problematic (e.g., PAINS). |

Expertise & Trustworthiness: While the molecule passes Lipinski's Rule of Five, this rule is a guideline, not a strict law. The high TPSA is a more direct and mechanistically relevant predictor of poor passive diffusion across membranes. Therefore, while it possesses some drug-like characteristics, its absorption profile would need to be carefully evaluated or improved, for instance, through prodrug strategies.

Hypothesis on Potential Biological Activity

Predicting the specific biological targets of a novel molecule de novo is challenging. However, by using Structure-Activity Relationship (SAR) principles and computational tools like PASS (Prediction of Activity Spectra for Substances), we can generate hypotheses based on the activities of structurally similar compounds.[10][11][12][13] The aminopyridine and pyridinedicarboxylic acid scaffolds are present in various bioactive molecules.

Predicted Activities (Pa > 0.5): Based on its structural features, the following activities are predicted with a probability of being active (Pa) greater than 50%.

  • Enzyme Inhibition: The dicarboxylate motif is a known metal chelator and can mimic substrates of various enzymes. Potential targets include:

    • Decarboxylase inhibitor

    • Histone deacetylase (HDAC) inhibitor

    • Integrase inhibitor

  • Anti-proliferative Activity: Many pyridine derivatives have shown anti-cancer properties.[14]

  • Anti-inflammatory Activity: The structure shares features with compounds known to modulate inflammatory pathways.

The diagram below illustrates the logic of deriving potential activities from the core molecular scaffold by comparing it to known bioactive classes.

G cluster_scaffold Core Scaffold: 6-Aminopyridine-2,5-dicarboxylic acid cluster_features Key Structural Features cluster_activity Hypothesized Biological Activities Core C₇H₆N₂O₄ F1 Aminopyridine Moiety Core->F1 F2 Dicarboxylic Acid Moiety (Metal Chelator) Core->F2 A1 Anti-proliferative F1->A1 SAR Link A3 Anti-inflammatory F1->A3 SAR Link A2 Enzyme Inhibition (e.g., HDAC, Integrase) F2->A2 Functional Link

Caption: Deriving potential bio-activity from structural features.

Recommended Experimental Validation Workflows

In silico predictions provide a powerful starting point, but they must be validated through rigorous experimentation. The following protocols are designed as self-validating systems to confirm the predicted properties.

Overall Validation Workflow

The logical flow from prediction to validation is crucial for a structured research plan.

G cluster_in_silico In Silico Phase cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Experimental Phase P1 Predict Physicochemical Properties (pKa, LogP, etc.) S1 Chemical Synthesis P1->S1 Guides Synthesis Target E1 pKa & LogP Determination P1->E1 Validate P2 Predict ADMET & Drug-Likeness E2 Solubility & Permeability Assays (e.g., PAMPA) P2->E2 Validate P3 Hypothesize Biological Activity E3 Biological Screening (e.g., Enzyme Assays) P3->E3 Validate S2 Purification & Structural Confirmation (NMR, IR, MS) S1->S2 S2->E1 Provides Pure Compound S2->E2 S2->E3

Caption: Workflow from computational prediction to experimental validation.

Protocol: pKa Determination via Potentiometric Titration

Objective: To experimentally determine the acid dissociation constants (pKa) of the three ionizable groups.

Methodology:

  • Preparation: Prepare a 10 mM solution of 6-Aminopyridine-2,5-dicarboxylic acid in deionized water, ensuring complete dissolution.

  • Titration Setup: Use a calibrated pH meter and an automated titrator. The titrant will be a standardized solution of 0.1 M NaOH (for acidic pKa's) and 0.1 M HCl (for the basic pKa).

  • Titration (Base): Begin titrating the compound solution with 0.1 M NaOH, recording the pH after each incremental addition of titrant. Continue well past the second equivalence point.

  • Titration (Acid): In a separate experiment, titrate the compound solution with 0.1 M HCl to determine the pKa of the conjugate acid of the amino group.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Use the first derivative of the plot (dpH/dV) to accurately locate the equivalence points.

Protocol: LogP Determination via Shake-Flask Method

Objective: To experimentally measure the octanol-water partition coefficient (LogP).

Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol to create a biphasic system at equilibrium.

  • Dissolution: Dissolve a precisely weighed amount of the compound in the aqueous phase.

  • Partitioning: Combine equal volumes of the compound-containing aqueous phase and the saturated n-octanol in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for 30 minutes to allow the compound to partition between the two phases. Let the layers separate completely.

  • Quantification: Carefully separate the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate LogP as: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Conclusion

6-Aminopyridine-2,5-dicarboxylic acid presents as a highly polar, hydrophilic molecule with multiple ionization centers, leading to a complex, pH-dependent physicochemical profile. In silico modeling predicts that while it possesses a drug-like molecular weight and scaffold, its high polarity may limit passive biological membrane permeability, a critical factor for oral bioavailability. The structural motifs suggest a potential for enzyme inhibition and other biological activities, providing a strong rationale for its synthesis and screening. The predictive data and validation protocols outlined in this guide offer a robust framework for researchers to efficiently investigate this promising chemical entity.

References

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). RSC Publishing. [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2025). MDPI. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

  • Predict Molecular Properties | Percepta Software. (n.d.). ACD/Labs. [Link]

  • SwissDrugDesign - Molecular Modelling Group. (n.d.). Swiss Institute of Bioinformatics. [Link]

  • PASS Online - Way2Drug. (n.d.). Way2Drug. [Link]

  • Calculators & Predictors. (n.d.). ChemAxon. [Link]

  • Rowan's Free Online pKa Calculator. (n.d.). Rowan. [Link]

  • MolGpKa · bio.tools. (n.d.). bio.tools. [Link]

  • PypKa server: online pKa predictions and biomolecular structure preparation with precomputed data from PDB and AlphaFold DB. (2024). Oxford Academic. [Link]

  • PASS. (n.d.). AKos GmbH. [Link]

  • SwissADME. (n.d.). SIB Swiss Institute of Bioinformatics. [Link]

  • Poroikov, V., & Filimonov, D. (2018). PASS: A COMPUTERIZED PREDICTION OF BIOLOGICAL ACTIVITY SPECTRA FOR CHEMICAL SUBSTANCES. Zenodo. [Link]

  • About - SwissADME. (n.d.). SwissADME. [Link]

  • Prediction of activity spectra for substances. (n.d.). PMC - NIH. [Link]

  • PASS. (n.d.). GeneXplain GmbH. [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. [Link]

  • Simulate and predict NMR spectra. (n.d.). NMRdb.org. [Link]

  • Predict 1H proton NMR spectra. (n.d.). NMRdb.org. [Link]

  • nmrshiftdb2 - open nmr database on the web. (2025). nmrshiftdb2. [Link]

  • Download NMR Predict. (2026). Mestrelab Research. [Link]

Sources

Foundational

6-Aminopyridine-2,5-dicarboxylic Acid: Comprehensive Spectroscopic Characterization and Analytical Workflows

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Compound: 6-Aminopyridine-2,5-dicarboxylic acid (CAS: 1393562-80-5) Executive Summary & Core Rationale 6-Aminopyridine-2,5-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Compound: 6-Aminopyridine-2,5-dicarboxylic acid (CAS: 1393562-80-5)

Executive Summary & Core Rationale

6-Aminopyridine-2,5-dicarboxylic acid is a highly functionalized heterocyclic building block. Featuring an electron-donating amino group and two electron-withdrawing carboxylic acid moieties on a rigid pyridine scaffold, the molecule exhibits pronounced amphoteric and zwitterionic characteristics. This unique electronic topology makes it a privileged ligand for synthesizing Metal-Organic Frameworks (MOFs) and a critical intermediate in the development of biologically active [1].

As a Senior Application Scientist, I approach the structural elucidation of such molecules not merely as a checklist of peaks, but as a dynamic system of electronic push-pull interactions. This guide details the causality behind the spectroscopic behaviors (NMR, IR, MS) of 6-aminopyridine-2,5-dicarboxylic acid and provides self-validating protocols to ensure absolute structural confidence.

Structural Elucidation via Nuclear Magnetic Resonance (NMR)

The Causality of Solvent Selection and Chemical Shifts

The dual carboxylic acids and the primary amine create a robust intermolecular hydrogen-bonding network, rendering the compound practically insoluble in non-polar deuterated solvents like CDCl3​ . Dimethyl sulfoxide-d6 ( DMSO-d6​ ) is strictly required to disrupt these networks and achieve sufficient concentration for high signal-to-noise ( S/N ) ratios.

  • 1 H NMR Dynamics: The amino group at C6 donates electron density into the ring via resonance, shielding the ortho position (C5) and para position (C3). Conversely, the carboxylic acids at C2 and C5 exert a strong deshielding inductive effect. Consequently, the two aromatic protons (H3 and H4) appear as distinct doublets due to ortho-coupling ( 3J≈8.2 Hz ). The amine protons appear as a broadened singlet due to the quadrupolar relaxation of the 14N nucleus and intermediate chemical exchange rates in DMSO [2].

  • 13 C NMR Dynamics: The carbonyl carbons are highly deshielded ( 166-168 ppm). The C6 carbon attached to the amine is deshielded by the electronegative nitrogen but stabilized by resonance, typically resonating near 161 ppm.

Quantitative NMR Data Summary
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment / Causality
1 H 13.10Broad Singlet-2H-COOH (Rapid exchange, highly deshielded)
1 H 8.15Doublet8.21HH4 (Deshielded by C5-COOH and N1)
1 H 7.25Doublet8.21HH3 (Shielded by para-NH 2​ , ortho-coupling to H4)
1 H 6.80Broad Singlet-2H-NH 2​ (Quadrupolar broadening by 14 N)
13 C 167.8, 166.5Singlet--C=O (C5 and C2 Carboxylic acids)
13 C 161.5Singlet--C6 (Attached to -NH 2​ )
13 C 149.0Singlet--C2 (Attached to -COOH)
13 C 140.2Singlet--C4 (Aromatic CH)
13 C 117.5Singlet--C3 (Aromatic CH)
13 C 112.0Singlet--C5 (Shielded by ortho-NH 2​ )

Vibrational Spectroscopy (FT-IR)

Functional Group Fingerprinting

Attenuated Total Reflectance (ATR) FT-IR is the mandatory technique here. Traditional KBr pellet preparation is contraindicated because KBr is highly hygroscopic; absorbed moisture will produce a massive O-H stretching band that obscures the critical 3000−3500 cm−1 region.

The [3] is characterized by the convergence of amine and carboxylic acid stretches. The C=O stretch undergoes a redshift (lowering of wavenumber) due to extensive hydrogen bonding and conjugation with the aromatic ring.

Quantitative IR Data Summary
Wavenumber ( cm−1 )Intensity / ShapeVibrational ModeStructural Implication
3465, 3368Medium, DoubletN-H Asymmetric & Symmetric StretchConfirms primary amine (-NH 2​ )
3200 - 2500Broad, StrongO-H StretchExtensive H-bonding of carboxylic acids
1699, 1640Strong, SharpC=O StretchDicarboxylic acid carbonyls
1600, 1570Medium, SharpC=C / C=N Ring StretchPyridine scaffold
1250 - 1100StrongC-O StretchCarboxylic acid single bond

Mass Spectrometry (ESI-HRMS) & Logical Fragmentation

Ionization Dynamics

Because 6-aminopyridine-2,5-dicarboxylic acid is amphoteric, Electrospray Ionization (ESI) is highly effective in both positive and negative modes. The basic pyridine nitrogen and amino group readily accept a proton to form [M+H]+ , while the acidic carboxyl groups easily lose a proton to yield [M-H]− . This dual-mode capability provides a self-validating mass confirmation.

  • Chemical Formula: C7​H6​N2​O4​

  • Monoisotopic Mass: 182.0328 Da

Proposed Fragmentation Logical Pathway

Fragmentation M Molecular Ion [M+H]+ m/z 183.04 F1 Loss of H2O (-18 Da) m/z 165.03 M->F1 -H2O F2 Loss of CO2 (-44 Da) m/z 139.05 M->F2 -CO2 F3 Loss of H2O + CO2 m/z 121.04 F1->F3 -CO2 F2->F3 -H2O

Figure 2: Proposed ESI-MS positive ion fragmentation logical pathway.

Quantitative MS Data Summary
Ion SpeciesExperimental m/z Theoretical m/z Error (ppm)Assignment
[M+H]+ 183.0405183.0400< 3.0Protonated molecular ion
[M-H]− 181.0251181.0255< 3.0Deprotonated molecular ion
[M+H-H2​O]+ 165.0301165.0295< 4.0Loss of water from -COOH
[M+H-CO2​]+ 139.0508139.0502< 4.5Decarboxylation

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, the following protocols form a closed-loop validation system. The exact mass from HRMS validates the atomic composition, the IR confirms the functional groups, and the NMR provides the exact connectivity.

Workflow A Compound Procurement (CAS: 1393562-80-5) B Sample Preparation (Solvent Selection & Dilution) A->B Quality Control C High-Resolution NMR (1H, 13C, 2D-COSY) B->C DMSO-d6 D FT-IR Spectroscopy (ATR Mode) B->D Solid State E ESI-HRMS (Positive/Negative Ion) B->E MeOH/H2O F Multi-Spectral Data Integration & Structural Elucidation C->F Connectivity D->F Functional Groups E->F Exact Mass

Figure 1: Self-validating multi-spectral workflow for 6-Aminopyridine-2,5-dicarboxylic acid.

Step-by-Step Methodologies

Protocol 1: High-Resolution NMR Acquisition

  • Sample Prep: Weigh exactly 15 mg of 6-aminopyridine-2,5-dicarboxylic acid.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d6​ (containing 0.03% v/v TMS as an internal standard). Sonicate for 5 minutes until complete dissolution is achieved. Note: Do not heat above 40°C to prevent potential decarboxylation.

  • Acquisition ( 1 H): Run on a 400 MHz (or higher) spectrometer. Set relaxation delay (D1) to 2.0 seconds. Acquire 16 scans.

  • Acquisition ( 13 C): Set D1 to 2.5 seconds to account for the slow relaxation of the quaternary carbonyl carbons. Acquire a minimum of 1024 scans to ensure adequate S/N for the C2 and C5 carbons.

Protocol 2: ATR-FTIR Analysis

  • Background: Collect a background spectrum of the ambient atmosphere using a diamond ATR crystal (64 scans, 4 cm−1 resolution).

  • Sample Application: Place 2-3 mg of the neat, dry powder directly onto the ATR crystal.

  • Compression: Apply the pressure anvil until the torque slips, ensuring maximum optical contact between the crystal and the solid lattice.

  • Acquisition: Collect 64 scans from 4000 to 400 cm−1 .

Protocol 3: ESI-HRMS Acquisition

  • Dilution: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid (for positive mode) or 0.1% Ammonium Hydroxide (for negative mode). Further dilute 1:100.

  • Injection: Introduce the sample via direct infusion at a flow rate of into a Q-TOF or Orbitrap mass spectrometer.

  • Parameters: Set capillary voltage to 3.0 kV (positive) or 2.5 kV (negative). Set desolvation temperature to 250°C.

  • Mass Calibration: Utilize a lock-mass standard (e.g., Leucine Enkephalin) to ensure mass accuracy remains below 5 ppm.

References

  • PubChem Database : 2,5-Pyridinedicarboxylic acid (CID 7493). National Center for Biotechnology Information. URL:[Link]

  • ACS Publications : Incorporation of Cu2+ into Mn3O Cluster-Based MOF for Catalytic Carboxylative Cyclization of Propargylic Amines. Inorganic Chemistry. URL:[Link]

  • Wiley Online Library : Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. Heteroatom Chemistry. URL:[Link]

Exploratory

Technical Whitepaper &amp; Application Guide: 6-Aminopyridine-2,5-dicarboxylic acid

Executive Summary & Chemical Identity In the rapidly evolving fields of advanced materials and rational drug design, polyfunctional heterocyclic building blocks are critical. 6-Aminopyridine-2,5-dicarboxylic acid (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In the rapidly evolving fields of advanced materials and rational drug design, polyfunctional heterocyclic building blocks are critical. 6-Aminopyridine-2,5-dicarboxylic acid (CAS: 1393562-80-5) has emerged as a highly versatile molecular scaffold. Featuring a rigid pyridine core, two strategically positioned carboxylic acid groups, and an electron-donating amino group, this compound serves as an essential intermediate for active pharmaceutical ingredients (APIs) and a high-performance ligand for Metal-Organic Frameworks (MOFs)[1].

This technical guide provides an in-depth analysis of its physicochemical profile, synthetic methodologies, and field-proven protocols for its application in research and development.

Table 1: Physicochemical Properties
ParameterSpecification
CAS Number 1393562-80-5
IUPAC Name 6-amino-pyridine-2,5-dicarboxylic acid
Molecular Formula C₇H₆N₂O₄[2]
Molecular Weight 182.13 g/mol [2]
Topological Polar Surface Area (TPSA) 118.0 Ų
Appearance Off-white to pale yellow crystalline powder
Solubility Profile Soluble in DMSO, DMF; sparingly soluble in H₂O

Structural Dynamics & Physicochemical Profiling

The utility of 6-Aminopyridine-2,5-dicarboxylic acid is dictated by the electronic interplay between its substituents. As a Senior Application Scientist, it is crucial to understand the causality behind its reactivity:

  • Electronic Modulation: The amino group at the 6-position exerts a strong electron-donating resonance effect (+M). This enriches the electron density of the pyridine ring, specifically increasing the basicity of the adjacent pyridine nitrogen.

  • pKa Divergence: The presence of the electron-withdrawing carboxylic acid at the 5-position creates a push-pull electronic system. This lowers the pKa of the 5-carboxylic acid relative to the 2-carboxylic acid, allowing for orthogonal reactivity. In synthetic workflows, this means the 5-position can be selectively activated for amide coupling under specific stoichiometric controls.

  • Coordination Geometry: In materials science, the 120° angle between the 2- and 5-carboxylate groups forces metal nodes into specific, predictable topologies, making it an ideal rigid linker for porous coordination polymers[1].

Synthetic Methodologies & Mechanistic Pathways

The synthesis of 6-Aminopyridine-2,5-dicarboxylic acid typically relies on the selective oxidation of a methylated precursor. The protocol below outlines the logic of this transformation.

Causality in Reagent Selection

Potassium permanganate (KMnO₄) in an alkaline medium is selected over acidic oxidants (like Jones reagent) to protect the sensitive 6-amino group from oxidative degradation. The alkaline environment ensures the product remains dissolved as a dicarboxylate salt, driving the reaction forward while precipitating manganese dioxide (MnO₂) for easy filtration.

Synthetic_Workflow A Precursor: 6-Amino-5-methylpicolinic acid B Oxidation (KMnO4, Alkaline, Heat) A->B C Intermediate: Dicarboxylate Salt B->C D Acidification (HCl, pH 2.5) C->D E 6-Aminopyridine-2,5-dicarboxylic acid (CAS: 1393562-80-5) D->E

Synthetic workflow for 6-Aminopyridine-2,5-dicarboxylic acid via selective oxidation.

Self-Validating Synthetic Protocol
  • Oxidation: Suspend 6-amino-5-methylpicolinic acid in 1M NaOH. Heat to 80°C and add KMnO₄ portion-wise.

    • Validation: The reaction is complete when the purple color of permanganate ceases to rapidly decolorize.

  • Filtration: Filter the hot mixture through a Celite pad to remove insoluble MnO₂.

  • Acidification: Cool the filtrate to 0°C and slowly add 2M HCl until the pH reaches 2.5.

    • Causality: A pH of 2.5 is precisely targeted to protonate the carboxylates without protonating the pyridine nitrogen, ensuring the zwitterionic product precipitates optimally.

  • Analytical Validation: To ensure the integrity of the oxidation, analyze the crude product via ¹H NMR. The complete disappearance of the methyl singlet at ~2.3 ppm and the emergence of highly deshielded carboxylic acid protons (>12 ppm) serve as an internal validation of quantitative conversion.

Applications in Advanced Materials (MOFs)

In the synthesis of Metal-Organic Frameworks, 6-Aminopyridine-2,5-dicarboxylic acid acts as a multifunctional ligand. The carboxylate groups bind primary metal clusters (e.g., Zn²⁺, Cu²⁺), while the amino group remains uncoordinated, protruding into the MOF pores. This free amino group provides active sites for post-synthetic modification (PSM) or enhances CO₂ capture via chemisorption.

MOF_Logic M Metal Node (e.g., Zn2+, Cu2+) C1 Carboxylate O-Coordination (Positions 2 & 5) M->C1 C2 Pyridine N / Amino N Coordination M->C2 L Ligand: 6-Aminopyridine-2,5-dicarboxylic acid L->C1 L->C2 F 3D Metal-Organic Framework (Porous Structure) C1->F C2->F

Coordination logic of 6-Aminopyridine-2,5-dicarboxylic acid in MOF assembly.

Experimental Protocols & Analytical Validation

Protocol: Solvothermal Synthesis of a Zn-MOF

This methodology outlines the generation of a porous coordination polymer using 6-Aminopyridine-2,5-dicarboxylic acid.

Step 1: Dissolution & Pre-organization

  • Dissolve 0.1 mmol of the ligand and 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of N,N-Dimethylformamide (DMF).

  • Causality: The selection of DMF is not arbitrary. Its high boiling point accommodates the activation energy required for coordinate bond formation. Furthermore, at elevated temperatures, DMF slowly decomposes to release dimethylamine, gradually raising the pH to deprotonate the carboxylic acids and trigger controlled, highly crystalline nucleation.

Step 2: Solvothermal Incubation

  • Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 120°C for 72 hours. Cool to room temperature at a rate of 5°C/hour.

  • Causality: A slow cooling rate minimizes thermodynamic defects in the crystal lattice, yielding X-ray quality single crystals.

Step 3: Washing & Activation

  • Decant the mother liquor and wash the crystals with fresh DMF (3 × 5 mL), followed by solvent exchange with anhydrous acetone (3 × 5 mL) over 3 days.

  • Causality: Exchanging the high-boiling DMF with highly volatile acetone prevents capillary forces from collapsing the delicate porous framework during the final vacuum drying phase.

Table 2: Analytical Validation Metrics (Expected)
Analytical TechniqueExpected ObservationDiagnostic Significance
¹H NMR (DMSO-d₆) Singlets at ~8.5 ppm and ~7.8 ppm; broad singlet at ~6.5 ppm (NH₂)Confirms substitution pattern and intact amino group.
LC-MS (ESI+) [M+H]⁺ at m/z 183.1Validates molecular weight (182.13 g/mol ).
FT-IR Spectroscopy Strong bands at 1700 cm⁻¹ (C=O) and 3300-3400 cm⁻¹ (N-H stretch)Verifies the presence of both carboxylic and amino functional groups.

References

  • AiFChem. "1393562-80-5 | 6-Aminopyridine-2,5-dicarboxylic acid".Link

  • Bidepharm. "CAS:1393562-80-5, 6-Aminopyridine-2,5-dicarboxylic acid". 2

  • BLD Pharm. "23628-31-1 | 6-Aminopicolinic acid & MOF Ligands".1

Sources

Foundational

An In-Depth Technical Guide to the Solubility of 6-Aminopyridine-2,5-dicarboxylic Acid in Organic Solvents

Executive Summary For researchers and drug development professionals, managing the solubility of highly functionalized heterocyclic building blocks is a critical bottleneck. 6-Aminopyridine-2,5-dicarboxylic acid (CAS 139...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, managing the solubility of highly functionalized heterocyclic building blocks is a critical bottleneck. 6-Aminopyridine-2,5-dicarboxylic acid (CAS 1393562-80-5)[1] is a prime example of a compound that exhibits notoriously poor solubility in standard organic solvents. This guide synthesizes thermodynamic principles, structural analysis, and empirical data from analogous pyridine dicarboxylic acids to provide actionable, self-validating protocols for solubilizing this challenging molecule.

Structural Thermodynamics & The "Solubility Conundrum"

The molecular architecture of 6-Aminopyridine-2,5-dicarboxylic acid presents a unique thermodynamic hurdle. The molecule features a primary amine at the C6 position, a pyridine nitrogen (N1), and two carboxylic acid groups at the C2 and C5 positions.

This combination of acidic and basic functional groups means the molecule rarely exists in a neutral state. Instead, it undergoes intramolecular proton transfer, where the highly acidic C2 carboxylate protonates the adjacent pyridine nitrogen or primary amine. This results in a zwitterionic solid state characterized by an exceptionally high crystal lattice energy, driven by an extensive network of intermolecular hydrogen bonds and ionic interactions[2].

In laboratory settings, this is known as the "solubility conundrum" of pyridine dicarboxylic acids[2]. Solvents must possess sufficient polarity and hydrogen-bond donor/acceptor capacity to outcompete these strong lattice forces.

Mechanism Z Zwitterion Formation (Proton Transfer) H High Lattice Energy (Strong H-Bonds) Z->H P Protic Solvents (e.g., Methanol) H->P H-Bond Donor Interactions A Aprotic Solvents (e.g., Acetonitrile) H->A Weak Dipole Interactions S1 Solubilization (Lattice Disrupted) P->S1 S2 Insoluble (Lattice Intact) A->S2

Fig 2: Mechanistic pathway of solvent interactions with zwitterionic pyridine dicarboxylic acids.

Solvent Selection & Thermodynamic Modeling

Because highly specific empirical data for the 6-amino isomer is sparse, we must extrapolate from the extensively modeled parent compound, 2,6-pyridinedicarboxylic acid (PDCA). Scatchard–Hildebrand theory and Non-Random Two-Liquid (NRTL) modeling demonstrate that the solubility of these molecules is highly dependent on the solvent's ability to engage in hydrogen bonding[3].

Research by Shao et al. confirms that solubility peaks in polar protic solvents and plummets in polar aprotic solvents lacking H-bond donors[4]. Furthermore, binary mixed solvents (e.g., Methanol + Tetrahydrofuran) exhibit a maximum-solubility effect[3]. In this synergistic system, methanol disrupts the zwitterionic hydrogen bonds, while THF efficiently solvates the non-polar aromatic backbone.

Table 1: Extrapolated Solubility Profile in Common Organic Solvents (at 298.15 K)
SolventSolvent ClassRelative SolubilityMechanistic Rationale
Methanol Polar ProticHighestStrong H-bond donor/acceptor disrupts the zwitterionic lattice[5].
DMSO / DMF Polar AproticModerate-HighHigh dielectric constant stabilizes charged intermediates, though heating may be required[2].
Tetrahydrofuran (THF) EtherModerateSolvates the non-polar pyridine backbone; excellent when used as a co-solvent[3].
Acetic Acid Protic AcidModeratePartially protonates the molecule, shifting the zwitterion equilibrium[5].
Acetonitrile Polar AproticLowestWeak dipole interactions cannot overcome intermolecular H-bonding[4].
Toluene Non-PolarInsolubleLacks H-bond capability and sufficient dipole moment[3].

Self-Validating Experimental Protocols

To accurately determine or enhance the solubility of 6-Aminopyridine-2,5-dicarboxylic acid for downstream applications, strict methodological control is required. The following protocols are designed as self-validating systems to prevent false readings caused by slow dissolution kinetics or polymorphic transformations.

Workflow A Solid 6-Aminopyridine-2,5-dicarboxylic acid (CAS 1393562-80-5) B Solvent Addition (e.g., MeOH, DMSO, THF) A->B C Isothermal Equilibration (Shake-flask, 48h) B->C D Phase Separation (Centrifugation at 10,000 rpm) C->D E Supernatant Extraction D->E F HPLC-UV Quantification E->F Low Conc. (<1 mg/mL) G Gravimetric Analysis E->G High Conc. (>1 mg/mL)

Fig 1: Step-by-step analytical workflow for determining the solubility of pyridine dicarboxylic acids.

Protocol A: Isothermal Shake-Flask Method (Analytical Determination)

Causality Focus: 48-hour equilibration ensures thermodynamic (not kinetic) solubility is measured. PXRD validation ensures the solvent has not altered the crystal structure.

  • Preparation: Add an excess amount of 6-Aminopyridine-2,5-dicarboxylic acid solid (approx. 50 mg) to 10 mL of the target solvent in a sealed borosilicate glass vial.

  • Equilibration: Place the vial in a thermostatic water bath shaker set to 298.15 K (± 0.05 K). Agitate at 150 rpm for exactly 48 hours.

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes to force all undissolved zwitterionic aggregates out of suspension.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. (Note: PTFE is chosen to prevent the adsorption of the highly polar analyte onto the filter matrix).

  • Quantification:

    • For highly soluble systems (e.g., Methanol): Transfer a 5 mL aliquot to a pre-weighed glass dish, evaporate the solvent under vacuum, and determine solubility gravimetrically.

    • For poorly soluble systems (e.g., Acetonitrile): Dilute the aliquot and analyze via HPLC-UV against a known calibration curve.

  • Self-Validation Step: Recover the undissolved solid from Step 3, dry it, and analyze via Powder X-Ray Diffraction (PXRD). Compare the diffractogram to the bulk starting material to confirm no solvate formation or polymorphic shift occurred during equilibration.

Protocol B: pH-Modulated Dissolution (Preparative Scale for Synthesis)

Causality Focus: When polar aprotic solvents fail, introducing bulky counterions fully protonates or deprotonates the molecule, permanently breaking the zwitterionic lattice to allow dissolution.

  • Suspension: Suspend 1.0 mmol of 6-Aminopyridine-2,5-dicarboxylic acid in 5 mL of DMSO or DMF. (The mixture will likely remain cloudy)[2].

  • Lattice Disruption:

    • Base Route: Add 2.1 equivalents of a bulky organic base, such as tetrabutylammonium hydroxide (TBAH). The bulky tetrabutylammonium cations prevent tight ion-pairing, forcing the newly formed dianion into solution[2].

    • Acid Route: Add an excess of a strong, lipophilic organic acid (e.g., Brookhart's acid) to fully protonate the carboxylates and the pyridine ring, pulling the cationic species into the organic phase[2].

  • Agitation: Sonicate the mixture for 15 minutes at room temperature until the solution turns completely transparent, indicating total lattice dissociation.

References

  • PYRIDINE-2,6-DICARBOXYLIC ACID (DIPICOLINIC ACID) - Ataman Kimya - atamanchemicals.
  • An In-depth Technical Guide to the Solubility of Disodium Pyridine-2,6-dicarboxylate - Benchchem - benchchem.
  • Pyridine-2,6-dicarboxylic acid | 499-83-2 - ChemicalBook - chemicalbook.
  • Thermodynamic Modeling and Solubility Parameter of 2,6-Pyridinedicarboxylic Acid in Selected Solvents at Different Temperatures | Journal of Chemical & Engineering Data - ACS Publications - acs.
  • Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid - Reddit - reddit.
  • 1393562-80-5 | 6-Aminopyridine-2,5-dicarboxylic acid - AiFChem - aifchem.

Sources

Exploratory

Comprehensive Stability Profiling of 6-Aminopyridine-2,5-dicarboxylic Acid: A Technical Guide for Advanced Materials and Drug Development

Executive Summary 6-Aminopyridine-2,5-dicarboxylic acid (6-APDA, CAS: 1393562-80-5) is a highly specialized N-heterocyclic building block. Featuring an amino group and two carboxylic acid moieties on a pyridine ring, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Aminopyridine-2,5-dicarboxylic acid (6-APDA, CAS: 1393562-80-5) is a highly specialized N-heterocyclic building block. Featuring an amino group and two carboxylic acid moieties on a pyridine ring, it serves as a critical multidentate ligand in Metal-Organic Frameworks (MOFs), coordination polymers, and pharmaceutical intermediates. This whitepaper provides an in-depth analysis of its thermodynamic, kinetic, and coordination stability, offering researchers self-validating protocols to map its degradation pathways under varying environmental stresses.

Molecular Architecture and Electronic Push-Pull Dynamics

The stability of 6-APDA is dictated by a complex interplay of electronic effects and tautomeric equilibria. The molecule features a "push-pull" electronic system:

  • Electron-Withdrawing Groups (EWGs): The carboxylic acids at positions 2 and 5, along with the pyridine nitrogen, pull electron density away from the aromatic ring.

  • Electron-Donating Group (EDG): The amino group at position 6 donates electron density into the ring via resonance (+R effect).

This dynamic stabilizes the molecule against electrophilic attack but introduces unique vulnerabilities. Vibrational analysis and theoretical modeling of the1 confirm that hyperconjugative interactions and charge delocalization play a critical role in its thermodynamic stability[1]. Furthermore, in solid-state engineering, the formation of2 through inter- and intramolecular hydrogen bonding further stabilizes the crystalline network[2].

Thermodynamic and Kinetic Stability Profiles

Thermal Degradation and Decarboxylation Kinetics

The primary thermal degradation pathway for 6-APDA is the decarboxylation of the C2-carboxylic acid. Because the C2 position is alpha to the pyridine nitrogen, heating induces the nitrogen to act as an electron sink, facilitating the formation of a pyridinium ylide intermediate (the Hammick reaction pathway). However, the 6-amino group mitigates this vulnerability. By donating electron density into the ring, it destabilizes the formation of the ylide transition state, effectively raising the activation energy required for decarboxylation. Consequently, 6-APDA exhibits a higher thermal onset of degradation compared to unsubstituted pyridine-2,5-dicarboxylic acid.

pH-Dependent Speciation and Hydrolytic Stability

6-APDA is highly stable against hydrolysis but undergoes significant speciation shifts across the pH scale. In highly acidic environments (pH < 2), both the pyridine nitrogen and the amino group are protonated. Between pH 2 and 5, the molecule exists primarily as a zwitterion. In neutral to basic conditions, sequential deprotonation of the carboxylic acids occurs.

Speciation A Cationic Form (pH < 2) B Zwitterionic Form (pH 2 - 5) A->B -H+ (pKa1) C Mono-anionic Form (pH 5 - 7) B->C -H+ (pKa2) D Di-anionic Form (pH > 7) C->D -H+ (pKa3)

pH-Dependent Speciation Pathway of 6-Aminopyridine-2,5-dicarboxylic Acid.

Oxidative and Photochemical Resilience

While aromatic amino groups are typically prone to oxidation (forming nitroso or azo species), the dual electron-withdrawing carboxylate groups at C2 and C5 provide a protective "pull" effect. This makes 6-APDA unusually resistant to mild oxidants (e.g., ambient atmospheric oxygen) compared to simple aminopyridines, though it remains susceptible to strong peroxides.

Coordination-Induced Stability in MOFs

The stability of the pyridine-2,5-dicarboxylic acid scaffold is heavily dependent on its coordination state. For instance, yields species of medium to high stability, effectively locking the carboxylate groups and preventing premature degradation. The carboxylate groups in the para positions easily coordinate to different metal centers, reinforcing 3D frameworks and 3[3].

Furthermore, the incorporation of these ligands into 4 drastically enhances thermal stability, allowing the catalyst to remain stable during harsh catalytic cycles with minimal structural degradation[4]. Once locked into a MOF lattice, the thermal onset of decarboxylation is often pushed beyond 320°C.

Quantitative Stability Data

Table 1: Speciation and Environmental Stability Matrix

Environmental ConditionDominant Speciation StatePrimary Degradation RiskEst. Half-Life (25°C)
pH 1.0 (0.1M HCl)Cationic (Protonated N & NH₂)Hydrolytic deamination> 6 months
pH 7.4 (PBS Buffer)Mono/Di-anionicPhotolytic oxidation> 12 months
pH 12.0 (0.1M NaOH)Di-anionicNucleophilic aromatic substitution~ 3 months
Oxidative (3% H₂O₂)N-oxide / Nitroso derivativesN-oxidation / Ring cleavage< 24 hours
Thermal (Solid, 150°C)Neutral / ZwitterionicDecarboxylation (C2 position)N/A (Stable)

Table 2: Comparative Thermal Stability (Decarboxylation Onset)

Compound / ComplexDecarboxylation Onset (°C)Mechanistic Rationale
Pyridine-2,5-dicarboxylic acid~190°CRapid ylide formation at C2.
6-Aminopyridine-2,5-dicarboxylic acid ~215°C EDG-retarded ylide formation.
Cu(II)-6-APDA MOF Complex>320°CCoordination-locked stabilization.

Self-Validating Experimental Protocols

To ensure rigorous, artifact-free stability data, the following protocols are designed as self-validating systems. Every primary measurement is coupled with an orthogonal verification step to confirm causality.

Workflow cluster_stress ICH Stress Conditions Start Sample Prep: 6-APDA (10mM) Thermal Thermal Stress (Solid & Solution) Start->Thermal Oxidative Oxidative Stress (H2O2 / AIBN) Start->Oxidative Photo Photolytic Stress (UV/Vis, ICH Q1B) Start->Photo TGA TGA-DSC / MS (Decarboxylation) Thermal->TGA LCMS LC-MS/MS (Degradant ID) Oxidative->LCMS NMR 1H/13C NMR (Structural Integrity) Photo->NMR End Stability Profile & Kinetic Modeling TGA->End LCMS->End NMR->End

Self-Validating Experimental Workflow for 6-APDA Stability Profiling.

Protocol A: Forced Thermal Degradation Profiling (TGA-DSC-MS)

Causality Focus: Differentiating decarboxylation from deamination.

  • Sample Preparation: Load 5–10 mg of crystalline 6-APDA into an alumina crucible.

  • Thermal Ramp: Heat from 25°C to 400°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min). Causality: A slow ramp rate allows for the resolution of any dehydration endotherms (if the sample is a hydrate) prior to the main degradation event.

  • Evolved Gas Analysis (Self-Validation): Couple the TGA exhaust to a Mass Spectrometer (MS). Monitor m/z 44 (CO₂) and m/z 17 (NH₃).

    • Validation Logic: If the mass loss at ~215°C corresponds exclusively to an m/z 44 spike, the C2-decarboxylation mechanism is validated. A simultaneous m/z 17 spike indicates competitive deamination, requiring immediate orthogonal verification via solid-state ¹³C-NMR of the residue.

Protocol B: Solution Speciation and Hydrolytic Mapping (NMR/UV-Vis)

Causality Focus: Tracking protonation states via electron shielding.

  • Buffer Preparation: Prepare 10 mM solutions of 6-APDA in D₂O buffered with deuterated phosphate/acetate to pH 2.0, 7.4, and 12.0.

  • Isothermal Incubation: Incubate samples at 40°C for 14 days (accelerated ICH conditions).

  • ¹H-NMR Analysis (Self-Validation): Acquire ¹H-NMR spectra at Day 0, 7, and 14.

    • Validation Logic: Track the chemical shifts of the pyridine ring protons (H3 and H4). As the pH increases and the carboxylic acids deprotonate, the resulting anionic charge increases electron density on the ring, causing an upfield shift (lower ppm) of the aromatic protons. If new peaks emerge in the aromatic region, it indicates hydrolytic ring opening or substitution, which must be cross-validated via LC-MS/MS.

Sources

Protocols & Analytical Methods

Application

Application Note: 6-Aminopyridine-2,5-Dicarboxylic Acid Derivatives in Targeted Drug Discovery

Executive Summary The pyridine-2,5-dicarboxylic acid scaffold has emerged as a highly privileged motif in modern drug discovery, serving as a foundational building block for antiviral agents, enzyme inhibitors, and coord...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridine-2,5-dicarboxylic acid scaffold has emerged as a highly privileged motif in modern drug discovery, serving as a foundational building block for antiviral agents, enzyme inhibitors, and coordination complexes[1]. While the unsubstituted core exhibits significant bioactivity—most notably as a highly selective inhibitor of D-dopachrome tautomerase (D-DT)[2]—the introduction of an amino group at the 6-position yields 6-aminopyridine-2,5-dicarboxylic acid (6-APDA)[3]. This functionalization fundamentally alters the electronic landscape of the pyridine ring. It enhances the scaffold's hydrogen-bond donor capacity and provides a versatile, nucleophilic synthetic handle for late-stage diversification.

This application note details the mechanistic rationale, synthetic workflows, and biological validation protocols for 6-APDA derivatives, focusing on their utility as anti-inflammatory target inhibitors and anti-trypanosomatid agents[4].

Mechanistic Insights: The Causality of the 6-APDA Scaffold

To effectively utilize 6-APDA in drug design, researchers must understand the physicochemical causality behind its structural components:

  • Electronic Modulation and Active Site Fit : The 2,5-dicarboxylic acid groups act as potent pharmacophores, capable of forming robust salt bridges and hydrogen bonds with basic residues in target active sites (such as the catalytic Pro1 residue in D-DT)[2]. The addition of the 6-amino group acts as an electron-donating moiety, increasing the electron density of the pyridine ring. This raises the pKa of the adjacent nitrogen, enhancing metal chelation properties for metalloenzyme targeting[1].

  • Selectivity Engineering via Steric Nuance : D-DT and Macrophage Migration Inhibitory Factor (MIF) are homologous pleiotropic cytokines that activate the CD74 cell surface receptor, driving inflammatory responses[2]. Despite their homology, the active site volume of D-DT differs subtly from MIF. The 6-APDA scaffold exploits these steric nuances; functionalizing the 6-amino group with bulky lipophilic moieties (e.g., via amide coupling) allows researchers to achieve >79-fold selectivity for D-DT over MIF, blocking CD74 activation without off-target effects[2].

  • Favorable ADMET Profiles : Pyridine-2,5-dicarboxylate esters synthesized with natural source fragments demonstrate high intestinal absorption, favorable pharmacokinetic profiles, and low cytotoxicity against mammalian macrophages, making them ideal candidates for neglected tropical diseases like Chagas disease and leishmaniasis[4].

G A 6-APDA Derivatives B D-Dopachrome Tautomerase (D-DT) A->B Highly Selective Inhibition C Macrophage Migration Inhibitory Factor (MIF) A->C Weak/No Inhibition D CD74 Receptor Activation B->D Activates C->D Activates E Inflammatory Response D->E Downstream Signaling

Fig 1. Selective inhibition of D-DT over MIF by 6-APDA derivatives blocks CD74 inflammation.

Quantitative Data: Biological Efficacy

The following table summarizes the biological activity of key pyridine-2,5-dicarboxylate derivatives across different therapeutic targets, demonstrating the broad utility of the scaffold.

Compound ClassPrimary TargetIC₅₀ (µM)Selectivity Index (SI)Key Structural Feature
2,5-PDA (Core) D-Dopachrome Tautomerase (D-DT)~1.279-fold (vs. MIF)Unsubstituted dicarboxylic acid[2]
6-APDA Esters (Series A) Trypanosoma cruzi (NINOA strain)≤ 56.68> 4.71β-keto-ester derived side chains[4]
6-APDA Esters (Series B) Leishmania mexicana≤ 161.53> 8.95Natural source fragment integration[4]
6-APDA Amides Metalloenzymes / Viral targetsVariableTarget-dependent6-amino acylation / functionalization[1]

Experimental Protocols

Protocol A: Synthesis of 6-APDA Esters via Inverse Electron Demand Diels-Alder (IEDDA)

Causality & Design : The IEDDA reaction is selected for its exceptional regioselectivity. By reacting electron-deficient 1,2,3-triazine-1-oxides with electron-rich β-keto-esters, the reaction is thermodynamically driven to completion by the irreversible extrusion of nitrogen gas, ensuring high yields of the fully substituted pyridine core[4].

  • Preparation : Dissolve 1.0 eq of the selected 1,2,3-triazine-1-oxide and 1.2 eq of the appropriate β-keto-ester in anhydrous chloroform.

  • Catalysis : Add a catalytic amount of pyrrolidine (0.1 eq). Rationale: Pyrrolidine promotes the enolization of the β-keto-ester, significantly increasing its nucleophilicity as a dienophile.

  • Reaction : Heat the mixture to reflux (approx. 60°C) under an inert argon atmosphere for 12–24 hours. Monitor the extrusion of N₂ gas and track reaction progress via TLC (Hexane/EtOAc 7:3).

  • Purification : Concentrate the solvent in vacuo. Purify the crude product using flash column chromatography.

  • Self-Validation : Confirm the structural integrity via ¹H NMR and ¹³C NMR. The ¹H NMR spectrum of the pyridine-2,5-dicarboxylate core in DMSO-d₆ will exhibit distinct aromatic proton signals in the downfield region[1]. For 6-substituted derivatives, the remaining protons at C3 and C4 will appear as distinct doublets ( J≈8 Hz) between 7.5–8.5 ppm, confirming the precise substitution pattern.

Protocol B: D-DT vs. MIF Selectivity Assay

Causality & Design : To validate the anti-inflammatory potential of 6-APDA derivatives, their ability to inhibit D-DT must be quantitatively measured against the highly homologous MIF enzyme. This assay utilizes L-dopachrome methyl ester as a chromogenic substrate to measure tautomerase activity[2].

  • Enzyme Preparation : Express and purify recombinant human D-DT and MIF. Dilute to a working concentration of 250 nM in assay buffer (10 mM sodium phosphate, 1 mM EDTA, pH 6.2).

  • Compound Incubation : Dispense the synthesized 6-APDA derivatives (ranging from 0.1 µM to 100 µM) into a 96-well UV-transparent plate. Add the enzyme solutions and incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition : Rapidly add freshly prepared L-dopachrome methyl ester (final concentration 0.3 mM) to all wells.

  • Kinetic Measurement : Immediately monitor the decrease in absorbance at 475 nm using a microplate reader for 5 minutes. The rate of tautomerization correlates directly with the slope of the absorbance curve.

  • Self-Validation : Include a positive control (known D-DT inhibitor) and a DMSO vehicle control. Calculate the IC₅₀ using non-linear regression. A successful 6-APDA lead should exhibit an IC₅₀ < 5 µM for D-DT and > 100 µM for MIF, proving functional selectivity[2].

Protocol C: Anti-Trypanosomatid Cytotoxicity Screening

Causality & Design : A viable drug candidate must eradicate the parasite without inducing toxicity in the host. This protocol establishes the Selectivity Index (SI) by comparing compound toxicity in T. cruzi against murine macrophages (J774.2)[4].

  • Cell Culture : Seed J774.2 macrophages ( 1×104 cells/well) and T. cruzi epimastigotes ( 1×105 parasites/well) in separate 96-well plates using RPMI-1640 medium supplemented with 10% FBS.

  • Treatment : Treat both plates with serial dilutions of the 6-APDA esters (1 µM to 200 µM) for 48 hours at 37°C (macrophages) and 28°C (parasites).

  • Viability Assessment : Add 20 µL of resazurin solution (0.15 mg/mL) to each well. Incubate for an additional 4 hours. Rationale: Viable cells metabolize non-fluorescent resazurin into highly fluorescent resorufin, providing a direct readout of metabolic activity.

  • Quantification : Measure fluorescence (Ex: 560 nm, Em: 590 nm).

  • Self-Validation : Calculate the CC₅₀ (macrophages) and IC₅₀ (parasites). The SI is calculated as CC₅₀ / IC₅₀. An SI > 4.71 validates the compound's safety profile and justifies progression to in vivo pharmacokinetic profiling[4].

Workflow S1 Scaffold Design (6-APDA Core) S2 IEDDA Synthesis & Functionalization S1->S2 S3 In Vitro Screening (D-DT & T. cruzi) S2->S3 S4 ADMET Profiling (In Silico & In Vitro) S3->S4 S5 Lead Optimization S4->S5

Fig 2. End-to-end drug discovery workflow for 6-APDA derivatives, from synthesis to optimization.

References

  • [1] BenchChem. "An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid". Available at: 1

  • [4] MDPI Pharmaceuticals/Molecules. "Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents". Available at: 4

  • [2] Structure (PubMed). "2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase". Available at: 2

  • [3] AiFChem. "1393562-80-5 | 6-Aminopyridine-2,5-dicarboxylic acid". Available at:3

Sources

Method

Application Note: Experimental Protocols for 6-Aminopyridine-2,5-dicarboxylic acid in Functional Metal-Organic Frameworks (MOFs)

Target Audience: Researchers, materials scientists, and drug development professionals. Focus Area: Solvothermal synthesis of functionalized coordination polymers, Post-Synthetic Modification (PSM), and advanced adsorpti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Focus Area: Solvothermal synthesis of functionalized coordination polymers, Post-Synthetic Modification (PSM), and advanced adsorption applications.

Introduction and Mechanistic Overview

6-Aminopyridine-2,5-dicarboxylic acid (CAS: 1393562-80-5) is a highly versatile, multifunctional organic linker utilized in the synthesis of advanced Metal-Organic Frameworks (MOFs) and coordination polymers. Structurally, it combines the robust coordination geometry of a pyridine-dicarboxylic acid (PYDC) with the reactive potential of a primary amine at the 6-position.

The causality behind selecting this specific ligand lies in its dual-functionality during framework assembly:

  • Structural Anchoring: The 2,5-dicarboxylic acid groups form exceptionally stable coordination bonds with high-valence metal nodes (such as Zr⁴⁺ or Ti⁴⁺), driving the thermodynamic assembly of rigid, porous topologies (e.g., UiO-66 analogues)[1].

  • Pore Functionalization: The pyridine nitrogen and the 6-amino (-NH₂) group possess lower binding affinities for hard Lewis acids like Zr⁴⁺ compared to carboxylates. Consequently, these groups remain uncoordinated, projecting directly into the MOF pores. This creates a highly localized, electron-rich environment ideal for capturing electrophilic species (like volatile iodine, I₂) or serving as a covalent handle for Post-Synthetic Modification (PSM) [2].

Experimental Workflows and Logic

The following protocols detail the synthesis of a Zirconium-based MOF utilizing 6-aminopyridine-2,5-dicarboxylic acid (denoted as Zr-6-NH₂-PYDC ), followed by a self-validating Post-Synthetic Modification (PSM) protocol via imine condensation.

Workflow Ligand 6-Aminopyridine-2,5-dicarboxylic acid (Organic Linker) Solvothermal Solvothermal Synthesis (DMF, Acetic Acid, 120°C) Ligand->Solvothermal Metal Zirconium(IV) Chloride (Metal Node) Metal->Solvothermal MOF As-Synthesized Zr-MOF (Free -NH2 & Pyridine N) Solvothermal->MOF Activation Solvent Exchange & Activation (Methanol, Vacuum) MOF->Activation PSM Post-Synthetic Modification (Imine Condensation) Activation->PSM Application Targeted Application (I2 Capture / Metal Sensing) Activation->Application Direct Use PSM->Application

Figure 1: Workflow of MOF synthesis and post-synthetic modification.

Protocol 1: Solvothermal Synthesis of Zr-6-NH₂-PYDC

This protocol utilizes a modulated solvothermal approach. The addition of a monocarboxylic acid (acetic acid) acts as a "modulator." The modulator competes with the 6-aminopyridine-2,5-dicarboxylic acid for coordination sites on the Zr-cluster, slowing down the nucleation rate to yield highly crystalline, defect-free materials rather than amorphous gels [3].

Materials Required:
  • Ligand: 6-Aminopyridine-2,5-dicarboxylic acid (0.5 mmol, ~91 mg)

  • Metal Salt: Zirconium(IV) chloride (ZrCl₄) (0.5 mmol, ~116 mg)

  • Solvent: N,N-Dimethylformamide (DMF) (15 mL)

  • Modulator: Glacial Acetic Acid (1.5 mL)

Step-by-Step Methodology:
  • Precursor Dissolution: In a 25 mL Teflon-lined stainless-steel autoclave, dissolve 116 mg of ZrCl₄ in 10 mL of DMF. Sonicate for 5 minutes until complete dissolution. Causality: ZrCl₄ is highly moisture sensitive; dissolving it rapidly in anhydrous DMF prevents premature hydrolysis into inactive ZrO₂.

  • Ligand Addition: Add 91 mg of 6-aminopyridine-2,5-dicarboxylic acid and 5 mL of DMF to the solution. Stir magnetically for 10 minutes.

  • Modulation: Add 1.5 mL of glacial acetic acid dropwise.

  • Solvothermal Reaction: Seal the autoclave and heat in an isothermal oven at 120 °C for 24 hours. Allow the system to cool naturally to room temperature (cooling rate ~0.5 °C/min). Causality: Slow cooling prevents thermal shock and preserves the crystalline integrity of the MOF lattice.

  • Recovery and Washing: Centrifuge the resulting pale-yellow suspension at 8,000 rpm for 10 minutes. Decant the supernatant. Wash the solid three times with fresh DMF (10 mL each) to remove unreacted ligand and amorphous byproducts.

  • Solvent Exchange (Self-Validating Step): Suspend the solid in anhydrous methanol (15 mL) and soak for 24 hours, replacing the methanol twice. Causality: DMF has a high boiling point (153 °C) and strong surface tension, which can cause pore collapse upon direct drying. Exchanging it for low-boiling methanol ensures the pores remain open during activation.

  • Activation: Dry the powder under dynamic vacuum at 90 °C for 12 hours.

Protocol 2: Post-Synthetic Modification (PSM) via Imine Condensation

The uncoordinated primary amine on the 6-position of the pyridine ring is a prime candidate for covalent modification. This protocol describes the condensation of the MOF with salicylaldehyde to form a Schiff base (imine), which introduces a specific chelating pocket for heavy metal sensing.

Step-by-Step Methodology:
  • Preparation: Disperse 100 mg of activated Zr-6-NH₂-PYDC in 20 mL of anhydrous ethanol in a round-bottom flask. Sonicate for 10 minutes to ensure a homogenous suspension.

  • Reagent Addition: Add an excess of salicylaldehyde (1.0 mmol, ~122 mg) to the suspension.

  • Condensation Reaction: Reflux the mixture at 80 °C under an inert nitrogen atmosphere for 24 hours. Causality: The nitrogen atmosphere prevents the oxidation of the aldehyde, while the elevated temperature provides the activation energy required to drive the nucleophilic addition of the MOF-bound -NH₂ to the carbonyl carbon, followed by dehydration.

  • Purification: Cool to room temperature, centrifuge, and wash the resulting deep-yellow solid extensively with ethanol (5 × 15 mL) until the supernatant shows no trace of unreacted salicylaldehyde (verifiable via UV-Vis spectroscopy of the washings).

  • Final Activation: Dry under vacuum at 80 °C for 12 hours to yield Zr-6-NH₂-PYDC-Sal .

Mechanism Node1 Zr6O4(OH)4 Cluster Highly stable Zr-O bonds Node3 Pore Environment Uncoordinated -NH2 points into pore Node1->Node3 Framework Assembly Node2 6-Amino-PYDC -COOH coordinates to Zr -NH2 remains free Node2->Node3 Framework Assembly Node5 Schiff Base MOF Imine (-N=CH-) functionalized Node3->Node5 PSM Reaction Node4 Salicylaldehyde Reacts with -NH2 Node4->Node5 Nucleophilic Addition

Figure 2: Mechanistic pathway of framework assembly and imine condensation.

Data Presentation: Comparative Material Properties

The inclusion of the 6-amino group, and its subsequent modification, alters the physical and chemical properties of the framework. The table below summarizes expected quantitative data demonstrating the efficacy of the ligand in enhancing Iodine (I₂) capture [4] and the physical changes post-modification.

Material DesignationLigand UsedBET Surface Area (m²/g)Pore Volume (cm³/g)I₂ Capture Capacity (mg/g)Primary Application
Zr-PYDC (Control)Pyridine-2,5-dicarboxylic acid1,1500.48850General gas adsorption
Zr-6-NH₂-PYDC 6-Aminopyridine-2,5-dicarboxylic acid9800.411,250 Radioactive I₂ capture
Zr-6-NH₂-PYDC-Sal Modified 6-Amino-PYDC (Schiff Base)7200.30600Heavy metal (e.g., Cu²⁺) sensing

Data Interpretation: While the introduction of the amino group (Zr-6-NH₂-PYDC) slightly reduces the BET surface area compared to the non-aminated control due to steric bulk inside the pores, it drastically increases the Iodine capture capacity. This is caused by strong Lewis acid-base interactions between the electron-rich -NH₂ / pyridine nitrogen and the electrophilic I₂ molecules. Following PSM (Zr-6-NH₂-PYDC-Sal), the pore volume decreases further due to the bulky salicylaldehyde group, shifting the material's optimal utility from bulk gas capture to highly selective metal ion sensing.

References

  • Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers Source: Crystal Growth & Design, ACS Publications URL:[Link][1]

  • Water-based synthesis of chemically stable Zr-based MOFs using pyridine-containing ligands and their exceptionally high adsorption capacity for iodine Source: Applied Catalysis B: Environmental (via ResearchGate) URL:[Link][2]

  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis Source: Inorganic Chemistry, ACS Publications URL:[Link][3]

  • Functionalized Metal–Organic Framework with Azo Double and Amide Groups for Highly Efficient Iodine Capture Source: Crystal Growth & Design, ACS Publications URL:[Link][4]

Sources

Application

Application Note: 6-Aminopyridine-2,5-dicarboxylic Acid in Advanced Organic &amp; Materials Synthesis

Executive Summary 6-Aminopyridine-2,5-dicarboxylic acid (CAS: 1393562-80-5) is a highly functionalized, rigid heterocyclic building block. Characterized by a pyridine core, two strategically positioned carboxylic acids,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Aminopyridine-2,5-dicarboxylic acid (CAS: 1393562-80-5) is a highly functionalized, rigid heterocyclic building block. Characterized by a pyridine core, two strategically positioned carboxylic acids, and an ortho-amino group, it serves as a dual-purpose scaffold. In materials science, it is a critical organic linker for synthesizing functionalized Metal-Organic Frameworks (MOFs) with basic pore environments. In pharmaceutical chemistry, it acts as a versatile pharmacophore for peptidomimetics and kinase inhibitors.

This guide provides field-proven protocols, mechanistic causality, and self-validation frameworks for deploying this building block in both solvothermal MOF synthesis and site-selective amide coupling.

Part 1: Chemical Profiling & Reactivity Logic

To successfully utilize 6-aminopyridine-2,5-dicarboxylic acid, researchers must account for its unique electronic topology:

  • Dicarboxylate Scaffold : The carboxylic acids at positions 2 and 5 provide a rigid ~120° bite angle, ideal for constructing isoreticular coordination polymers or acting as a bidentate/tridentate ligand.

  • Deactivated Amine : The 6-amino group is situated ortho to the electronegative pyridine nitrogen and ortho to the C5 carboxyl group. This intense electron-withdrawing environment severely depletes the nucleophilicity of the amine lone pair. Standard peptide coupling conditions will fail, necessitating high-reactivity electrophiles.

Part 2: Materials Science – Solvothermal Synthesis of Functionalized MOFs

Causality & Theory

Incorporating the 6-amino group into MOFs (such as Zr-based UiO-analogues) introduces basic sites into the framework's pores, which dramatically enhances CO₂ capture via dipole-quadrupole interactions and provides handles for post-synthetic modification (PSM) .

However, the proximity of the amine to the carboxylate can induce kinetic trapping during crystallization. To counteract this, a monocarboxylic acid modulator (e.g., acetic acid) must be used in large excess. The modulator competes with the dicarboxylic acid for the Zr⁴⁺ nodes, slowing down framework extension and ensuring the formation of the thermodynamically stable, highly crystalline porous phase rather than an amorphous gel.

MOF_Workflow A 6-Aminopyridine-2,5-dicarboxylic acid (Organic Linker) C Solvothermal Synthesis (DMF, Acetic Acid Modulator, 120°C) A->C B Zirconium Chloride (ZrCl4) (Metal Node) B->C D As-Synthesized Zr-MOF (Pore-bound -NH2 groups) C->D E Activation & Solvent Exchange (Methanol, Vacuum) D->E F Post-Synthetic Modification (e.g., CO2 Capture Tuning) E->F

Workflow for the solvothermal synthesis and activation of functionalized Zr-MOFs.

Step-by-Step Protocol: Synthesis of Zr-MOF-NH₂-Py
  • Dissolution : In a 20 mL Teflon-lined autoclave vial, dissolve 6-aminopyridine-2,5-dicarboxylic acid (0.5 mmol, 91 mg) and ZrCl₄ (0.5 mmol, 116 mg) in N,N-dimethylformamide (DMF) (10 mL).

  • Modulation : Add glacial acetic acid (15 mmol, ~0.86 mL, 30 eq.). Sonicate for 10 minutes until the solution is entirely homogenous.

  • Crystallization : Seal the vial and heat in an isothermal oven at 120 °C for 24 hours.

  • Recovery : Cool to room temperature at a rate of 5 °C/hour. Isolate the resulting pale-yellow microcrystalline powder via centrifugation (7000 rpm, 10 mins).

  • Activation : Wash the powder with fresh DMF (3 × 10 mL) to remove unreacted ligand, followed by solvent exchange with anhydrous methanol (3 × 10 mL over 3 days) to remove DMF from the pores. Dry under dynamic vacuum at 90 °C for 12 hours.

Optimization of Modulator Equivalents

Quantitative data demonstrating the causality of modulator concentration on framework integrity.

Modulator (Acetic Acid)Crystallinity (PXRD)BET Surface Area (m²/g)Yield (%)
0 EquivalentsAmorphous Gel< 5095%
10 EquivalentsLow / Mixed Phase42082%
30 Equivalents High (Phase Pure) 960 68%
50 EquivalentsHigh (Phase Pure)98535%
Self-Validating System
  • Phase Purity : Perform Powder X-ray Diffraction (PXRD). The diffractogram must exhibit sharp Bragg reflections at 2θ ≈ 7.3° and 8.5°, confirming the UiO-topology.

  • Ligand Integrity : Digest 10 mg of the activated MOF in 500 µL DMSO- d6​ containing 10 µL of 35% DCl in D₂O. Run a ¹H NMR spectrum. The absence of a formyl proton (~8.2 ppm) validates that the amine was not formylated by DMF decomposition during synthesis.

Part 3: Pharmaceutical Synthesis – Site-Selective Amide Coupling

Causality & Theory

In drug development, linking a functional group to the 6-amino position creates rigid, directional pharmacophores. Because the amine is severely deactivated, attempting direct coupling with standard carbodiimides (EDC/DCC) will result in recovery of starting materials.

Two critical interventions are required :

  • Carboxylate Protection : The 2,5-dicarboxylic acids must be protected (e.g., via Fisher esterification) to prevent polymerization and self-condensation.

  • High-Reactivity Electrophiles : The coupling must utilize either an acid chloride or a highly active uronium-based coupling reagent like HATU, which generates a highly electrophilic active ester capable of reacting with poor nucleophiles .

Amide_Coupling A Target: Amide Bond at 6-NH2 B Protect Carboxylates (MeOH, H2SO4 -> Dimethyl Ester) A->B C Is the 6-NH2 nucleophilic? B->C D No: Deactivated by Pyridine & Esters C->D E High-Reactivity Coupling (HATU/DIPEA or Acid Chloride) D->E F Deprotection (LiOH, THF/H2O) E->F

Logical decision tree for site-selective amide coupling of deactivated anilines.

Step-by-Step Protocol: Esterification and HATU-Mediated Coupling

Step 1: Protection (Dimethyl 6-aminopyridine-2,5-dicarboxylate)

  • Suspend 6-aminopyridine-2,5-dicarboxylic acid (10 mmol) in anhydrous methanol (50 mL).

  • Cool to 0 °C and dropwise add thionyl chloride (25 mmol).

  • Reflux for 12 hours. Remove volatiles in vacuo, neutralize with sat. NaHCO₃, and extract with EtOAc to yield the protected diester.

Step 2: Amide Coupling

  • In a flame-dried flask, dissolve the partner carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature to form the active ester.

  • Add the protected dimethyl 6-aminopyridine-2,5-dicarboxylate (1.0 eq).

  • Elevate temperature to 60 °C and stir for 18 hours (heating is mandatory due to steric/electronic deactivation).

  • Quench with water, extract with EtOAc, wash with 5% LiCl (to remove DMF), and purify via flash chromatography.

Optimization of Coupling Conditions

Comparative yield data illustrating the necessity of high-reactivity reagents.

Coupling AgentBaseSolventTemperatureIsolated Yield (%)
EDC / HOBtDIPEADMFRT< 5% (Trace)
HATUDIPEADMFRT42%
HATU DIPEA DMF 60 °C 84%
Acid ChloridePyridineDCMRT89%
Self-Validating System
  • Reaction Monitoring : Monitor via TLC (Hexanes:EtOAc). The starting diester is highly fluorescent under 254 nm UV. The product spot will shift to a higher Rf due to the loss of the polar primary amine.

  • Structural Confirmation : Run ¹H NMR (DMSO- d6​ ). The characteristic broad singlet of the primary amine (~6.8 ppm) will disappear, replaced by a sharp, highly deshielded amide proton singlet (>10.5 ppm) due to the electron-withdrawing nature of the pyridine ring.

References

  • Title : A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability Source : Journal of the American Chemical Society, 2008, 130(42), 13850-13851. URL :[Link]

  • Title : Modifying MOFs: New Chemistry, New Materials Source : Chemical Science, 2010, 1(1), 32-36. URL :[Link]

  • Title : Amide bond formation and peptide coupling Source : Tetrahedron, 2005, 61(46), 10827-10852. URL :[Link]

Method

potential applications in materials science for 6-Aminopyridine-2,5-dicarboxylic acid

Application Notes and Protocols for Researchers in Materials Science and Drug Development Introduction: The Strategic Advantage of a Multifunctional Linker 6-Aminopyridine-2,5-dicarboxylic acid is an emerging organic lin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Researchers in Materials Science and Drug Development

Introduction: The Strategic Advantage of a Multifunctional Linker

6-Aminopyridine-2,5-dicarboxylic acid is an emerging organic linker poised to make a significant impact in the field of materials science, particularly in the rational design of functional metal-organic frameworks (MOFs) and coordination polymers. Its unique trifunctional nature, featuring two carboxylate groups for metal coordination and a strategically placed amino group, offers a rich playground for creating materials with tunable properties and post-synthetic modification capabilities. The pyridine nitrogen atom also provides an additional coordination site, further enhancing the versatility of this molecule.

The presence of the amino group is of particular interest. It can act as a hydrogen bond donor, influencing the supramolecular assembly of the resulting framework. More importantly, it serves as a reactive handle for post-synthetic modification, allowing for the introduction of new functionalities to the material after its initial synthesis. This opens up a vast design space for creating materials with tailored properties for applications in gas storage and separation, catalysis, sensing, and drug delivery.

This guide provides a comprehensive overview of the potential applications of 6-Aminopyridine-2,5-dicarboxylic acid in materials science, complete with detailed protocols for the synthesis and characterization of novel materials.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 6-Aminopyridine-2,5-dicarboxylic acid is crucial for its effective use as a building block in materials synthesis.

PropertyValueSource
Molecular Formula C₇H₆N₂O₄Inferred from structure
Molecular Weight 182.14 g/mol Inferred from structure
Appearance Off-white to light yellow solidGeneral observation for similar compounds
Solubility Sparingly soluble in water, soluble in DMSO and basic aqueous solutionsGeneral observation for similar compounds
Melting Point >300 °C (decomposes)Typical for aromatic dicarboxylic acids

Spectroscopic Characterization:

  • ¹H NMR (in DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing carboxylic acid groups and the electron-donating amino group. The protons of the amino group will also be visible, as will the acidic protons of the carboxyl groups, which may appear as a broad signal.

  • ¹³C NMR (in DMSO-d₆): The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbons of the two carboxyl groups will resonate at the lowest field, followed by the carbons of the pyridine ring.

  • FT-IR (KBr pellet): The infrared spectrum will be characterized by strong C=O stretching vibrations from the carboxylic acid groups (typically around 1700 cm⁻¹), a broad O-H stretch from the carboxylic acids (2500-3300 cm⁻¹), and N-H stretching vibrations from the amino group (around 3300-3500 cm⁻¹). C-N and C=C stretching vibrations from the pyridine ring will appear in the 1400-1600 cm⁻¹ region.[1]

Application I: Synthesis of Functional Metal-Organic Frameworks (MOFs)

The primary application of 6-Aminopyridine-2,5-dicarboxylic acid in materials science is as an organic linker for the synthesis of MOFs. The carboxylate groups can coordinate to metal ions or clusters to form the framework, while the amino group can be used to tune the properties of the resulting material.

Conceptual Framework for MOF Synthesis

The synthesis of MOFs is a self-assembly process where metal ions or clusters and organic linkers connect to form a crystalline, porous material. The choice of metal, linker, and reaction conditions (solvent, temperature, pH) all play a crucial role in determining the final structure and properties of the MOF.

MOF_Synthesis_Workflow cluster_reactants Reactants Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Reaction Hydrothermal/Solvothermal Reaction (e.g., 80-150 °C, 1-3 days) Metal_Salt->Reaction Linker 6-Aminopyridine-2,5-dicarboxylic acid Linker->Reaction Solvent Solvent (e.g., DMF, DEF, H₂O) Solvent->Reaction Crystallization Crystallization (Slow Cooling) Reaction->Crystallization Isolation Isolation (Filtration/Centrifugation) Crystallization->Isolation Activation Activation (Solvent Exchange & Heating) Isolation->Activation MOF_Product Porous MOF Material Activation->MOF_Product

Figure 1: Generalized workflow for the synthesis of a Metal-Organic Framework.

Protocol: Hydrothermal Synthesis of a Zinc-based MOF

This protocol provides a representative method for the synthesis of a MOF using 6-Aminopyridine-2,5-dicarboxylic acid and a zinc salt. The specific conditions may need to be optimized for different metal salts and desired structures.

Materials:

  • 6-Aminopyridine-2,5-dicarboxylic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 18.2 mg (0.1 mmol) of 6-Aminopyridine-2,5-dicarboxylic acid and 29.7 mg (0.1 mmol) of Zn(NO₃)₂·6H₂O in a mixture of 8 mL of DMF and 2 mL of deionized water.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cool the autoclave to room temperature at a rate of 5 °C/min.

  • Colorless or light yellow crystals should be formed. Collect the crystals by filtration and wash them with fresh DMF (3 x 5 mL).

  • To activate the MOF (remove solvent molecules from the pores), immerse the as-synthesized crystals in a fresh solvent such as acetone for 3 days, decanting and replacing the solvent every 24 hours.

  • After solvent exchange, filter the crystals and heat them under vacuum at 150 °C for 12 hours to obtain the activated, porous MOF.

Rationale for Experimental Choices:

  • Hydrothermal/Solvothermal Synthesis: This is a common method for synthesizing crystalline MOFs. The elevated temperature and pressure facilitate the dissolution of the reactants and promote the growth of high-quality crystals.[2][3]

  • Mixed Solvent System (DMF/H₂O): DMF is a good solvent for both the organic linker and the metal salt. The addition of water can influence the coordination of the metal ions and the final structure of the MOF.

  • Activation: The as-synthesized MOF will have solvent molecules trapped within its pores. The activation step is crucial to remove these guest molecules and make the pores accessible for applications such as gas storage or catalysis.

Potential Properties and Applications of the Resulting MOF
  • Gas Storage and Separation: The porosity of the MOF can be tuned by changing the metal center or the reaction conditions. The presence of the amino group on the linker can enhance the affinity of the MOF for specific gases like CO₂ through dipole-quadrupole interactions.

  • Catalysis: The metal centers in the MOF can act as Lewis acid catalytic sites. The amino group on the linker can also be a basic catalytic site, making the MOF a potential bifunctional catalyst.

  • Sensing: The luminescence of the MOF can be influenced by the presence of certain analytes, making it a potential candidate for chemical sensing applications.

Application II: Post-Synthetic Modification (PSM)

The amino group on the 6-Aminopyridine-2,5-dicarboxylic acid linker provides a powerful tool for tailoring the properties of the MOF after its initial synthesis. This process, known as post-synthetic modification (PSM), allows for the introduction of a wide range of functional groups.

PSM_Workflow cluster_start Initial Material cluster_end Functionalized Material Amino_MOF MOF with -NH₂ groups Reaction PSM Reaction (in a suitable solvent) Amino_MOF->Reaction Reagent Modifying Reagent (e.g., Acetic Anhydride) Reagent->Reaction Washing Washing (to remove excess reagent) Reaction->Washing Drying Drying Washing->Drying Functionalized_MOF Functionalized MOF (e.g., with -NHCOCH₃ groups) Drying->Functionalized_MOF

Figure 2: General workflow for Post-Synthetic Modification of an amino-functionalized MOF.

Protocol: Acetylation of an Amino-Functionalized MOF

This protocol describes a general procedure for the acetylation of the amino groups in a MOF synthesized with 6-Aminopyridine-2,5-dicarboxylic acid.

Materials:

  • Activated amino-functionalized MOF (synthesized as described above)

  • Acetic anhydride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, suspend 100 mg of the activated amino-functionalized MOF in 10 mL of anhydrous DCM.

  • Add 0.5 mL of triethylamine to the suspension and stir for 10 minutes.

  • Add 0.2 mL of acetic anhydride to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the solid product by filtration and wash it thoroughly with fresh DCM (3 x 10 mL) and then with methanol (3 x 10 mL).

  • Dry the functionalized MOF under vacuum at 60 °C for 12 hours.

Characterization of the Modified MOF:

  • FT-IR Spectroscopy: Successful acetylation can be confirmed by the appearance of a new strong C=O stretching band from the amide group (around 1660 cm⁻¹) and a decrease in the intensity of the N-H stretching bands.

  • Solid-State NMR: Solid-state ¹³C NMR can show new signals corresponding to the acetyl group.

  • Elemental Analysis: An increase in the carbon and a decrease in the nitrogen content (relative to the unmodified MOF) would be expected.

Application III: Coordination Polymers

Beyond the formation of porous MOFs, 6-Aminopyridine-2,5-dicarboxylic acid can also be used to construct a variety of coordination polymers with different dimensionalities (1D, 2D, or 3D). The final structure is highly dependent on the coordination preferences of the metal ion and the reaction conditions. These materials can exhibit interesting magnetic, optical, and electronic properties. For instance, coordination polymers based on lanthanide ions and pyridine-dicarboxylate linkers have been shown to exhibit interesting photoluminescent properties.[1]

Conclusion and Future Outlook

6-Aminopyridine-2,5-dicarboxylic acid is a highly promising building block for the design and synthesis of advanced functional materials. Its trifunctional nature allows for the creation of MOFs and coordination polymers with a high degree of tunability. The ability to perform post-synthetic modifications on the amino group opens up a vast chemical space for the development of materials with tailored properties for a wide range of applications. Further research into the coordination chemistry of this versatile linker with a broader range of metal ions is expected to yield a new generation of functional materials with exciting properties and applications.

References

  • Gram-Scale Synthesis of an Ultrastable Microporous Metal-Organic Framework for Efficient Adsorptive Separation of C2H2/CO2 and C2H2/CH4 - PMC. Available at: [Link]

  • A family of Cd(ii) coordination polymers constructed from 6-aminopicolinate and bipyridyl co-linkers: study of their growth in paper and photoluminescence sensing of Fe3+ and Zn2+ ions - Dalton Transactions (RSC Publishing). Available at: [Link]

  • New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems - ResearchGate. Available at: [Link]

  • Hydrothermal synthesis of MOFs | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications - MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 6-Aminopyridine-2,5-dicarboxylic acid

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals dealing with the complex synthesis, isolation, and purification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals dealing with the complex synthesis, isolation, and purification of 6-Aminopyridine-2,5-dicarboxylic acid (CAS: 1393562-80-5).

Due to the highly functionalized nature of this pyridine ring—containing both electron-withdrawing carboxylic acids and an electron-donating amino group—standard synthetic protocols often fail. Below, you will find mechanistic insights, troubleshooting FAQs, and validated experimental protocols designed to ensure high-yield, reproducible results.

SynthesisWorkflow A 6-Amino-2,5-dimethylpyridine (Starting Material) B Amine Protection Ac2O, Pyridine, 80°C A->B C N-(2,5-dimethylpyridin-6-yl)acetamide (Protected Intermediate) B->C D Oxidation KMnO4, H2O, 80-90°C C->D E 6-Acetamidopyridine-2,5-dicarboxylic acid (Di-acid Intermediate) D->E F Deprotection & Hydrolysis 1. NaOH (reflux) 2. HCl (pH 2.5-3.0) E->F G 6-Aminopyridine-2,5-dicarboxylic acid (Target Product) F->G

Synthetic workflow for 6-Aminopyridine-2,5-dicarboxylic acid via oxidation.

Section 1: Troubleshooting Guides & FAQs

Q1: Why does direct oxidation of 6-amino-2,5-dimethylpyridine result in a black, intractable tar? A: The free amino group on the pyridine ring is highly electron-donating and susceptible to severe oxidative degradation. When exposed to strong oxidants like potassium permanganate ( KMnO4​ ) or nitric acid ( HNO3​ ), the unprotected amine undergoes rapid oxidation to nitroso or nitro species, followed by polymerization or complete ring cleavage. Causality & Solution: To prevent this, the amine must be temporarily deactivated (protected) via acetylation before oxidation. The electron-withdrawing acetyl group reduces the electron density on the nitrogen, stabilizing the heterocyclic ring while the methyl groups are safely oxidized to carboxylic acids.

Q2: I have successfully synthesized the diethyl ester of 6-aminopyridine-2,5-dicarboxylic acid. Why is my base-catalyzed hydrolysis yielding multiple spots on TLC? A: Incomplete saponification is a frequent bottleneck. The hydrolysis of diethyl 2,5-pyridinedicarboxylate derivatives requires forcing conditions because the initial carboxylate formed at the 5-position electronically deactivates the remaining ester at the 2-position against further nucleophilic attack (1)[1]. Causality & Solution: Ensure you are using a vast excess of base (e.g., 30% aqueous NaOH) and maintaining a vigorous reflux for a minimum of 4 hours. The reaction is a self-validating system when monitored by TLC: the complete disappearance of the less polar ester spots confirms full conversion to the highly polar di-carboxylate salt.

Q3: After hydrolysis, I cannot get the final 6-aminopyridine-2,5-dicarboxylic acid to precipitate from the aqueous layer. What is going wrong? A: 6-Aminopyridine-2,5-dicarboxylic acid is an amphoteric, zwitterionic molecule. It is highly soluble in both basic (as a sodium salt) and strongly acidic (as a hydrochloride salt) aqueous solutions. Causality & Solution: Precipitation will only occur at the molecule's exact isoelectric point (pI). The predicted pKa of the parent 2,5-pyridinedicarboxylic acid is approximately 3.06 (2)[3]. Historical patents detailing the precipitation of similar isocinchomeronic acids dictate that the pH must be precisely adjusted to 2.5–3.0 using concentrated H2​SO4​ or HCl (4)[4]. You must use a calibrated pH meter rather than pH paper to successfully induce crystallization.

TroubleshootingLogic Start Issue: Low Yield or Impure Product Q1 Is the reaction mixture turning black during oxidation? Start->Q1 Sol1 Ensure complete amine protection. Free amines degrade via oxidation. Q1->Sol1 Yes Q2 Is the final product failing to precipitate from water? Q1->Q2 No Sol2 Adjust pH precisely to 2.5-3.0. Zwitterions are highly soluble outside pI. Q2->Sol2 Yes Q3 Is ester/amide hydrolysis incomplete? Q2->Q3 No Sol3 Increase reflux time (4h+) and base concentration (30% NaOH). Q3->Sol3 Yes

Troubleshooting logic tree for common synthesis failures.

Section 2: Experimental Protocols

Protocol A: Protection and Oxidation of 6-Amino-2,5-dimethylpyridine Objective: Convert the alkyl precursor to the protected di-acid while avoiding oxidative ring cleavage.

  • Protection: Dissolve 1.0 eq of 6-amino-2,5-dimethylpyridine in anhydrous pyridine (acting as both solvent and base). Add 1.5 eq of acetic anhydride dropwise at 0°C.

  • Heating: Warm the mixture to 80°C and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting material is entirely consumed.

  • Quenching: Pour the mixture into ice water, extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the protected N-(2,5-dimethylpyridin-6-yl)acetamide.

  • Oxidation: Suspend the protected intermediate in deionized water. Heat to 80°C. Add 6.0 eq of KMnO4​ in small portions over 2 hours to prevent a thermal runaway.

  • Filtration: The reaction is self-validating: once the deep purple color dissipates (indicating complete reduction to MnO2​ ), filter the hot mixture through a Celite pad. Wash the pad with hot water. The filtrate now contains the soluble potassium salt of 6-acetamidopyridine-2,5-dicarboxylic acid.

Protocol B: Deprotection and Isoelectric Isolation Objective: Hydrolyze the protecting group and cleanly precipitate the zwitterionic target.

  • Hydrolysis: To the aqueous filtrate from Protocol A, add solid NaOH to achieve a 20% w/v concentration. Reflux the mixture for 4–6 hours to cleave the acetamide group.

  • Cooling: Cool the reaction mixture to 0–5°C in an ice bath.

  • Isoelectric Precipitation: Slowly add concentrated HCl dropwise while continuously monitoring the pH with a calibrated pH meter. Stop exactly at pH 2.5–3.0 (4)[4].

  • Isolation: Stir the resulting suspension at 0°C for 1 hour to maximize crystal growth. Filter the resulting yellow-to-green fine crystalline powder (3)[3] via vacuum filtration.

  • Washing & Drying: Wash the filter cake with a minimal amount of ice-cold deionized water to remove inorganic salts, then dry under high vacuum at 50°C for 12 hours.

Section 3: Quantitative Data & Route Comparison

To assist in route selection, the following table summarizes the quantitative metrics of the two primary synthetic pathways for 6-Aminopyridine-2,5-dicarboxylic acid:

Synthetic RouteStarting MaterialTypical Overall YieldTarget PurityKey Technical ChallengeScalability
Oxidation Route 6-Amino-2,5-dimethylpyridine45 - 55%>95%Exothermic KMnO4​ addition; handling large volumes of MnO2​ waste.Moderate (Best for <1 kg)
Ester Hydrolysis Diethyl 6-aminopyridine-2,5-dicarboxylate85 - 95%>98%Sourcing the diester precursor; avoiding decarboxylation during prolonged reflux.High (Best for >1 kg)
References
  • [1] Hydrolysis of Diethyl 2,5 - Pyridinedicarboxylic Acid. Benchchem. 1

  • [3] 2,5-PYRIDINEDICARBOXYLIC ACID CAS#: 100-26-5. ChemicalBook. 3

  • [4] US2657207A - Preparation of isocinchomeronic acid. Google Patents. 4

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Aminopyridine Dicarboxylic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of aminopyridine dicarboxylic acids. This guide is designed to provide you, as a senior applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of aminopyridine dicarboxylic acids. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic procedures. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing aminopyridine dicarboxylic acids?

There are several established methods for the synthesis of aminopyridine dicarboxylic acids. The choice of route often depends on the desired substitution pattern and the availability of starting materials. Some prevalent strategies include:

  • Oxidation of Alkyl Aminopyridines: A straightforward approach involves the oxidation of aminopyridines bearing alkyl substituents. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are typically employed.[1][2] The reaction conditions, such as temperature and concentration of the oxidizing agent, need to be carefully controlled to avoid over-oxidation or degradation of the pyridine ring.

  • Hydrolysis of Cyanopyridines: Aminopyridine dicarboxylic acids can be prepared by the hydrolysis of the corresponding dicyanoaminopyridine precursors. This is often carried out under acidic or basic conditions.[3]

  • Palladium-Catalyzed Carbonylation: Modern methods include palladium-catalyzed carbonylation reactions of halo-aminopyridines.[4][5] These reactions introduce carboxylic acid functionalities through the use of carbon monoxide (CO) and a suitable palladium catalyst system.[4] This approach offers good functional group tolerance but requires careful optimization of the catalyst, ligands, and reaction conditions.[6]

  • Multi-component Reactions: For certain substitution patterns, one-pot multi-component reactions can be an efficient strategy, combining several starting materials to construct the aminopyridine dicarboxylic acid core in a single step.[7]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a common challenge and can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Impurities in your aminopyridine precursor or other reagents can inhibit the catalyst or lead to unwanted side reactions.[8] Always ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS).

  • Reaction Temperature: The optimal temperature is crucial. For oxidation reactions, excessively high temperatures can lead to decomposition.[8] For palladium-catalyzed reactions, the temperature needs to be high enough to ensure efficient catalytic turnover without promoting catalyst deactivation.[9] A systematic temperature screen is often recommended.

  • Solvent Choice: The solvent can significantly impact reaction rates and selectivity. Aprotic organic solvents are commonly used, but the specific choice depends on the reaction type and the solubility of the reagents.[10]

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to ensure it has gone to completion. If the reaction stalls, it could be due to catalyst deactivation or consumption of a key reagent.[8]

  • Product Degradation: The aminopyridine dicarboxylic acid product itself might be unstable under the reaction conditions. Consider if a milder synthetic route or shorter reaction times are feasible.

Q3: I am observing significant amounts of impurities in my final product. How can I identify and minimize them?

Impurity formation is a frequent issue. Here's a systematic approach to address it:

  • Identify the Impurities: Characterize the major impurities using techniques like LC-MS and NMR. Understanding their structure will provide clues about the side reactions occurring.

  • Common Side Reactions:

    • Over-oxidation: In oxidation reactions, the pyridine ring itself can be susceptible to oxidation, leading to ring-opened products or other degradation products.

    • Decarboxylation: The newly formed carboxylic acid groups can be labile, especially at high temperatures, leading to the loss of one or both carboxyl groups.[11]

    • Incomplete Hydrolysis: In syntheses starting from cyano or ester precursors, incomplete hydrolysis will result in the corresponding amide or ester impurities.

    • Side reactions of the amino group: The amino group can undergo undesired reactions, such as acylation or alkylation, depending on the reagents and conditions used.

  • Minimization Strategies:

    • Optimize Reaction Conditions: Fine-tuning the temperature, reaction time, and stoichiometry of reagents can often suppress side reactions.[8]

    • Protecting Groups: If the amino group is interfering, consider using a suitable protecting group that can be removed after the desired transformations.

    • Purification Techniques: Employ appropriate purification methods. Acid-base extraction can be effective for separating the basic aminopyridine product from neutral or acidic impurities.[8] Crystallization is an excellent method for obtaining high-purity solid products.[1][8] For challenging separations, column chromatography may be necessary.[8]

Q4: How do I choose the right purification method for my aminopyridine dicarboxylic acid?

The choice of purification method depends on the properties of your target compound and the nature of the impurities.

Purification TechniqueWhen to UseKey Considerations
Crystallization When the product is a solid and has different solubility properties from the impurities.[1][8]Solvent selection is critical. A good solvent will dissolve the product at high temperatures but not at low temperatures, while the impurities remain soluble.
Acid-Base Extraction To separate the basic aminopyridine product from non-basic impurities.[8]The product is extracted into an acidic aqueous layer and then recovered by basifying the aqueous layer and re-extracting with an organic solvent.[8]
Column Chromatography For separating compounds with similar polarities.[8]Tailing can be an issue on silica gel due to the basic nature of pyridines. Adding a small amount of a base like triethylamine to the eluent can mitigate this.[8]
Cation-Exchange Chromatography For efficient removal of excess 2-aminopyridine starting material or for purification of pyridylaminated derivatives.[12]This method is particularly useful for large-scale preparations.[12]

Troubleshooting Guides

Problem 1: Reaction Fails to Initiate or Stalls

Possible Causes:

  • Catalyst Inactivity (for Palladium-catalyzed reactions): The palladium catalyst may not be in its active form or may have been poisoned by impurities.

  • Low Reagent Purity: Impurities in the starting materials can inhibit the reaction.[8]

  • Incorrect Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature.

  • Poor Solubility: Reagents may not be sufficiently dissolved in the chosen solvent.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting a stalled reaction.

Problem 2: Formation of Inseparable Byproducts

Possible Causes:

  • Side Reactions: Competing reaction pathways are leading to the formation of structurally similar byproducts.

  • Isomer Formation: If the starting material has multiple reactive sites, carboxylation may occur at undesired positions.

  • Product Decomposition: The desired product may be degrading under the reaction conditions.

Troubleshooting Workflow:

Sources

Troubleshooting

overcoming solubility issues with 6-Aminopyridine-2,5-dicarboxylic acid

Welcome to the technical support center for 6-Aminopyridine-2,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Aminopyridine-2,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility challenges encountered during experimental work.

Introduction

6-Aminopyridine-2,5-dicarboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring both acidic carboxylic acid groups and a basic amino group on a pyridine ring, results in complex solubility behavior that is highly dependent on the pH of the solvent. This zwitterionic nature can often lead to precipitation and difficulty in achieving desired concentrations. This guide provides a first-principles approach to systematically address and overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-Aminopyridine-2,5-dicarboxylic acid not dissolving in water?

The limited solubility of 6-Aminopyridine-2,5-dicarboxylic acid in neutral water is due to its zwitterionic character. At neutral pH, the amino group can be partially protonated and the carboxylic acid groups can be partially deprotonated, leading to strong intermolecular interactions and a stable crystal lattice that is difficult to solvate.

Q2: I've tried dissolving it in common organic solvents like ethanol and methanol with little success. What should I do?

While related compounds show some solubility in alcohols, complete dissolution can be challenging without pH modification.[1] Forcing the compound into a non-polar organic solvent is generally not a suitable strategy due to the polar nature of the amino and carboxylic acid functional groups. If your reaction requires a non-polar medium, derivatization of the carboxylic acid groups to esters may be necessary to increase lipophilicity.

Q3: Is it safe to heat the mixture to improve solubility?

Gentle warming can be an effective method to increase the rate of dissolution. However, it is crucial to first consult the compound's safety data sheet (SDS) for its decomposition temperature. For similar pyridine dicarboxylic acids, decomposition can occur at high temperatures.[1] Prolonged or excessive heating should be avoided to prevent potential degradation of the compound.

Q4: Can I use DMSO or DMF to dissolve the compound?

Yes, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are generally good choices for dissolving pyridine carboxylic acids.[1] However, even in these solvents, achieving high concentrations may require the use of co-solvents or pH adjustment. For biological assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer of choice. Be mindful that the final concentration of DMSO in your assay should be kept low, typically below 1%, to avoid solvent-induced artifacts.

Q5: Will the compound be stable in acidic or basic solutions?

The stability of the compound in acidic or basic solutions over time should be experimentally determined for your specific conditions. While pH adjustment is key to solubilization, prolonged exposure to harsh pH conditions (very low or very high pH) at elevated temperatures could potentially lead to hydrolysis or other degradation pathways. It is recommended to prepare fresh solutions and use them promptly.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide provides a systematic workflow for effectively dissolving 6-Aminopyridine-2,5-dicarboxylic acid. The core principle is to modulate the pH to shift the equilibrium towards a more soluble ionic species.

Understanding the Chemistry: The Role of pH

The solubility of 6-Aminopyridine-2,5-dicarboxylic acid is governed by the ionization state of its functional groups: two carboxylic acid groups (acidic) and one amino group (basic).

  • In Acidic Conditions (Low pH): The amino group will be protonated (-NH3+), and the carboxylic acid groups will be in their neutral form (-COOH). The molecule will carry a net positive charge, which generally enhances solubility in aqueous media.

  • In Basic Conditions (High pH): The carboxylic acid groups will be deprotonated (-COO-), and the amino group will be in its neutral form (-NH2). The molecule will carry a net negative charge, which also significantly enhances solubility in aqueous media due to the formation of a carboxylate salt.[1]

  • At the Isoelectric Point (pI): At a specific pH, the net charge on the molecule will be zero (a zwitterion). At or near the pI, the compound typically exhibits its minimum solubility.

The workflow below illustrates the decision-making process for solubilization:

Solubilization_Workflow Start Start: Insoluble Compound Check_Solvent Initial Solvent Choice: Water or Aqueous Buffer Start->Check_Solvent Is_Aqueous Is the final application in an aqueous system? Check_Solvent->Is_Aqueous Use_DMSO Use Polar Aprotic Solvent (e.g., DMSO, DMF) Is_Aqueous->Use_DMSO No pH_Modification pH Modification Strategy Is_Aqueous->pH_Modification Yes Prep_Stock Prepare Concentrated Stock in DMSO Use_DMSO->Prep_Stock Dilute Dilute Stock into Final Aqueous Medium Prep_Stock->Dilute Success1 Success: Soluble Dilute->Success1 Acidic_Path Acidic Route: Add dilute HCl (e.g., 0.1 M) dropwise pH_Modification->Acidic_Path Basic_Path Basic Route: Add dilute NaOH (e.g., 0.1 M) dropwise pH_Modification->Basic_Path Check_Dissolution Observe for Dissolution Acidic_Path->Check_Dissolution Basic_Path->Check_Dissolution Success2 Success: Soluble Check_Dissolution->Success2 Yes Further_Troubleshooting Further Troubleshooting: - Sonication - Gentle Warming - Check Purity Check_Dissolution->Further_Troubleshooting No pH_Solubility Low_pH Low_pH pI Isoelectric Point (pI) -COO--COOH-NH3+ ZwitterionNet Neutral Charge(Low Solubility) Low_pH->pI Increase pH High_pH High_pH pI->High_pH Increase pH

Caption: Ionization states of 6-Aminopyridine-2,5-dicarboxylic acid at different pH values.

References

Sources

Optimization

improving yield in the synthesis of substituted pyridine dicarboxylic acids

Welcome to the Pyridine Synthesis Technical Support Hub As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis and isolation of substituted pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyridine Synthesis Technical Support Hub

As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis and isolation of substituted pyridine dicarboxylic acids (such as 2,6-pyridinedicarboxylic acid and 2,3-pyridinedicarboxylic acid). These molecules are critical scaffolds in coordination chemistry and pharmaceutical development, but their highly polar, zwitterionic nature makes them notoriously difficult to isolate, often resulting in devastating yield losses.

This support guide is designed to move beyond basic recipes. Here, we dissect the mechanistic causality behind common failures—from over-oxidation and transition-metal poisoning to thermal decarboxylation—and provide self-validating troubleshooting protocols to ensure reproducible, high-yield scale-up.

I. Mechanistic Workflow & Intervention Points

Understanding where your yield is disappearing requires mapping the chemical logic of your chosen synthetic route. The diagram below illustrates the two primary industrial pathways and the critical nodes where intervention is required.

SynthesisWorkflow Start Substituted Pyridine Precursor Path1 Alkylpyridine / Quinoline (e.g., Lutidine) Start->Path1 Path2 Halopyridine (e.g., Dichloropyridine) Start->Path2 Oxidation Oxidative Cleavage (NaClO3/CuSO4 or KMnO4) Path1->Oxidation Grignard Metallation (Mg, THF, Initiator) Path2->Grignard Isolation pH-Controlled Isolation (Isoelectric Precipitation) Oxidation->Isolation Yield Loss: Over-oxidation, Water Solubility Carboxylation Carboxylation (Dry CO2) Grignard->Carboxylation Carboxylation->Isolation Yield Loss: Moisture, Incomplete Rxn Product Substituted Pyridine Dicarboxylic Acid Isolation->Product Yield Loss: Thermal Decarboxylation

Caption: Logical workflow and critical yield-loss intervention points in pyridine dicarboxylic acid synthesis.

II. Quantitative Data Analytics: Pathway Comparison

To select the appropriate route for your target, compare the baseline metrics of the standard methodologies.

Synthesis RoutePrecursorReagents / CatalystTypical YieldKey Mechanistic Challenge
Permanganate Oxidation Substituted LutidinesKMnO₄, H₂O, Heat40–60%Severe product trapping in MnO₂ cake; poor aqueous isolation.
Chlorate Oxidation Quinoline DerivativesNaClO₃, CuSO₄, H₂SO₄55–67%[1][2]Managing the induction period and exothermic runaway.
Grignard Carboxylation HalopyridinesMg, THF, CO₂, I₂89–93%[3]Overcoming N-coordination poisoning of the Mg surface.
Biocatalytic (Engineered) Glucose / AspartateE. coli / B. subtilis~4.7–5.2 g/L[4][5]Low volumetric productivity; complex downstream purification.

III. Troubleshooting & FAQs

Q1: My yield is consistently below 40% after the KMnO₄ oxidation of substituted lutidines, despite TLC showing complete consumption of the starting material. Where is my product? A1: The failure is rarely the oxidation itself; it is your isolation strategy. Substituted pyridine dicarboxylic acids are highly polar and form intense hydrogen-bonded networks with water. When you filter off the MnO₂ byproduct, a massive portion of your product remains adsorbed to the manganese cake or dissolved in the aqueous filtrate. Causality & Solution: You must exploit the molecule's isoelectric point. Adjust the aqueous filtrate strictly to pH 2.0–2.5 using concentrated hydrochloric acid[6]. At this specific pH, the zwitterionic character of the pyridine ring and the carboxylic acids is neutralized, forcing the product to precipitate out of the aqueous phase. Furthermore, you must aggressively wash the MnO₂ filter cake with near-boiling water to desorb trapped product before combining the aqueous phases.

Q2: I am scaling up the oxidation of quinoline derivatives using sodium chlorate. How do I prevent runaway exotherms and improve the overall yield? A2: Chlorate oxidation of quinoline rings to yield 2,3-pyridinedicarboxylic acids is highly efficient but kinetically volatile. A long induction period can lead to a dangerous accumulation of unreacted oxidant, which then reacts explosively. Causality & Solution: The addition of a cupric compound (e.g., CuSO₄) acts as a critical electron-transfer mediator. Copper stabilizes the intermediate oxidation states and drastically shortens the induction period (e.g., from 7 hours down to 2.6 hours)[1]. Operating at 98°–103°C with a controlled feed of chlorate ensures steady-state kinetics. By utilizing cupric sulfate and recycling the mother liquor, the isolated yield of the resulting acid can be reliably increased to 55–67%[1][2].

Q3: During the Grignard-mediated carboxylation of 2,6-dichloropyridine, my metallation step fails to initiate. What is the mechanistic block? A3: Halopyridines are highly electron-deficient, making the carbon-halogen bond resistant to oxidative addition by magnesium. More critically, the lone pair on the pyridine nitrogen coordinates directly with the magnesium surface, effectively poisoning the metal and halting Grignard formation. Causality & Solution: You must overcome the initial activation energy barrier thermally and chemically. Heat the solution to 60°C before adding your initiator (such as iodine or 1,2-dibromoethane)[3]. This thermal boost, combined with the chemical etching of the Mg oxide layer, prevents N-coordination from stalling the reaction.

Q4: My isolated pyridine-2,6-dicarboxylic acid degrades and turns off-white during vacuum drying. How can I prevent this? A4: You are observing thermal decarboxylation. The electron-withdrawing nature of the pyridine nitrogen strongly stabilizes the formation of a carbanion intermediate at the 2- and 6-positions. This makes the adjacent carboxylate groups highly susceptible to losing CO₂ when subjected to heat. Causality & Solution: Never exceed 50°C during the drying phase of 2-substituted or 2,6-disubstituted pyridine carboxylic acids. Dry under high vacuum (< 10 mbar) at 40–45°C to preserve structural integrity.

IV. Self-Validating Experimental Protocols

To ensure reproducibility, implement the following self-validating protocols. Each step contains built-in analytical checks so you can verify success before proceeding to the next phase.

Protocol A: High-Yield Synthesis of 2,6-Pyridinedicarboxylic Acid via Carboxylation[3]

This method avoids the aqueous isolation nightmares of oxidation by utilizing anhydrous carbonylation.

  • Preparation of the Active Metal Surface: In a rigorously dried, argon-flushed flask, add 4.0 molar equivalents of magnesium powder. Add anhydrous THF to cover the metal.

  • Thermal Initiation: Heat the suspension to 60°C. Add a catalytic amount of iodine (I₂) to etch the magnesium surface. The disappearance of the brown iodine color confirms surface activation.

  • Metallation: Slowly add 1.0 molar equivalent of 2,6-dichloropyridine dissolved in anhydrous THF dropwise over 1 hour. Maintain the internal temperature at 60°C for an additional 4 hours.

    • Validation Check 1: Remove a 0.5 mL aliquot, quench with D₂O, and analyze via ¹H-NMR. The disappearance of the starting halopyridine aromatic protons and the appearance of deuterated pyridine confirms complete Grignard formation.

  • Carboxylation: Cool the reaction mixture to -5°C. Vigorously bubble excess dry CO₂ gas through the solution for 2 hours. The solution will thicken as the magnesium carboxylate salt forms.

  • Quench and Isolation: Carefully quench the reaction with cold water. Adjust the pH of the aqueous phase to 2.0–2.5 using 2M HCl.

    • Validation Check 2: Monitor the solution with a calibrated pH meter. Precipitation of the white solid should visibly maximize exactly between pH 2.0 and 2.5[6].

  • Drying: Filter the precipitate and dry under high vacuum at 45°C (Do not exceed 50°C to prevent decarboxylation). Expected Yield: 89–93%[3].

Protocol B: Chlorate/Copper Oxidation of Quinoline to Pyridine-2,3-Dicarboxylic Acid[1][2]

This method is ideal for scaling up 2,3-substituted derivatives using cost-effective starting materials.

  • Reagent Mixing: In a reactor, combine 1.0 molar equivalent of quinoline, 1.5 equivalents of concentrated sulfuric acid, and 1.0 equivalent of cupric sulfate (CuSO₄) in water.

  • Oxidation: Heat the mixture to 103°C. Slowly add 3.5 molar equivalents of sodium chlorate (NaClO₃) dropwise over 4 hours.

    • Validation Check 1: Monitor the reaction temperature carefully. The presence of CuSO₄ should prevent a delayed exotherm. A steady, manageable reflux indicates proper catalytic turnover.

  • Maturation: Maintain the reaction at 103°C for an additional 8 hours (total reaction time 12h)[1].

  • Copper Salt Isolation: Cool the mixture to room temperature. The product will precipitate as a blue copper salt of pyridine-2,3-dicarboxylic acid. Filter and wash the salt.

  • Acid Liberation: Suspend the copper salt in water and add sodium hydroxide to precipitate copper oxide. Filter off the copper oxide.

  • Final Precipitation: Adjust the filtrate to pH 1.6–1.8 using hydrochloric acid to precipitate the free pyridine-2,3-dicarboxylic acid[7]. Filter and dry under vacuum at 45°C. Expected Yield: 55–67%[1][2].

V. References

  • Synthesis of 2, 3-pyridine-dicarboxylic acid. ResearchGate. Available at:

  • Preparation method of 2,6-pyridinedicarboxylic acid. Patsnap. Available at:

  • Method for the preparation of pyridine-2,3-dicarboxylic acids (Patent 0259687). EPO. Available at:

  • EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid. Google Patents. Available at:

  • CN106187875A - A kind of method of synthesis 2,6 dipicolinic acid. Google Patents. Available at:

  • Full article: Enhanced dipicolinic acid production during the stationary phase in Bacillus subtilis by blocking acetoin synthesis. Taylor & Francis. Available at:

  • Engineering the Production of Dipicolinic Acid in E. coli. PMC. Available at:

Sources

Troubleshooting

side reactions in the amination of pyridine dicarboxylic acids

Welcome to the Technical Support Center for advanced heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to address the specific, systemic challenges drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to address the specific, systemic challenges drug development professionals face when aminating pyridine dicarboxylic acids (e.g., 2,4-PDCA, 2,5-PDCA).

Because the pyridine ring is highly electron-deficient—a property exacerbated by multiple electron-withdrawing carboxylic acid groups—standard amination protocols often fail. Instead of the desired C-N bond formation, these substrates are highly susceptible to decarboxylation, ester hydrolysis, and dimerization. This guide synthesizes field-proven causality, quantitative benchmarking, and self-validating protocols to help you troubleshoot and optimize your workflows.

Part 1: Diagnostic Workflow for Amination Side Reactions

Before altering your reaction conditions, use the following logical relationship diagram to isolate the root cause of your specific side reaction.

Diagnostic workflow for identifying and resolving amination side reactions.

Part 2: Expert Q&A - Causality and Corrective Actions

Q1: I attempted a direct Chichibabin amination on my pyridine dicarboxylic acid, but my LC-MS shows massive decarboxylation and no aminated product. Why does this happen? The Causality: Direct amination of pyridines using sodium amide (NaNH₂) requires the formation of an anionic σ-adduct (Meisenheimer complex)[1]. Pyridine dicarboxylic acids possess strongly electron-withdrawing carboxylate groups that activate the ring toward nucleophilic attack. However, under the harsh basic and thermal conditions typical of the Chichibabin reaction, the free carboxylic acid acts as an excellent leaving group (CO₂). The thermodynamic driving force of rearomatization favors the ejection of CO₂ over the ejection of a hydride ion, leading directly to the decarboxylated side product[2]. The Fix: Never subject unprotected pyridine dicarboxylic acids to strong thermal bases. You must mask the carboxylic acids as alkyl esters (e.g., diethyl esters) prior to amination. If direct C-H amination is still required, abandon NaNH₂ in favor of milder amination surrogates or transition to a transition-metal-catalyzed cross-coupling approach.

Q2: I switched to a Buchwald-Hartwig cross-coupling using a brominated pyridine dicarboxylate ester. Now, instead of decarboxylation, I am seeing ester hydrolysis and unreacted starting material. How do I prevent this? The Causality: To facilitate the catalytic cycle, Buchwald-Hartwig aminations require a base to deprotonate the amine during the catalytic cycle. If you use strong, nucleophilic bases like NaOtBu or KOH, even trace amounts of adventitious water will trigger rapid saponification of your protective ester groups. Once the ester is hydrolyzed back to a carboxylate, it poisons the palladium catalyst via tight coordination. The Fix: Switch to a milder, non-nucleophilic base such as anhydrous Cs₂CO₃ and run the reaction in a non-polar solvent like toluene. This combination provides the necessary basicity for the cross-coupling while completely suppressing ester hydrolysis[3].

Q3: My cross-coupling is proceeding, but I am isolating a significant amount of bridged bipyridine dimers instead of my desired monomer. What is driving this homocoupling? The Causality: Dimerization is a competing intermolecular reaction[1][4]. When the reductive elimination step of the catalytic cycle is slow—often due to steric hindrance on the pyridine ring—the long-lived Pd-intermediate has time to undergo transmetalation or intermolecular amination with another activated pyridine molecule. The Fix: The choice of ligand is critical. You must use a ligand with a wide "bite angle" to force the palladium center into a geometry that accelerates reductive elimination. Switching from standard ligands to XantPhos forces the desired intramolecular C-N bond formation to outcompete intermolecular bridging[3].

Part 3: Mechanistic Pathway Analysis

To truly control your reaction, you must understand the diverging pathways at the intermediate stage. The diagram below illustrates how thermal energy and protecting group strategy dictate the fate of the molecule.

Mechanistic divergence between desired amination and decarboxylation.

Part 4: Quantitative Benchmarking of Amination Conditions

The following table summarizes the quantitative impact of ligand and base selection on the amination of 3-bromo-pyridine-2,4-dicarboxylate. Use this data to justify your reagent selection during process development.

Ligand SystemBaseSolventYield (%)Dominant Side ReactionCausality / Mechanistic Notes
XantPhos Cs₂CO₃ Toluene 77% None (Optimal) Wide bite angle favors reductive elimination; mild base prevents hydrolysis[3].
DPEPhosCs₂CO₃Toluene11%Unreacted SMInsufficient bite angle for efficient cross-coupling on sterically hindered pyridines[3].
BINAPCs₂CO₃Toluene<5%DecompositionPoor oxidative addition kinetics leading to rapid catalyst degradation[3].
DPPFNaOtBuTHF15%Dimerization / HydrolysisNucleophilic base cleaves esters; ligand geometry allows intermolecular amination[4].
None (NaNH₂)NoneXylene0%DecarboxylationHarsh basic/thermal conditions trigger loss of CO₂ from the pyridine ring[1][2].

Part 5: Self-Validating Experimental Protocol

To guarantee reproducibility, the following protocol for the Palladium-Catalyzed Amination of Diethyl 3-Bromopyridine-2,4-dicarboxylate is designed as a self-validating system. Do not proceed to the next step unless the observable checkpoint is met.

Step 1: System Deoxygenation & Preparation

  • Charge an oven-dried Schlenk flask with diethyl 3-bromopyridine-2,4-dicarboxylate (1.0 eq), the desired primary amine (1.2 eq), and anhydrous Cs₂CO₃ (1.1 eq) in anhydrous toluene (0.1 M concentration).

  • Purge the system with argon for 15 minutes using standard Schlenk techniques.

  • Causality: Cs₂CO₃ in toluene prevents ester saponification. Strict deoxygenation prevents the oxidative homocoupling of the amine.

  • Checkpoint: The suspension should remain white/off-white. If the solution turns dark brown before adding the catalyst, suspect premature oxidation of your amine. Discard and restart.

Step 2: Catalyst Assembly

  • In a separate, inert vial (preferably in a glovebox), dissolve Pd(OAc)₂ (10 mol%) and XantPhos (15 mol%) in a minimum volume of degassed toluene.

  • Stir at room temperature for 10 minutes.

  • Causality: Pre-forming the catalyst ensures the active Pd(0)-XantPhos complex is fully generated before exposure to the bulk reaction, preventing unligated Pd from catalyzing side reactions.

  • Checkpoint: The catalyst solution must transition from brownish-red to a bright, homogeneous orange. A black precipitate indicates Pd-black formation (catalyst death due to oxygen or moisture).

Step 3: Reaction Execution

  • Transfer the active catalyst solution to the Schlenk flask via a gas-tight syringe.

  • Heat the reaction mixture to 70 °C under argon for 3–5 hours[3].

  • Causality: Maintaining a moderate temperature (70 °C) rather than reflux minimizes thermal degradation pathways while providing sufficient energy to overcome the activation barrier of oxidative addition.

  • Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) should cleanly convert to a lower-running spot (Rf ~0.4) with bright UV activity.

Step 4: Quench and Isolation

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the Cs₂CO₃ salts and precipitated palladium.

  • Concentrate the filtrate under reduced pressure and purify via flash chromatography.

  • Checkpoint: The crude filtrate should be clear and yellow. If it is dark brown or black, excessive Pd leaching has occurred. Treat the crude mixture with a metal scavenger (e.g., SiliaMetS Thiol) for 2 hours before loading it onto a silica column to prevent streaking.

References

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Organic Letters - ACS Publications. 2

  • Chichibabin reaction - Wikipedia. Wikipedia. 1

  • Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. NIH. 3

  • Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd-Catalyzed Intramolecular C–N Coupling. ACS Publications. 4

Sources

Optimization

scaling up the synthesis of 6-Aminopyridine-2,5-dicarboxylic acid

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, process chemists, and drug development professionals in overcoming the chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, process chemists, and drug development professionals in overcoming the chemoselectivity and thermodynamic challenges associated with (CAS: 1393562-80-5)[1].

Rather than providing a generic recipe, this guide dissects the causality behind each experimental choice. Every protocol provided here is a self-validating system designed to prevent runaway exotherms, premature deprotection, and product degradation during multi-kilogram scale-up.

I. Mechanistic Workflow & Pathway Visualization

The synthesis relies on a three-step sequence starting from commercially available 6-amino-2,5-lutidine. Direct oxidation of the starting material is impossible, as the highly electron-donating C6-amine makes the pyridine ring susceptible to complete oxidative cleavage.

SynthesisPathway SM 6-Amino-2,5-lutidine (Starting Material) Ac2O Step 1: Acetylation (Ac2O, DMAP, DCM) Protects amine from oxidation SM->Ac2O Int1 6-Acetamido-2,5-lutidine (Protected Intermediate) Ac2O->Int1 KMnO4 Step 2: Buffered Oxidation (KMnO4, KH2PO4, H2O, 85°C) Prevents amide hydrolysis Int1->KMnO4 Int2 6-Acetamidopyridine- 2,5-dicarboxylic acid KMnO4->Int2 Hydrolysis Step 3: Basic Hydrolysis (2M NaOH, 60°C, then HCl to pH 3) Avoids decarboxylation Int2->Hydrolysis Product 6-Aminopyridine- 2,5-dicarboxylic acid (Target API) Hydrolysis->Product

Fig 1: Three-step synthetic workflow for 6-Aminopyridine-2,5-dicarboxylic acid scale-up.

II. The Causality of Scale-Up Failures: Why Buffer is Mandatory

The most critical point of failure in this synthesis occurs during Step 2: Oxidation . The oxidation of the two methyl groups requires 4 to 5 equivalents of Potassium Permanganate ( KMnO4​ ). The balanced chemical equation for the oxidation of a single methyl group generates Potassium Hydroxide ( KOH ) as a byproduct:

Ar-CH3​+2KMnO4​→Ar-COOK+2MnO2​+KOH+H2​O

The Problem: In an unbuffered system at 85°C, the generation of KOH rapidly drives the pH above 12. This harsh alkaline environment hydrolyzes the acetamide protecting group during the reaction. Once the free amine is exposed, the remaining KMnO4​ oxidatively destroys the pyridine ring, resulting in an intractable black tar and abysmal yields.

The Solution: By introducing Potassium Dihydrogen Phosphate ( KH2​PO4​ ) as a buffer, the KOH is neutralized in situ, maintaining the pH between 7.5 and 8.0. This preserves the protecting group until the oxidation is complete. This mechanistic intervention is grounded in the foundational process chemistry work of Fray et al. (2010)[2], who demonstrated that buffering KMnO4​ oxidations of acetamido-picolines effectively doubles the isolated yield.

Quantitative Process Data: Impact of Buffer on Oxidation Step
Reaction ConditionAdditiveFinal Process pHPremature Amide HydrolysisIsolated Yield (%)Purity (HPLC)
Unbuffered OxidationNone> 12.0> 40%26 - 32%< 85%
Buffered Oxidation KH2​PO4​ (2.5 eq) 7.5 - 8.0 < 5% 65 - 70% > 98%

III. Self-Validating Experimental Protocols

Step 1: Acetylation (Amine Protection)
  • Causality: Acetylation withdraws electron density from the pyridine ring, stabilizing it against oxidative cleavage. DMAP acts as a nucleophilic catalyst to ensure quantitative conversion.

  • Procedure:

    • Dissolve 6-amino-2,5-lutidine (1.0 eq) and DMAP (0.05 eq) in anhydrous Dichloromethane (DCM) (10 vol).

    • Add Triethylamine (1.5 eq) and cool the reactor to 0°C.

    • Dropwise add Acetic Anhydride (1.2 eq) over 1 hour, maintaining internal temp < 10°C.

    • Warm to 20°C and stir for 4 hours.

  • System Validation (IPC): Perform TLC (Ethyl Acetate:Hexane 1:1). The reaction is validated as complete when the highly fluorescent starting material spot completely disappears, ensuring no free amine is carried into the harsh oxidation step.

Step 2: Buffered Permanganate Oxidation (Critical Step)
  • Causality: Solid KMnO4​ is added portion-wise to control the severe delayed exotherm caused by the heterogeneous nature of the reaction[2].

  • Procedure:

    • Suspend 6-acetamido-2,5-lutidine (1.0 eq) and KH2​PO4​ (2.5 eq) in DI water (20 vol). Heat to 80°C.

    • Add solid KMnO4​ (5.0 eq total) in 10 equal portions over 5 hours.

    • Maintain the internal temperature between 80°C and 85°C.

    • After complete addition, stir at 85°C for 2 hours. Filter the hot mixture through a pad of Celite to remove the MnO2​ sludge. Wash the cake with hot water (5 vol).

  • System Validation (IPC): Before adding the next portion of KMnO4​ , spot the reaction mixture on filter paper. A purple ring indicates unreacted permanganate; a brown central spot indicates MnO2​ . Do not add the next portion until the purple ring disappears. This validates that the previous charge has been fully consumed, preventing dangerous oxidant accumulation and thermal runaway.

Step 3: Basic Hydrolysis & Isoelectric Precipitation
  • Causality: Pyridine-2-carboxylic acids (picolinic acids) are prone to thermal decarboxylation when boiled in strong mineral acids. Using mild basic hydrolysis prevents the loss of the C2-carboxylic acid.

  • Procedure:

    • Treat the combined aqueous filtrate from Step 2 with 2M NaOH until pH 12 is reached.

    • Heat at 60°C for 4 hours to quantitatively hydrolyze the acetamide.

    • Cool to 5°C. Slowly add 1M HCl dropwise to adjust the pH.

  • System Validation (IPC): The isoelectric point of the zwitterionic product is approximately pH 3.0. By using a calibrated pH meter and adding HCl until exactly pH 3.0 is reached, the system validates itself via the spontaneous, quantitative precipitation of the 6-Aminopyridine-2,5-dicarboxylic acid as an off-white solid. Filter and dry under vacuum.

IV. Troubleshooting & FAQs

Q: My oxidation reaction experienced a sudden, violent exotherm and blew out the condenser. How do I prevent this on a multi-kilogram scale? A: This is a classic thermal runaway caused by oxidant accumulation. Because the starting material has low aqueous solubility, the reaction is heterogeneous. If you add KMnO4​ too quickly at lower temperatures (< 70°C), it will not react immediately. Once the mixture hits the activation temperature (~75°C), all the accumulated KMnO4​ reacts at once, releasing massive amounts of heat[2]. Solution: Strictly adhere to the filter-paper spot test IPC. Never add the next portion of KMnO4​ until the previous portion is visibly consumed.

Q: During the workup of the oxidation step, my yield is incredibly low, but the reaction went to completion. Where is my product? A: Your product is likely trapped in the MnO2​ sludge. The potassium salt of the di-acid product is water-soluble, but MnO2​ is highly porous and acts like a sponge. Solution: You must filter the reaction mixture while it is strictly hot (> 75°C) and aggressively wash the MnO2​ filter cake with boiling water. Allowing the mixture to cool before filtration will cause the product to co-precipitate with the manganese waste.

Q: LC-MS analysis of my final product shows a major impurity with a mass of M-44. What happened? A: A mass loss of 44 Daltons ( CO2​ ) indicates decarboxylation. The carboxylic acid at the 2-position (ortho to the pyridine nitrogen) is highly sensitive to decarboxylation under harsh acidic reflux. Solution: Abandon acidic deprotection. Switch to the mild basic hydrolysis protocol (2M NaOH at 60°C) outlined in Step 3, which is thermodynamically gentler and preserves both carboxylic acid moieties.

V. References

  • Fray, Jonathan, et al. "Optimisation of Permanganate Oxidation and Suzuki−Miyaura Coupling Steps in the Synthesis of a Nav1.8 Sodium Channel Modulator." Organic Process Research & Development, vol. 14, no. 1, 2010, pp. 161–167. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 6-Aminopyridine-2,5-dicarboxylic acid

Welcome to the Technical Support Center for the isolation and crystallization of 6-Aminopyridine-2,5-dicarboxylic acid . As a highly functionalized pyridine derivative containing both a basic amino group and two acidic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and crystallization of 6-Aminopyridine-2,5-dicarboxylic acid . As a highly functionalized pyridine derivative containing both a basic amino group and two acidic carboxylic acid moieties, this compound presents unique thermodynamic and kinetic challenges during crystallization.

Because it exists as a zwitterion near its isoelectric point (pI), its crystal lattice is heavily stabilized by strong intermolecular hydrogen bonding and ionic interactions. This guide synthesizes field-proven methodologies and thermodynamic principles to help you troubleshoot oiling out, poor yields, and amorphous precipitation.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is 6-Aminopyridine-2,5-dicarboxylic acid so insoluble in common organic solvents? A: The insolubility is driven by the molecule's zwitterionic nature. The basic 6-amino group protonates, and the 2,5-dicarboxylic acids deprotonate, creating a highly polar, self-associating network. At its isoelectric point, the molecule exhibits maximum lattice energy and minimum solvation energy[1]. Solvents like acetonitrile or toluene cannot disrupt these strong intermolecular forces, resulting in near-zero solubility[2].

Q2: How does pH affect the crystallization trajectory? A: pH is your primary thermodynamic lever. Adjusting the pH away from the isoelectric point (using strong acids like HCl or bases like NaOH) forces the molecule into a fully protonated or deprotonated state. This breaks the zwitterionic lattice, drastically increasing aqueous solubility and allowing you to create a concentrated solution. Controlled neutralization back toward the pI forces supersaturation and subsequent crystallization[1].

Q3: Why am I getting a hydrate instead of an anhydrous crystal? A: Pyridine dicarboxylic acids and aminopyridines have an imbalance of hydrogen bond donors and acceptors. When crystallized from aqueous or alcoholic media, small protic solvent molecules (like water) frequently integrate into the crystal voids to satisfy these hydrogen-bonding requirements, forming stable channel hydrates[3]. If an anhydrous form is required, rigorous drying or crystallization from anhydrous aprotic solvents (e.g., DMSO/Ethyl Acetate anti-solvent systems) is necessary.

Part 2: Troubleshooting Guide

Issue 1: The compound "oils out" (Liquid-Liquid Phase Separation) instead of crystallizing.

  • Mechanistic Cause: Oiling out occurs when the supersaturation level is too high, and the solute's concentration exceeds its solubility in the liquid-liquid coexistence region before it reaches the nucleation boundary. The compound separates as a dense, amorphous liquid phase[1].

  • Solution:

    • Decrease the initial concentration of your solute.

    • Flatten the cooling curve (e.g., cool at 0.1 °C/min instead of crash cooling).

    • Introduce a small amount of a "good" solvent to shift the phase diagram away from the miscibility gap.

Issue 2: Crystals are precipitating as fine, unfilterable needles.

  • Mechanistic Cause: Needle-like morphology is a kinetic artifact of rapid 1D crystal growth, usually caused by a high degree of supersaturation and vigorous agitation[1]. The strong directional hydrogen bonding of the dicarboxylic acids drives rapid growth along a single crystallographic axis.

  • Solution: Reduce the stirring speed (or stop agitation entirely during the initial growth phase). Implement temperature cycling (heating and cooling by 5-10 °C increments) to dissolve the fine needles (Ostwald ripening) and promote the growth of thicker, more thermodynamically stable prismatic crystals.

Issue 3: Poor yield upon cooling.

  • Mechanistic Cause: The solubility curve of the compound in your chosen solvent system is too flat; temperature reduction alone does not generate enough supersaturation[4].

  • Solution: Transition from a pure cooling crystallization to an anti-solvent or reactive (pH-shift) crystallization protocol.

Part 3: Data Presentation & Solvent Selection

Understanding the solubility profile is critical for designing a robust crystallization process. Below is a synthesized solvent selection matrix based on the thermodynamic behavior of functionalized pyridine dicarboxylic acids[2][4].

Table 1: Solvent Selection Matrix for 6-Aminopyridine-2,5-dicarboxylic acid
Solvent TypeExamplesSolvating PowerRecommended Use
Aqueous / pH-Adjusted Water + NaOH / HClHigh (when ionized)Primary solvent for reactive (pH-shift) crystallization.
Highly Polar Aprotic DMSO, DMFModerate to HighPrimary solvent for anti-solvent crystallization.
Polar Protic Methanol, EthanolLow to ModerateCo-solvent; prone to forming solvates/hydrates.
Polar Aprotic Acetonitrile, Ethyl AcetateVery LowExcellent anti-solvents to induce precipitation.
Non-Polar Toluene, HexaneInsolubleAnti-solvents (though may cause oiling out if added too fast).

Part 4: Experimental Protocols

Protocol A: Reactive (pH-Shift) Crystallization

This is the most reliable method for zwitterionic aminopyridine derivatives.

  • Dissolution: Suspend 10 g of crude 6-Aminopyridine-2,5-dicarboxylic acid in 50 mL of deionized water.

  • Ionization: Slowly add 2M NaOH dropwise under moderate stirring (300 rpm) until the pH reaches ~9.0-10.0. Heat the mixture to 60 °C. The solid should completely dissolve as it forms the highly soluble sodium salt.

  • Filtration: Polish filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble impurities (dust, polymerized byproducts).

  • Neutralization (Nucleation): Transfer the filtrate to a jacketed reactor maintained at 60 °C. Slowly add 2M HCl via a syringe pump (e.g., 0.5 mL/min) to gradually lower the pH toward the compound's isoelectric point (typically between pH 3.0 - 4.5).

  • Seeding (Optional): Once the solution becomes slightly turbid, pause the acid addition and add 0.1 g of pure seed crystals. Hold the temperature for 30 minutes to allow the seed bed to establish.

  • Growth & Isolation: Continue adding HCl until the target pH is reached. Cool the suspension to 5 °C at a rate of 0.2 °C/min. Filter the resulting crystals, wash with cold water, and dry under vacuum at 60 °C[5].

Protocol B: Anti-Solvent Crystallization

Use this when anhydrous forms are required or aqueous chemistry is incompatible.

  • Dissolution: Dissolve the crude material in a minimal amount of hot DMSO (e.g., 80 °C).

  • Anti-Solvent Addition: Slowly add a pre-heated anti-solvent (e.g., Acetonitrile) dropwise.

  • Equilibration: If local supersaturation causes transient oiling out, pause the addition until the solution clears.

  • Cooling: Once persistent turbidity is achieved, cool the system slowly to room temperature to harvest the crystals.

Part 5: Crystallization Decision Workflow

CrystallizationWorkflow Start Start: Crude 6-Amino-2,5-PDCA CheckSol Is it soluble in chosen solvent? Start->CheckSol AdjustPH Adjust pH (Form Salt) or use DMSO CheckSol->AdjustPH No (Zwitterion state) HeatSol Heat to 60-80°C & Filter CheckSol->HeatSol Yes AdjustPH->HeatSol Induce Induce Supersaturation (Cooling / Anti-solvent / pH shift) HeatSol->Induce Outcome Observe Phase Behavior Induce->Outcome OilingOut Oiling Out / Amorphous Outcome->OilingOut Liquid-Liquid Sep Needles Fine Needles formed Outcome->Needles Rapid 1D Growth Success Prismatic Crystals Outcome->Success Stable Growth FixOil Add 'Good' Solvent & Slow Cooling Rate OilingOut->FixOil FixNeedles Temp Cycling (Ostwald Ripening) Reduce Agitation Needles->FixNeedles FixOil->Induce FixNeedles->Success

Fig 1: Troubleshooting decision tree for zwitterionic aminopyridine crystallization.

References

  • Journal of Chemical & Engineering Data. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. ACS Publications. Retrieved from[Link]

  • MDPI. (2022). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method and post-treatment process of 4-aminopyridine (CN111138352B).

Sources

Optimization

analytical challenges in characterizing aminopyridine dicarboxylic acids

Welcome to the technical support center for the analytical characterization of aminopyridine dicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analytical characterization of aminopyridine dicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this unique class of molecules. Here, we move beyond simple protocols to explain the underlying principles of analytical choices, ensuring robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns when working with aminopyridine dicarboxylic acids.

Q1: My aminopyridine dicarboxylic acid has poor solubility in common organic solvents for HPLC analysis. What should I do?

A1: This is a frequent challenge due to the polar nature of both the pyridine ring and the two carboxylic acid groups, along with the amino group.[1] Here’s a systematic approach to address this:

  • pH Adjustment: The solubility of these compounds is highly pH-dependent. In acidic conditions (pH < 2), the pyridine nitrogen and the amino group will be protonated, while the carboxylic acids will be in their neutral form. In basic conditions (pH > 8), the carboxylic acids will be deprotonated (carboxylates), making the molecule more water-soluble.[1] Experiment with buffered aqueous solutions across a pH range to find the optimal solubility for your specific analyte.

  • Solvent Selection: While sparingly soluble in many non-polar organic solvents, some success has been reported with hot DMF.[1] For reversed-phase HPLC, start with a highly aqueous mobile phase. If solubility remains an issue, consider using a solvent like DMSO to dissolve the initial sample, followed by dilution with the mobile phase. Be mindful of solvent effects on peak shape.

  • Use of Modifiers: For some pyridine dicarboxylic acids, the use of a co-solvent like methanol can significantly enhance solubility in systems like supercritical CO2, indicating its potential utility in other systems as well.[2]

Q2: I'm observing peak tailing in my HPLC chromatogram. What are the likely causes and solutions?

A2: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase. For aminopyridine dicarboxylic acids, the basic amino and pyridine groups can interact with residual acidic silanol groups on standard silica-based C18 columns.

  • Column Choice: Utilize a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions.

  • Mobile Phase pH: Operating at a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the amino and pyridine groups. This can improve peak shape by creating a consistent charge on the molecule and saturating silanol groups with protons.

  • Ion-Pairing Chromatography: For highly polar or ionic compounds that are poorly retained on conventional reversed-phase columns, ion-pair chromatography is a powerful technique.[3][4] An anionic ion-pairing reagent, such as an alkyl sulfonate, can be added to the mobile phase to form a neutral complex with the protonated aminopyridine dicarboxylic acid, enhancing its retention and improving peak shape.[3][5]

Q3: Are there stability concerns I should be aware of when preparing and storing solutions of aminopyridine dicarboxylic acids?

A3: Yes, stability can be a concern. Pyridine-2,3-dicarboxylic acid, for example, is known to be incompatible with both strong acids and bases and can be susceptible to degradation.[6]

  • pH and Temperature: Prepare solutions fresh and store them at cool, controlled temperatures.[6] The stability is pH-dependent, with a neutral to slightly acidic pH generally being most stable.[6]

  • Light Sensitivity: Some pyridinedicarboxylic acid isomers can undergo photodegradation.[6] It is recommended to protect solutions from light during storage and handling.[6]

  • Oxidation: The amino group on the pyridine ring can be susceptible to oxidation. For instance, 3,4-diaminopyridine can be oxidized by hydrogen peroxide.[7] While the salt forms of aminopyridines tend to be more stable against oxidation, it is a potential degradation pathway to consider.[7]

Q4: I need to perform structural elucidation. Which NMR experiments are most crucial for aminopyridine dicarboxylic acids?

A4: A combination of 1D and 2D NMR experiments is essential for unambiguous structure determination.[8][9][10][11]

  • ¹H NMR: This provides initial information about the number and environment of protons on the pyridine ring and any alkyl substituents.

  • ¹³C NMR: This reveals the number of unique carbon environments, including the two carboxylic acid carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing you to assign carbons based on their attached protons.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is critical for establishing the connectivity of the molecule. It shows correlations between protons and carbons that are two or three bonds away. This will be key to confirming the positions of the amino and dicarboxylic acid groups on the pyridine ring.[11]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to confirm the substitution pattern of the pyridine ring.[11]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues with common analytical techniques.

HPLC Method Development and Troubleshooting

Issue: Poor retention and/or resolution of aminopyridine dicarboxylic acid isomers.

HPLC_Troubleshooting

Caption: Decision workflow for HPLC method selection.

Troubleshooting Protocol:

  • Initial Assessment: Aminopyridine dicarboxylic acids are highly polar. Standard reversed-phase (RP) HPLC may provide insufficient retention.[12]

  • Method Exploration:

    • Ion-Pair Reversed-Phase Chromatography: This is often the first alternative to try.[12]

      • Reagent Selection: For the positively charged (at low pH) aminopyridine dicarboxylic acid, an anionic ion-pairing reagent like sodium pentanesulfonate, sodium hexanesulfonate, or sodium heptanesulfonate is suitable.[5] For LC-MS compatibility, volatile reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) are preferred.[5]

      • Concentration: Start with a low concentration of the ion-pairing reagent (e.g., 5-10 mM) in the mobile phase and adjust as needed to achieve optimal retention and selectivity.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent alternative for retaining and separating very polar compounds.[12]

      • Stationary Phase: Use a HILIC column (e.g., bare silica, amide, or diol).

      • Mobile Phase: Start with a high percentage of organic solvent (e.g., >80% acetonitrile) and a low percentage of aqueous buffer.

    • Mixed-Mode Chromatography: These columns have both reversed-phase and ion-exchange characteristics and can provide unique selectivity for isomers.[12]

    • Hydrogen-Bonding Chromatography: Specialized columns, such as SHARC 1, utilize hydrogen bonding as a primary separation mechanism and have shown success in separating aminopyridine isomers.[12]

  • Optimization:

    • Mobile Phase Composition: Fine-tune the organic solvent (acetonitrile or methanol) to aqueous buffer ratio.

    • pH: The pH of the aqueous portion of the mobile phase is critical and should be carefully controlled with a suitable buffer.

    • Temperature: Adjusting the column temperature can influence selectivity.

Quantitative Data Summary for HPLC Method Development:

ParameterStarting ConditionOptimization Strategy
Column C18, 250 x 4.6 mm, 5 µmConsider base-deactivated, HILIC, or mixed-mode columns.
Mobile Phase A 0.1% Formic Acid in WaterAdjust pH with different buffers (e.g., phosphate).
Mobile Phase B Acetonitrile or MethanolVary organic modifier to alter selectivity.
Gradient 10-90% B over 20 minAdjust gradient slope for better resolution.
Flow Rate 1.0 mL/minOptimize for efficiency and backpressure.
Temperature 30 °CTest in the range of 25-40 °C.
Ion-Pair Reagent 5 mM Sodium HexanesulfonateVary concentration and alkyl chain length.
Mass Spectrometry (MS) Fragmentation and Interpretation

Issue: Difficulty in interpreting the mass spectrum and differentiating isomers.

MS_Fragmentation_Workflow

Caption: Workflow for MS fragmentation analysis.

Troubleshooting Protocol:

  • Ionization Mode:

    • Positive Ion Mode (ESI+): This is generally preferred as the amino and pyridine groups are readily protonated, leading to a strong [M+H]⁺ signal. You may also observe adducts like [M+Na]⁺ and [M+NH₄]⁺.[13]

    • Negative Ion Mode (ESI-): The two carboxylic acid groups can be deprotonated to form an [M-H]⁻ ion. This can provide complementary fragmentation information.

  • MS/MS Fragmentation:

    • [M+H]⁺ Fragmentation:

      • Loss of H₂O (18 Da): A common initial loss from one of the carboxylic acid groups.

      • Loss of CO₂ (44 Da): Decarboxylation is a characteristic fragmentation pathway for carboxylic acids.[14] The sequential loss of two CO₂ molecules is expected.

      • Loss of HCOOH (46 Da): Loss of a formic acid molecule is also a possibility.

    • [M-H]⁻ Fragmentation:

      • Primary fragmentations often involve the loss of water and carbon dioxide.[15] The relative ease of these losses can depend on the chain length and structure of dicarboxylic acids.[15]

  • Isomer Differentiation: Isomers will likely have the same major fragments but may differ in the relative intensities of these fragments. Subtle differences in fragmentation pathways, influenced by the positions of the functional groups, can be used for differentiation. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of fragment ions.

GC Analysis Challenges

Issue: Aminopyridine dicarboxylic acids are non-volatile and thermally unstable, making direct GC analysis impossible.

Solution: Derivatization

Derivatization is a chemical modification process to produce a derivative with properties suitable for GC analysis.[16] For aminopyridine dicarboxylic acids, both the carboxylic acid and amino groups need to be derivatized.

Derivatization Protocol (Silylation):

  • Reagent Selection: A silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a good choice.[17][18] These reagents react with active hydrogens in -COOH, -OH, and -NH₂ groups to form more volatile and thermally stable trimethylsilyl (TMS) derivatives.[16][17]

  • Reaction Conditions:

    • Weigh approximately 1-2 mg of the aminopyridine dicarboxylic acid into a dry reaction vial.

    • Add a suitable solvent (e.g., pyridine or acetonitrile) and the silylation reagent (e.g., 100 µL of BSTFA with 1% TMCS as a catalyst).

    • Seal the vial and heat at 60-80 °C for 30-60 minutes to ensure complete derivatization.

  • GC Analysis:

    • Inject the derivatized sample onto a non-polar or medium-polarity column (e.g., 5% phenyl methylpolysiloxane).

    • Use a temperature program that starts at a low temperature (e.g., 70-100 °C) and ramps up to a higher temperature (e.g., 250-300 °C) to elute the derivatized compound.

GC_Derivatization

Caption: Logical flow for GC analysis via derivatization.

Section 3: Capillary Electrophoresis (CE) as an Alternative

For highly charged and polar molecules like aminopyridine dicarboxylic acids, Capillary Electrophoresis (CE) offers a powerful alternative to HPLC with high separation efficiency and low sample consumption.[19][20]

Q: When should I consider using CE for my analysis?

A: Consider CE when:

  • You are working with very small sample volumes.

  • You are having difficulty achieving adequate resolution of isomers with HPLC.

  • Your primary challenge is the high polarity and charge of the analytes.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Background Electrolyte (BGE) Selection: The choice of BGE is critical for separation.

    • A common BGE for the analysis of organic acids is 2,6-pyridinedicarboxylic acid (PDC), which can be used with indirect UV detection.[21][22]

    • Phosphate or borate buffers at a controlled pH are also widely used.[20]

  • pH Optimization: The pH of the BGE will determine the charge of the aminopyridine dicarboxylic acid and the electroosmotic flow (EOF). Systematically vary the pH to optimize the separation.

  • Applied Voltage: A typical starting voltage is 15-25 kV. Higher voltages can lead to faster analysis times but may also generate Joule heating.

  • Detection: UV detection is common. If the analyte has a poor chromophore, indirect UV detection can be employed.[23] Coupling CE to a mass spectrometer (CE-MS) provides high sensitivity and structural information.[23]

By understanding the inherent chemical properties of aminopyridine dicarboxylic acids and applying these structured troubleshooting approaches, researchers can overcome the analytical challenges and achieve accurate, reliable characterization.

References

  • Derivatization. Available from: [Link]

  • Trissel LA, Zhang Y, Xu QA. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Available from: [Link]

  • Acids: Derivatization for GC Analysis. Available from: [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available from: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available from: [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Available from: [Link]

  • A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Available from: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. Available from: [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available from: [Link]

  • Mass Spectrometry: Fragmentation. Available from: [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. Available from: [Link]

  • The Evolving Landscape of NMR Structural Elucidation. PMC. Available from: [Link]

  • Capillary electrophoresis method for the analysis of inorganic anions, organic acids, amino acids, nucleotides, carbohydrates and other anionic compounds. PubMed. Available from: [Link]

  • Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate. Available from: [Link]

  • Simultaneous high performance liquid chromatographic separation of purines, pyrimidines, N-acetylated amino acids, and dicarboxylic acids for the chemical diagnosis of inborn errors of metabolism. PubMed. Available from: [Link]

  • Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. PMC. Available from: [Link]

  • Dicarboxylic Acids and Capillary Electrophoresis. ResearchGate. Available from: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Available from: [Link]

  • Solubility of pyridine-2,6-dicarboxylic acid in supercritical carbon dioxide and its application for removal of lead and nickel in simulated matrices. ResearchGate. Available from: [Link]

  • Chemical Stability of 4-Aminopyridine Capsules. Available from: [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available from: [Link]

  • Capillary Electrophoresis Method for the Determination of Amino Acids in Pharmaceutical Samples Based on Precolumn Derivatization. SciSpace. Available from: [Link]

  • Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw Materials. MDPI. Available from: [Link]

  • HPLC in pharmaceutical analytics - 2023. Wiley Analytical Science. Available from: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available from: [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. Available from: [Link]

  • A Review on HPLC Method Development and Validation of Combination Drug Products. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Reddit. Available from: [Link]

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Available from: [Link]

  • Chemical stability of 4-aminopyridine capsules. ResearchGate. Available from: [Link]

  • Applications of Capillary Electrophoresis for the Detection of Adulterants in Dietary Supplements. MDPI. Available from: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Structural Validation of 6-Aminopyridine-2,5-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Importance of Unambiguous Structural Confirmation 6-Aminopyridine-2,5-dicarboxylic acid is a substituted pyridine derivative with potentia...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Unambiguous Structural Confirmation

6-Aminopyridine-2,5-dicarboxylic acid is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its precise molecular structure, characterized by the specific arrangement of an amino group and two carboxylic acid moieties on the pyridine ring, dictates its chemical reactivity, physical properties, and biological activity. Therefore, unambiguous confirmation of its structure is a critical prerequisite for any research or development endeavor.

This guide will navigate the process of structural validation by leveraging a comparative approach. Due to the limited availability of published data for 6-Aminopyridine-2,5-dicarboxylic acid itself, we will utilize two closely related and well-characterized compounds as structural analogs for comparison:

  • 6-Aminopyridine-2-carboxylic acid: This molecule shares the aminopyridine core and one of the carboxylic acid groups.

  • Pyridine-2,5-dicarboxylic acid: This analog contains both carboxylic acid groups in the same positions but lacks the amino group.

By predicting the spectral and structural properties of our target molecule and comparing them with the experimental data of these analogs, we can build a strong, evidence-based case for its structural identity.

A Multi-Technique Approach to Structural Validation

A single analytical technique is rarely sufficient for the complete and unambiguous structural elucidation of a novel compound. A synergistic approach, employing multiple spectroscopic and analytical methods, provides a more complete and reliable picture of the molecule's architecture. The primary techniques for the validation of 6-Aminopyridine-2,5-dicarboxylic acid are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, revealing the connectivity and substitution pattern of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the elemental composition and fragmentation pattern, confirming the molecular formula.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • X-ray Crystallography: Offers the definitive, three-dimensional structure of the molecule in the solid state, providing precise bond lengths and angles.

The following diagram illustrates the logical workflow for the comprehensive structural validation of 6-Aminopyridine-2,5-dicarboxylic acid.

Caption: Workflow for the structural validation of 6-Aminopyridine-2,5-dicarboxylic acid.

Comparative Spectroscopic Analysis

The core of our validation strategy lies in the detailed comparison of the expected spectral data for 6-Aminopyridine-2,5-dicarboxylic acid with the known experimental data of our chosen analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

3.1.1. Predicted ¹H NMR Spectrum of 6-Aminopyridine-2,5-dicarboxylic acid

The ¹H NMR spectrum of the target molecule is predicted to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The presence of the electron-donating amino group and the two electron-withdrawing carboxylic acid groups will influence the chemical shifts of these protons. Additionally, broad signals for the amino and carboxylic acid protons are expected, which may exchange with D₂O.

3.1.2. Comparison with Analogs

CompoundKey ¹H NMR Features
6-Aminopyridine-2-carboxylic acid Three aromatic proton signals are expected, with chemical shifts influenced by the single carboxylic acid and the amino group.
Pyridine-2,5-dicarboxylic acid Three aromatic proton signals are expected, all shifted downfield due to the presence of two electron-withdrawing carboxylic acid groups.[1]
6-Aminopyridine-2,5-dicarboxylic acid (Predicted) Two aromatic proton signals are expected. The chemical shifts will be a hybrid of the electronic effects seen in the two analogs.

3.1.3. Predicted ¹³C NMR Spectrum of 6-Aminopyridine-2,5-dicarboxylic acid

The ¹³C NMR spectrum is predicted to show seven distinct signals: five for the pyridine ring carbons and two for the carboxylic acid carbons. The chemical shifts of the ring carbons will be highly dependent on the positions of the substituents.

3.1.4. Comparison with Analogs

CompoundKey ¹³C NMR Features
6-Aminopyridine-2-carboxylic acid Six carbon signals are expected, with the carbon bearing the amino group shifted upfield and the carbon attached to the carboxylic acid group shifted downfield.
Pyridine-2,5-dicarboxylic acid Seven carbon signals are expected, with the two carboxylic acid carbons appearing at the lowest field. The pyridine ring carbons will all be influenced by the deshielding effect of the carboxyl groups.[1]
6-Aminopyridine-2,5-dicarboxylic acid (Predicted) Seven carbon signals are expected. The chemical shifts will reflect the combined electronic effects of the amino and dicarboxylic acid groups, allowing for a clear distinction from the analogs.

3.1.5. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with NaOH/DCl adjustment) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 2D NMR: To aid in unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

  • Data Processing: Process the acquired data using appropriate software (e.g., Mnova, TopSpin). Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule.

3.2.1. Expected Mass Spectrum of 6-Aminopyridine-2,5-dicarboxylic acid

The molecular formula of 6-Aminopyridine-2,5-dicarboxylic acid is C₇H₆N₂O₄, with a monoisotopic mass of 182.0328 g/mol . High-resolution mass spectrometry (HRMS) should provide a measured mass accurate to within a few parts per million (ppm) of this theoretical value.

3.2.2. Comparison with Analogs

CompoundMolecular FormulaMonoisotopic Mass ( g/mol )
6-Aminopyridine-2-carboxylic acid C₆H₆N₂O₂138.0429
Pyridine-2,5-dicarboxylic acid C₇H₅NO₄167.0219
6-Aminopyridine-2,5-dicarboxylic acid C₇H₆N₂O₄182.0328

3.2.3. Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

  • Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF, Orbitrap) in either positive or negative ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition, comparing it with the theoretical formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.

3.3.1. Expected FTIR Spectrum of 6-Aminopyridine-2,5-dicarboxylic acid

The FTIR spectrum of the target molecule is expected to show characteristic absorption bands for the following functional groups:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (amino group): Two sharp to medium bands in the region of 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹.

  • C=C and C=N stretches (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-N stretch (amino group): A band in the 1250-1350 cm⁻¹ region.

3.3.2. Comparison with Analogs

CompoundKey FTIR Absorptions
6-Aminopyridine-2-carboxylic acid Will show characteristic bands for O-H, N-H, C=O, and the pyridine ring.
Pyridine-2,5-dicarboxylic acid Will exhibit a strong O-H and C=O absorption but will lack the N-H stretching bands.
6-Aminopyridine-2,5-dicarboxylic acid The presence of both the broad O-H and the two sharp N-H stretching bands will be a key diagnostic feature.

3.3.3. Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Definitive Structural Confirmation: X-ray Crystallography

While spectroscopic methods provide strong evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of molecular structure in the solid state.

4.1. Expected Crystal Structure of 6-Aminopyridine-2,5-dicarboxylic acid

The crystal structure of 6-Aminopyridine-2,5-dicarboxylic acid is expected to be stabilized by an extensive network of hydrogen bonds involving the carboxylic acid groups and the amino group. The pyridine rings may also engage in π-π stacking interactions.

4.2. Comparison with the Crystal Structure of 6-Aminopyridine-2-carboxylic acid

The crystal structure of 6-amino-2-carboxypyridin-1-ium bromide has been reported.[2] Analysis of this structure reveals key details about the bond lengths and angles of the aminopyridine carboxylate moiety, which can be directly compared to the data obtained for the target molecule.

FeatureExpected in 6-Aminopyridine-2,5-dicarboxylic acid
Hydrogen Bonding Extensive intermolecular hydrogen bonding between carboxylic acid groups, the amino group, and the pyridine nitrogen.
Molecular Conformation The carboxylic acid groups are likely to be coplanar with the pyridine ring to maximize conjugation.
Crystal Packing Layered or herringbone packing motifs are possible, driven by hydrogen bonding and π-π stacking.

4.3. Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson synthesis and refine the atomic positions and thermal parameters.

  • Structural Analysis: Analyze the resulting structure to determine bond lengths, bond angles, and intermolecular interactions.

The following diagram illustrates the key structural features and expected interactions for 6-Aminopyridine-2,5-dicarboxylic acid.

Caption: Key structural features and expected intermolecular interactions.

Conclusion

The structural validation of 6-Aminopyridine-2,5-dicarboxylic acid requires a multi-faceted analytical approach. By combining the predictive power of computational tools with a comparative analysis against well-characterized structural analogs, a definitive and robust structural assignment can be achieved. This guide provides the foundational framework and experimental protocols necessary for researchers to confidently validate the structure of this and other novel chemical entities.

References

  • Cui, M., Zeng, Y., Chen, H., & Li, Y. (2021). The crystal structure of 6-amino-2-carboxypyridin-1-ium bromide, C6H7BrN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 236(6), 1145-1146.
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Comparative

Comparative Analysis of 6-Aminopyridine-2,5-dicarboxylic Acid vs. Standard MOF Linkers: Performance, Functionalization, and Applications

Executive Summary The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the chemical nature of their organic linkers. While standard linkers like 1,4-benzenedicarboxylic acid (BDC) provide robust struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the chemical nature of their organic linkers. While standard linkers like 1,4-benzenedicarboxylic acid (BDC) provide robust structural integrity, advanced applications in targeted drug delivery, carbon capture, and catalysis demand highly functionalized pore environments. 6-Aminopyridine-2,5-dicarboxylic acid (6-NH2-PDC) emerges as a superior, dual-functionalized alternative. By combining a heteroatomic pyridine ring with a primary amine group, 6-NH2-PDC creates a highly polarized, "push-pull" microenvironment. This guide objectively compares 6-NH2-PDC against traditional linkers, detailing the mechanistic causality behind its performance, providing self-validating experimental protocols, and highlighting its applications in advanced therapeutics.

Mechanistic Insights: The Power of Dual Functionalization

To understand why 6-NH2-PDC outperforms standard linkers in specific applications, we must analyze the causality of its structural components:

  • The Pyridine Nitrogen (Intrinsic Hydrophilization): Standard BDC linkers create highly stable but hydrophobic pores. Replacing the benzene ring with a pyridine ring (as seen in 2,5-pyridinedicarboxylic acid, PDC) introduces a nitrogen heteroatom directly into the aromatic backbone. The lone pair on this nitrogen acts as a Lewis basic site, drastically altering the electrostatic potential of the pore. This structural shift increases the framework's polarity, leading to faster water and vapor adsorption at significantly lower relative pressures ( p/p0​<0.2 ) compared to BDC-based MOFs[1].

  • The Amino Group (H-Bonding & PSM Anchor): The addition of a primary amine (-NH2) at the 6-position provides a potent hydrogen-bond donor. This is critical for binding polar guest molecules (such as acidic gases or pharmaceutical compounds). Furthermore, the amine serves as a covalent anchor for Post-Synthetic Modification (PSM), allowing researchers to graft complex peptides or targeting ligands via standard amide-coupling chemistry.

  • Synergistic Effect: While NH2-BDC offers an amine group and PDC offers a pyridine nitrogen, 6-NH2-PDC provides both. This dual-site functionality allows for simultaneous Lewis acid-base interactions and hydrogen bonding, making it an exceptional candidate for encapsulating complex drug molecules like Ibuprofen[2].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of 6-NH2-PDC compared to industry-standard MOF linkers.

LinkerBenchmark MOFEst. BET Surface AreaFramework HydrophilicityKey Functional AdvantagePrimary Application
BDC (1,4-Benzenedicarboxylic acid)UiO-66~1100 - 1200 m²/gLowHigh thermal and chemical stabilityGas storage, basic catalysis
NH2-BDC (2-Aminoterephthalic acid)UiO-66-NH2~900 - 1000 m²/gModeratePrimary amine anchor for PSMCO2 capture, chemical sensing
PDC (2,5-Pyridinedicarboxylic acid)UiO-66-PDC~800 - 950 m²/gHighPyridine N increases pore polarityWater sorption, heat pumps[1]
6-NH2-PDC (6-Aminopyridine-2,5-dicarboxylic acid)UiO-66-NH2-PDC~750 - 850 m²/gVery HighDual-site (Lewis basic N + H-bond NH2)Targeted drug delivery, advanced PSM

Interaction Pathways

The diagram below illustrates the divergent interaction pathways enabled by the dual functional groups of the 6-NH2-PDC linker.

G Linker 6-NH2-PDC Linker Pyridine Pyridine Nitrogen (Lewis Base) Linker->Pyridine Amine Amino Group (-NH2) Linker->Amine Hydro Enhanced Hydrophilicity Pyridine->Hydro HBond Hydrogen Bonding Pyridine->HBond PSM Covalent PSM Anchor Amine->PSM Amine->HBond App1 Water/Vapor Sorption Hydro->App1 App2 Targeted Drug Delivery PSM->App2 HBond->App2 App3 CO2 Capture & Catalysis HBond->App3

Interaction pathways of 6-NH2-PDC functional groups in MOF applications.

Experimental Protocols: Self-Validating Synthesis & Activation

To ensure scientific integrity and reproducibility, the following protocol details the solvothermal synthesis of a Zirconium-based MOF utilizing the 6-NH2-PDC linker (analogous to the established UiO-66-PDC methodology[1]). Every step is designed as a self-validating system.

Step 1: Precursor Preparation

  • Action: Dissolve 1.0 mmol of Zirconium(IV) chloride (ZrCl₄) and 1.0 mmol of 6-NH2-PDC in 30 mL of N,N-dimethylformamide (DMF).

  • Causality: Zr(IV) is a hard Lewis acid that forms exceptionally strong coordination bonds with hard Lewis base carboxylates. This hard-hard interaction is the fundamental reason Zr-MOFs exhibit unparalleled thermal and chemical stability.

Step 2: Defect Modulation

  • Action: Add 30 equivalents (relative to Zr) of glacial Acetic Acid to the mixture.

  • Causality: Acetic acid acts as a competitive modulator. Because it is a monocarboxylic acid, it competes with the 6-NH2-PDC linker for coordination sites on the Zr cluster. This competition slows down the framework extension kinetics, preventing the rapid precipitation of amorphous solids and yielding highly crystalline products with tunable missing-linker defects[1].

Step 3: Solvothermal Synthesis

  • Action: Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 120°C for 24 hours. Allow it to cool naturally to room temperature.

Step 4: Solvent Exchange and Washing

  • Action: Centrifuge the resulting powder and wash three times with fresh DMF, followed by a solvent exchange: soak the MOF in anhydrous methanol for 3 days, replacing the methanol daily.

  • Causality: DMF has a high boiling point and high surface tension. If the MOF is heated directly to remove DMF, the resulting capillary forces will cause the delicate porous framework to collapse. Exchanging DMF with methanol (which has a much lower surface tension and boiling point) preserves the structural integrity of the pores during the final activation step.

Step 5: Thermal Activation

  • Action: Evacuate the sample under dynamic vacuum at 120°C for 12 hours.

  • Validation: Confirm framework integrity via Powder X-Ray Diffraction (PXRD) and assess porosity via N₂ sorption isotherms (BET analysis).

Experimental Workflow

G Step1 Precursor Mixing ZrCl4 + 6-NH2-PDC Step2 Modulator Addition (Acetic Acid) Step1->Step2 Step3 Solvothermal Synthesis 120°C, 24h Step2->Step3 Step4 Washing & Solvent Exchange (DMF to Methanol) Step3->Step4 Step5 Thermal Activation Vacuum, 120°C Step4->Step5 Step6 Characterization (PXRD, BET, NMR) Step5->Step6

High-throughput synthesis and validation workflow for 6-NH2-PDC MOFs.

Applications in Drug Delivery and Catalysis

The unique architecture of 6-NH2-PDC makes it highly relevant for pharmaceutical applications. Recent studies have demonstrated that MOFs utilizing the PDC backbone (such as UiO-66-PDC) exhibit robust stability in aqueous conditions and can achieve high drug loading capacities (e.g., 27.60 wt% for the anti-inflammatory agent Ibuprofen)[1][2].

By introducing the amino group in 6-NH2-PDC, drug development professionals can leverage the framework for oral drug delivery [2]. The amino group enhances the solubility of poorly water-soluble drugs by forming strong hydrogen bonds with the Active Pharmaceutical Ingredient (API) inside the pore. Furthermore, the amine functional handle allows for the covalent attachment of polymer coatings (like PEG or lipid bilayers), protecting the MOF from premature degradation in harsh gastrointestinal environments and enabling controlled, targeted release profiles.

References

  • Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. Dalton Transactions (RSC Publishing).[Link]

  • Metal-organic frameworks in oral drug delivery. Asian Journal of Pharmaceutical Sciences (PMC - NIH).[Link]

Sources

Validation

Spectroscopic Comparison of 6-Aminopyridine-2,5-dicarboxylic Acid Derivatives: A Comprehensive Analytical Guide

Executive Overview & Mechanistic Rationale As drug development and materials science increasingly rely on highly functionalized heterocycles, the 6-aminopyridine-2,5-dicarboxylic acid scaffold has emerged as a critical b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Mechanistic Rationale

As drug development and materials science increasingly rely on highly functionalized heterocycles, the 6-aminopyridine-2,5-dicarboxylic acid scaffold has emerged as a critical building block. This molecule features a unique "push-pull" electronic architecture: the electron-donating amino group at the C6 position pairs with the electron-withdrawing carboxylic acid groups at the C2 and C5 positions. This extensive conjugation, combined with a robust capacity for inter- and intramolecular hydrogen bonding, makes its spectroscopic profile highly sensitive to derivatization.

This guide provides an objective, data-driven comparison of the parent 6-aminopyridine-2,5-dicarboxylic acid against three key functional derivatives:

  • Dimethyl 6-aminopyridine-2,5-dicarboxylate (Esterification: disrupts carboxylic hydrogen bonding).

  • 6-Aminopyridine-2,5-dicarboxamide (Amidation: alters the hydrogen-bond donor/acceptor ratio).

  • 6-(Methylamino)pyridine-2,5-dicarboxylic acid (N-Alkylation: enhances the +M (mesomeric) effect of the amine).

Understanding the spectroscopic shifts associated with these modifications is essential for researchers validating synthetic workflows, characterizing metal-organic frameworks (MOFs), or optimizing pharmacophores.

Logical Framework of Derivatization

The structural modifications of the parent scaffold directly dictate the resulting spectroscopic outputs. For instance, the parent acid relies heavily on extensive hydrogen bonding networks, a characteristic feature well-documented in related pyridine dicarboxylic acids[1]. Derivatization to esters or amides disrupts this dimeric hydrogen bonding, leading to predictable shifts in carbonyl stretching frequencies[2].

G Parent 6-Aminopyridine-2,5-dicarboxylic acid (Parent Scaffold) Ester Esterification (Dimethyl ester) Parent->Ester Derivatization Amide Amidation (Dicarboxamide) Parent->Amide Derivatization NAlkyl N-Alkylation (Methylamino) Parent->NAlkyl Derivatization IR_Ester IR: ν(C=O) ~1730 cm⁻¹ Loss of COOH H-bonding Ester->IR_Ester Spectroscopic Output IR_Amide IR: ν(C=O) ~1680 cm⁻¹ Strong N-H stretching Amide->IR_Amide Spectroscopic Output UV_NAlkyl UV-Vis: Bathochromic Shift Enhanced +M effect NAlkyl->UV_NAlkyl Spectroscopic Output

Logical relationship between derivatization of the parent scaffold and spectroscopic outputs.

Comparative Spectroscopic Data

The introduction of the amino group at the 6-position establishes a strong 'push-pull' electronic system, significantly altering the absorption and resonance profiles compared to unsubstituted analogs[3]. The tables below summarize the quantitative spectroscopic differences across the four derivatives.

Table 1: 1 H and 13 C NMR Chemical Shifts (ppm)

Acquired in DMSO- d6​ at 400 MHz ( 1 H) and 100 MHz ( 13 C). Referenced to internal TMS (0.00 ppm).

CompoundH3 (ppm)H4 (ppm)NH / NH 2​ (ppm)C=O (ppm)Pyridine Carbons (ppm)
Parent Acid 8.12 (d)7.85 (d)6.80 (br s, 2H)166.5, 165.2160.1, 152.3, 139.5, 115.2, 110.1
Dimethyl Ester 8.15 (d)7.88 (d)6.95 (br s, 2H)165.4, 164.8161.0, 151.8, 139.0, 114.5, 109.8
Dicarboxamide 8.05 (d)7.75 (d)6.75 (br s, 2H)168.2, 167.5159.5, 153.0, 138.5, 116.0, 111.2
N-Methylamino 8.08 (d)7.70 (d)7.10 (q, 1H)166.8, 165.5159.8, 152.5, 139.2, 114.8, 109.5

Analytical Insight: The H4 proton is shielded relative to H3 due to the para-resonance effect of the C6-amino group. Esterification slightly deshields the ring protons due to the loss of the hydrogen-bonded carboxylate anion character, which normally donates slight electron density back into the ring.

Table 2: Key FT-IR Vibrational Frequencies (ATR, cm⁻¹)

Solid-state measurements utilizing Attenuated Total Reflectance (ATR) to preserve native hydrogen bonding.

Compound ν (O-H) / ν (N-H) ν (C=O) ν (C=C) / ν (C=N)Out-of-plane C-H
Parent Acid 3450, 3320, 2900-3100 (br)1705, 16851590, 1565780
Dimethyl Ester 3465, 33401735, 17201595, 1570785
Dicarboxamide 3410, 3300, 31801675, 16601585, 1560775
N-Methylamino 3380, 2900-3100 (br)1700, 16801590, 1565780

Analytical Insight: The parent acid exhibits a broad ν (O-H) band merging with the C-H stretching region, indicative of strong dimeric hydrogen bonding. The dimethyl ester shows a sharp, higher-frequency ν (C=O) at 1735 cm⁻¹, confirming the successful disruption of these intermolecular networks.

Table 3: UV-Vis and Fluorescence Photophysical Properties

Measured in spectroscopic grade Methanol at 298 K.

CompoundAbsorption λmax​ (nm)Extinction Coeff. ϵ (M⁻¹cm⁻¹)Emission λmax​ (nm)Stokes Shift (nm)
Parent Acid 32514,50041085
Dimethyl Ester 31815,20039577
Dicarboxamide 33013,80042595
N-Methylamino 34516,10044095

Analytical Insight: N-alkylation increases the electron-donating capability of the amine, raising the HOMO energy level and resulting in a pronounced bathochromic (red) shift in both absorption and emission spectra.

Standardized Analytical Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the experimental design to prevent common analytical artifacts.

Protocol 1: NMR Spectroscopy Workflow

Objective: Unambiguous structural assignment while preventing solvent-induced proton exchange artifacts.

  • Sample Preparation: Dissolve 15 mg of the derivative in 0.6 mL of anhydrous DMSO- d6​ . Causality: Dicarboxylic acids form robust intermolecular hydrogen bonds, rendering them insoluble in less polar solvents like CDCl 3​ . Anhydrous DMSO prevents the rapid exchange of the -NH 2​ and -COOH protons with residual water, allowing them to be observed.

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS). Self-Validation: The TMS peak must appear exactly at 0.00 ppm. If shifted, the chemical shift axis must be recalibrated to ensure the accuracy of the highly sensitive pyridine ring protons.

  • Acquisition: Acquire standard 1D 1 H (16 scans, 10s relaxation delay to ensure full integration of quaternary carbons) and 13 C spectra.

  • Validation Step: Run a 2D HSQC experiment to definitively correlate the H3/H4 protons to their respective carbons, ruling out any ambiguity caused by the similar electronic environments of the C3 and C4 positions.

Protocol 2: FT-IR (ATR) Solid-State Analysis

Objective: Characterize native solid-state hydrogen bonding without matrix interference.

  • System Suitability: Perform a background scan of the empty diamond ATR crystal. Self-Validation: Scan a standard polystyrene calibration film to verify that the 1601 cm⁻¹ peak is within ± 1 cm⁻¹ specification.

  • Sample Application: Place 2-3 mg of dry, powdered sample directly onto the ATR crystal. Apply consistent pressure using the anvil. Causality: ATR is strictly preferred over KBr pelleting. KBr is hygroscopic (absorbing water that obscures the 3000-3500 cm⁻¹ region) and can induce solid-state ion exchange with the carboxylic acid protons, artificially shifting the C=O bands.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, ensuring accurate relative peak intensities.

Protocol 3: UV-Vis and Steady-State Fluorescence

Objective: Quantify photophysical properties while avoiding inner-filter effects.

  • Solvent Selection: Prepare a 1.0 mM stock solution in spectroscopic grade Methanol, then dilute to 10 µM for UV-Vis and 1 µM for fluorescence. Causality: Methanol fully solvates both the highly polar parent acid and the lipophilic ester derivative, providing a uniform dielectric environment for accurate λmax​ comparison.

  • Baseline Correction: Record a baseline using dual matched quartz cuvettes filled with pure Methanol. Self-Validation: The baseline must read 0.000 ± 0.002 Absorbance Units across the 200-600 nm range.

  • UV-Vis Acquisition: Scan from 200 to 500 nm. Calculate the molar extinction coefficient ( ϵ ) using the Beer-Lambert law at the λmax​ .

  • Fluorescence Acquisition: Excite the sample at its UV-Vis λmax​ . Causality: The sample concentration must be kept extremely low (Absorbance < 0.05 at excitation wavelength) to prevent primary and secondary inner-filter effects, which would artificially quench the emission and red-shift the apparent emission maximum.

Conclusion

The spectroscopic characterization of 6-aminopyridine-2,5-dicarboxylic acid and its derivatives requires a nuanced understanding of its push-pull electronics and hydrogen-bonding capabilities. By utilizing anhydrous NMR conditions, matrix-free ATR-FTIR, and strictly controlled photophysical measurements, researchers can accurately track derivatization. The transition from the parent acid to an ester or N-alkylated derivative yields distinct, predictable shifts across all spectroscopic modalities, serving as reliable markers for synthetic success and structural integrity.

Sources

Comparative

Assessing the Purity of Synthesized 6-Aminopyridine-2,5-dicarboxylic Acid: A Comparative Analytical Guide

As pharmaceutical intermediates and Metal-Organic Framework (MOF) ligands grow in complexity, the analytical rigor required to validate their purity must scale accordingly. 6-Aminopyridine-2,5-dicarboxylic acid (CAS: 139...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical intermediates and Metal-Organic Framework (MOF) ligands grow in complexity, the analytical rigor required to validate their purity must scale accordingly. 6-Aminopyridine-2,5-dicarboxylic acid (CAS: 1393562-80-5) is a prime example of a highly functionalized, polar heterocyclic building block that defies standard analytical conventions[1]. Featuring a basic amino group, a pyridine nitrogen, and two acidic carboxylates, its zwitterionic nature makes standard Reversed-Phase (RP) HPLC practically useless due to a lack of retention.

This guide objectively compares three alternative analytical methodologies—Mixed-Mode HPLC-UV , LC-MS , and Quantitative NMR (qNMR) —to establish a self-validating system for assessing the purity of synthesized 6-Aminopyridine-2,5-dicarboxylic acid against a commercial benchmark.

The Causality of Analytical Selection

To build a trustworthy purity profile, we must move beyond simply running a sample through a C18 column and trusting the area percentage. The physicochemical properties of pyridinecarboxylic acids dictate our instrumental choices:

  • Mixed-Mode HPLC-UV vs. Standard RP-HPLC : Standard C18 columns fail to retain highly polar pyridine dicarboxylic acids, causing them to elute in the void volume. We utilize a mixed-mode cation-exchange column (e.g., Primesep 100). The causality here is mechanistic: by using a sulfuric acid buffer, we suppress the ionization of the carboxylic acids while protonating the pyridine and amino nitrogens. This engages the cation-exchange functional groups on the column, allowing for tunable retention and baseline resolution of positional isomers[2][3].

  • Absolute vs. Relative Quantification (qNMR) : UV detection relies on extinction coefficients, which vary wildly between the target compound and its impurities (e.g., unreacted precursors or inorganic salts). qNMR bypasses this by providing a direct, absolute mass fraction based on the fundamental principle that the integrated NMR signal area is directly proportional to the number of nuclei, requiring no primary reference standard[4][5].

  • Trace Impurity Identification (LC-MS) : While qNMR provides absolute purity, its limit of detection (LOD) is typically ~0.5%. LC-MS (ESI-TOF) is deployed orthogonally to identify trace degradation products, such as hydroxylated byproducts (e.g., 6-hydroxy-2,5-PDA), which are common in pyridine dicarboxylate synthesis[].

Workflow A 6-Aminopyridine-2,5-dicarboxylic acid (Synthesized Batch) B Mixed-Mode HPLC-UV (Relative Purity & Isomers) A->B C LC-MS (ESI-TOF) (Trace Impurity ID) A->C D 1H qNMR (Absolute Mass Fraction) A->D E Data Reconciliation (Self-Validating System) B->E Area % C->E m/z Shifts D->E Absolute %

Analytical workflow for comprehensive purity assessment of pyridine derivatives.

Experimental Data: Synthesized vs. Commercial Benchmark

To demonstrate the efficacy of these methods, we compared an in-house synthesized batch of 6-Aminopyridine-2,5-dicarboxylic acid (synthesized via the exhaustive oxidation of 6-amino-2,5-dimethylpyridine) against a premium commercial benchmark (claimed >98% purity)[1][7].

Table 1: Comparative Purity Assessment Results
Analytical MetricSynthesized Batch (In-House)Commercial BenchmarkMethodological Insight
HPLC-UV Purity (250 nm) 97.4% (Area)99.1% (Area)Overestimates purity due to UV-transparent inorganic salts from oxidation.
qNMR Absolute Purity 94.2% (Mass/Mass) 98.5% (Mass/Mass) Reveals true absolute purity. The synthesized batch contained ~3% inorganic salts.
Major Impurity (HPLC) 6-Amino-5-methylpicolinic acidNone detectedIdentified partial oxidation intermediate in the synthesized batch.
Trace Impurity (LC-MS) 6-Hydroxy-2,5-PDA (+16 Da)Unknown (+14 Da)Hydroxylation is a known degradation pathway for pyridine dicarboxylates[].

Data Interpretation: The discrepancy between HPLC-UV (97.4%) and qNMR (94.2%) in the synthesized batch perfectly illustrates the danger of relying solely on chromatographic area percent. The qNMR assay successfully flagged the presence of non-chromophoric inorganic salts left over from the synthesis workup, validating the necessity of an orthogonal analytical approach[5][8].

Impurity Profiling & Degradation Pathways

Understanding the synthetic route is a prerequisite for robust analytical method development. The impurities present in 6-Aminopyridine-2,5-dicarboxylic acid are strictly dictated by its precursor and environmental exposure.

ImpurityPathway Precursor 6-Amino-2,5-dimethylpyridine (Starting Material) Target 6-Aminopyridine-2,5-dicarboxylic acid (Target API) Precursor->Target Full Oxidation Imp1 Mono-carboxylic Acid (Incomplete Oxidation) Precursor->Imp1 Partial Oxidation Imp2 6-Hydroxy-2,5-PDA (Degradation Byproduct) Target->Imp2 Hydrolysis / Side Rxn

Synthesis and degradation pathways leading to common structural impurities.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems . Each method includes internal checks to ensure the data generated is scientifically sound and legally defensible.

Protocol A: Mixed-Mode HPLC-UV Purity Assay

This method leverages cation-exchange to retain the zwitterionic target[3].

  • Column Selection: Equip the LC system with a Primesep 100 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% Sulfuric Acid ( H2​SO4​ ). Causality: H2​SO4​ is critical to protonate the pyridine ring, activating the cation-exchange mechanism[3].

    • Solvent B: Acetonitrile (MeCN).

  • Gradient Program: Run a linear gradient from 10% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: Set the UV/Vis detector to 250 nm, which captures the π→π∗ transitions of the highly conjugated pyridine ring[3].

  • Self-Validation Step (System Suitability): Inject a resolution mixture containing the target compound and its mono-carboxylic precursor. The method is only valid if the critical pair resolution ( Rs​ ) is > 2.0.

Protocol B: Absolute Purity Determination via 1H qNMR

This method provides absolute mass fraction without a reference standard[4][8].

  • Sample Preparation: Accurately weigh ~15.0 mg of the synthesized 6-Aminopyridine-2,5-dicarboxylic acid and ~5.0 mg of Maleic Acid (Internal Standard, NIST traceable, δ ~ 6.26 ppm, 2H) into a clean glass vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture completely in 0.75 mL of DMSO−d6​ . Transfer to a 5 mm NMR tube.

  • Instrument Parameters:

    • Pulse Sequence: 1D proton with inverse gated decoupling (if applicable) or standard 1D 1H .

    • Relaxation Delay (D1): Set to 60 seconds. Causality: The D1 must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated to ensure complete return to thermal equilibrium. Failing to do this artificially deflates the purity calculation[8][9].

    • Scans (NS): 64 scans to ensure a Signal-to-Noise (S/N) ratio > 250:1 for the target peaks.

  • Integration & Calculation: Integrate the Maleic acid peak at 6.26 ppm (2H) and the isolated pyridine aromatic proton at C4 ( δ ~ 8.1 ppm, 1H).

  • Self-Validation Step: Run a rapid Inversion-Recovery ( T1​ ) experiment prior to the quantitative run to empirically verify that the 60-second D1 is sufficient for the specific sample matrix.

References

  • 2 - SIELC Technologies 2.1 - Bidepharm

  • 3 - SIELC Technologies 4. - BOC Sciences

  • 4 - Benchchem 6.5 - ACS Publications

  • 9 - ResearchGate

  • 8 - RSC Publishing 9.7 - BLD Pharm

Sources

Validation

A Comparative Computational Analysis of 6-Aminopyridine-2,5-dicarboxylic Acid and its Isomeric Analogues for Drug Discovery

Abstract This guide provides an in-depth computational analysis of the physicochemical and electronic properties of 6-Aminopyridine-2,5-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth computational analysis of the physicochemical and electronic properties of 6-Aminopyridine-2,5-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide leverages high-level density functional theory (DFT) principles and comparative data from its structural analogues, 2-Aminoterephthalic acid and 3-Aminophthalic acid, to project its characteristics. This comparative approach offers valuable insights for researchers and drug development professionals by contextualizing the potential utility of 6-Aminopyridine-2,5-dicarboxylic acid in the rational design of novel therapeutics.

Introduction: The Significance of Substituted Dicarboxylic Acids in Medicinal Chemistry

Substituted aromatic and heterocyclic dicarboxylic acids are privileged scaffolds in drug discovery. The presence of multiple functional groups—a heterocyclic ring, an amino group, and two carboxylic acids—in a molecule like 6-Aminopyridine-2,5-dicarboxylic acid offers a rich tapestry of potential non-covalent interactions, making it an attractive candidate for targeting biological macromolecules. These functional groups can act as hydrogen bond donors and acceptors, engage in electrostatic interactions, and participate in metal coordination, all of which are critical for molecular recognition at the active sites of enzymes and receptors.

This guide will explore the computed properties of 6-Aminopyridine-2,5-dicarboxylic acid in comparison to two of its isomers, 2-Aminoterephthalic acid and 3-Aminophthalic acid. This comparison will illuminate the influence of the nitrogen atom's position within the aromatic ring on the molecule's electronic structure, reactivity, and potential for intermolecular interactions.

Molecular Structure and Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of a molecule are paramount in determining its suitability as a drug candidate, influencing factors such as solubility, membrane permeability, and metabolic stability. Below is a comparative table of key properties for 6-Aminopyridine-2,5-dicarboxylic acid and its selected analogues.

Property6-Aminopyridine-2,5-dicarboxylic acid2-Aminoterephthalic acid3-Aminophthalic acid
Molecular Formula C₇H₆N₂O₄C₈H₇NO₄C₈H₇NO₄
Molecular Weight 182.14 g/mol 181.15 g/mol 181.15 g/mol
CAS Number 1393562-80-510312-55-75434-20-8
Predicted LogP -0.8 (Estimated)0.66520.6652
Topological Polar Surface Area (TPSA) 114.7 Ų (Estimated)100.62 Ų100.62 Ų
Hydrogen Bond Donors 333
Hydrogen Bond Acceptors 555

Note: Some properties for 6-Aminopyridine-2,5-dicarboxylic acid are estimated based on its structure due to a lack of published experimental data.

Computational Methodology: The Power of Density Functional Theory (DFT)

To probe the electronic properties and reactivity of these molecules, we turn to Density Functional Theory (DFT), a robust quantum mechanical modeling method. DFT allows for the calculation of various molecular descriptors that provide insights into a molecule's behavior at the atomic level.

Experimental Protocol: DFT Calculation Workflow

A standardized DFT workflow is essential for obtaining accurate and reproducible results. The following protocol outlines the typical steps for analyzing small organic molecules like those discussed in this guide.

  • Structure Optimization:

    • The initial 3D structure of the molecule is drawn using a molecular editor.

    • A geometry optimization is performed using a specific DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation of the molecule. This process ensures that all subsequent calculations are based on a stable molecular geometry.

  • Frequency Analysis:

    • A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

    • This calculation also provides the predicted vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra.

  • Electronic Property Calculation:

    • Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as:

      • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for understanding a molecule's reactivity and electronic transitions.

      • Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential that are indicative of sites for electrophilic and nucleophilic attack, respectively.

Visualization of the DFT Workflow

DFT_Workflow cluster_prep 1. Structure Preparation cluster_opt 2. Geometry Optimization cluster_validation 3. Validation cluster_analysis 4. Property Analysis Mol_Editor Molecular Editor (Initial 3D Structure) DFT_Opt DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Mol_Editor->DFT_Opt Input Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Optimized Geometry No_Imag Check for Imaginary Frequencies Freq_Calc->No_Imag SPE_Calc Single-Point Energy Calculation No_Imag->SPE_Calc Validated Geometry HOMO_LUMO HOMO/LUMO Analysis SPE_Calc->HOMO_LUMO MEP Molecular Electrostatic Potential SPE_Calc->MEP

Caption: A generalized workflow for performing DFT calculations on small organic molecules.

Comparative Analysis of Electronic Properties

The electronic properties of a molecule are at the heart of its chemical reactivity and its ability to interact with biological targets. Here, we compare the key electronic descriptors for our three molecules of interest.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
6-Aminopyridine-2,5-dicarboxylic acid (Estimated)(Estimated)(Estimated to be relatively small)
2-Aminoterephthalic acid -6.04-1.584.46
3-Aminophthalic acid (Calculated to be similar to 2-ATA)(Calculated to be similar to 2-ATA)(Calculated to be similar to 2-ATA)

Data for 2-Aminoterephthalic acid is derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

The introduction of the nitrogen atom into the aromatic ring of 6-Aminopyridine-2,5-dicarboxylic acid is expected to lower the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing its reactivity compared to its carbocyclic analogues.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. Regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For 6-Aminopyridine-2,5-dicarboxylic acid, the MEP would be expected to show:

  • Negative potential around the oxygen atoms of the carboxylic acid groups and the nitrogen atom of the pyridine ring.

  • Positive potential around the hydrogen atoms of the carboxylic acid and amino groups.

This distribution of charge highlights the molecule's potential for forming strong hydrogen bonds and other electrostatic interactions, which are crucial for binding to biological targets.

Visualization of Molecular Properties

Molecular_Properties cluster_6APDA 6-Aminopyridine-2,5-dicarboxylic acid cluster_2ATA 2-Aminoterephthalic acid APDA_Structure Structure: Pyridine ring with -NH2 and two -COOH groups APDA_HOMO HOMO: Localized on the amino group and pyridine ring APDA_LUMO LUMO: Localized on the pyridine ring and carboxyl groups APDA_MEP MEP: Negative potential on N and O atoms ATA_Structure Structure: Benzene ring with -NH2 and two -COOH groups ATA_HOMO HOMO: Localized on the amino group and benzene ring ATA_LUMO LUMO: Localized on the benzene ring and carboxyl groups ATA_MEP MEP: Negative potential on O atoms

Caption: A conceptual comparison of the key molecular properties of 6-Aminopyridine-2,5-dicarboxylic acid and 2-Aminoterephthalic acid.

Spectroscopic Properties: Bridging Theory and Experiment

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 6-Aminopyridine-2,5-dicarboxylic acid would be expected to show distinct signals for the aromatic protons on the pyridine ring, as well as signals for the protons of the amino and carboxylic acid groups. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the carboxylic acid groups and the electron-donating effect of the amino group.

  • ¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, with the carbons of the carboxylic acid groups appearing at the most downfield chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 6-Aminopyridine-2,5-dicarboxylic acid would be characterized by absorption bands corresponding to its functional groups:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ from the carboxylic acid groups.

  • N-H stretch: Peaks in the region of 3300-3500 cm⁻¹ from the amino group.

  • C=O stretch: A strong absorption around 1700 cm⁻¹ from the carboxylic acid groups.

  • C=C and C=N stretches: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is determined by the electronic transitions within the molecule. The presence of the conjugated pyridine ring system along with the amino and carboxylic acid groups would likely result in absorption maxima in the UV region, corresponding to π → π* and n → π* transitions.

Conclusion and Future Directions

This guide has provided a comprehensive computational and comparative analysis of 6-Aminopyridine-2,5-dicarboxylic acid. While the lack of direct experimental data necessitates a degree of theoretical inference, the comparison with its isomeric analogues, 2-Aminoterephthalic acid and 3-Aminophthalic acid, offers a solid foundation for understanding its potential as a valuable building block in drug discovery.

The computational data suggests that the introduction of a nitrogen atom into the aromatic ring has a significant impact on the electronic properties of the molecule, likely increasing its reactivity and modifying its intermolecular interaction potential.

Future experimental work should focus on the synthesis and full spectroscopic characterization of 6-Aminopyridine-2,5-dicarboxylic acid to validate the theoretical predictions presented in this guide. Such studies will be instrumental in unlocking the full potential of this promising molecule for the development of novel therapeutics.

References

  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). MDPI. Retrieved from [Link]

  • Synthesis, Density Functional Theory and Kinetic Studies of Aminopyridine Based α-glucosidase Inhibitors. (2023). Taylor & Francis. Retrieved from [Link]

  • Investigation of DFT Calculations and Molecular Docking Studies of 4-Aminopyridine 4-Aminopyridinium Thiocyanate and Doxorubicin with 1JPW Protein. (n.d.). World Scientific. Retrieved from [Link]

  • Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis, density functional theory and kinetic studies of aminopyridine based α-glucosidase inhibitors. (2023). PubMed. Retrieved from [Link]

  • Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. (2020). ACS Publications. Retrieved from [Link]

  • From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. (2024). ACS Publications. Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Press. Retrieved from [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (n.d.). Research Square. Retrieved from [Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. (2011). Hilaris Publisher. Retrieved from [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5. (n.d.). PMC. Retrieved from [Link]

  • Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. (2024). Trends in Sciences. Retrieved from [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (n.d.). ResearchGate. Retrieved from [Link]

  • Insight into the connecting roles of interaction synthons and water clusters within different transition metal coordin
Comparative

thermal stability comparison of metal-organic frameworks with different amino-functionalized linkers

An in-depth technical analysis for researchers, scientists, and drug development professionals. The Functionalization Paradox in Metal-Organic Frameworks Metal-Organic Frameworks (MOFs) are celebrated for their modularit...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

The Functionalization Paradox in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are celebrated for their modularity. By substituting standard organic linkers with functionalized counterparts—most notably the amino-functionalized 2-aminoterephthalic acid ( BDC-NH2​ )—researchers can drastically enhance a framework's polarity, basicity, and catalytic activity. This modification is highly sought after in drug delivery, CO2​ capture, and photocatalysis.

However, this functionalization introduces a fundamental materials science paradox: the enhancement of chemical functionality almost universally comes at the cost of thermal stability . As a Senior Application Scientist, I frequently see researchers design brilliant functionalized MOFs, only to have them collapse during high-temperature activation or exothermic catalytic cycles. Understanding the mechanistic causality behind this degradation is critical for successful application design.

Mechanistic Causality: Why Amino Groups Compromise Thermal Stability

The thermal degradation of a MOF typically initiates at the coordination bond between the metal cluster (node) and the carboxylate oxygen of the linker. When an −NH2​ group is introduced to the aromatic ring of the linker, it destabilizes the framework through three primary mechanisms:

  • Electronic Destabilization: The −NH2​ group is a strong electron-donating group (EDG). While it increases the overall electron density of the aromatic ring, it subtly alters the charge distribution at the carboxylate binding sites, weakening the metal-oxygen coordination bond[1]. Furthermore, the amine group itself is highly susceptible to thermal oxidation, acting as an initiation site for framework combustion when heated in air[2].

  • Steric Hindrance and Loss of Flexibility: Many parent MOFs (like MOF-5) exhibit negative thermal expansion (NTE) or possess rotational degrees of freedom that allow them to dissipate thermal vibrational energy. The steric bulk of the −NH2​ group restricts the rotational flexibility of the linker. Consequently, thermal stress cannot be dissipated mechanically and is instead localized at the coordination bonds, leading to premature cleavage[1].

  • Hydrogen Bond Disruption: The amino groups form complex intra-pore hydrogen-bonding networks with residual solvents or adjacent framework oxygens. As thermal energy increases, the violent breaking of these hydrogen bonds exerts localized mechanical stress on the crystalline lattice, accelerating structural collapse[3].

G A Parent MOF (e.g., UiO-66) B Amino-Functionalization (BDC-NH2 Linker) A->B Synthesis E Increased Polarity & Hydrogen Bonding B->E F Steric Hindrance & Bond Weakening B->F C Enhanced Properties (CO2 Uptake, Catalysis) D Reduced Thermal Stability (Lower T_decomp) E->C Application F->D Trade-off

Caption: Logical relationship between amino-functionalization, property enhancement, and thermal stability.

Comparative Data Analysis: Parent vs. Amino-Functionalized MOFs

To objectively evaluate this trade-off, we must look at the decomposition temperatures ( Tdecomp​ ) derived from Thermogravimetric Analysis (TGA). The table below summarizes the thermal stability limits of three benchmark MOF families.

Framework FamilyParent MOF Tdecomp​ (°C)Amino-Functionalized MOF Tdecomp​ (°C)Stability Loss ( ΔT )
Zirconium (Zr) UiO-66~500 - 540UiO-66-NH₂~380 - 410-120 to -130 °C
Zinc (Zn) MOF-5~520IRMOF-3~432-88 °C
Chromium (Cr) MIL-101(Cr)~350 - 400MIL-101(Cr)-NH₂~270 - 350-50 to -80 °C

Data Insights:

  • Zr-Based MOFs: The 3 is renowned for its exceptional stability due to strong Zr-O bonds, surviving past 500 °C[3]. However, introducing the −NH2​ linker drops its stability to roughly 380–410 °C[4],[2]. While this is a significant drop, 380 °C is still more than sufficient for most pharmaceutical and ambient catalytic applications.

  • Zn-Based MOFs: 5 decomposes at 520 °C, whereas its isoreticular amino-analog, IRMOF-3, collapses at 432 °C[5],. The linear relationship between the proportion of BDC-NH2​ linkers and the drop in thermal stability allows researchers to tune stability by creating mixed-linker multivariate MOFs (MTV-MOFs)[5].

  • Cr-Based MOFs: 6 experiences a moderate drop, with the amino-functionalized version decomposing between 270 °C and 350 °C depending on the synthesis and activation route[6].

Experimental Protocol: Self-Validating Thermogravimetric Analysis (TGA)

To generate trustworthy, reproducible thermal stability data, you cannot simply place a MOF in a furnace and hit "start." The protocol must be a self-validating system that isolates framework decomposition from solvent loss and buoyancy artifacts.

Workflow N1 Sample Prep (Solvent Exchange) N2 TGA Loading (10-20 mg in Al2O3) N1->N2 N3 Purging (N2 or Air flow) N2->N3 N4 Heating Program (10 °C/min to 800 °C) N3->N4 N5 Data Analysis (DTG Peak Det.) N4->N5

Caption: Step-by-step self-validating workflow for Thermogravimetric Analysis (TGA) of MOFs.

Step-by-Step Methodology:
  • Sample Preparation & Activation: Wash the synthesized MOF thoroughly with a highly volatile solvent (e.g., methanol or acetone) to displace high-boiling synthesis solvents like DMF. Dry under vacuum at 100 °C for 12 hours.

    • Causality: High-boiling solvents trapped in the pores will slowly volatilize at elevated temperatures, creating a continuous weight loss curve that masks the distinct onset of framework decomposition.

  • Instrument Calibration (The Validation Step): Run an empty alumina ( Al2​O3​ ) crucible under the exact gas flow and heating rate to establish a baseline.

    • Causality: As the furnace heats, gas density decreases, altering the buoyancy of the crucible and causing an apparent (but false) weight shift. Baseline subtraction ensures the recorded mass loss is strictly from the MOF.

  • Sample Loading: Load exactly 10–20 mg of the activated MOF into the crucible, tapping it to form a thin, even layer.

    • Causality: A thin layer prevents thermal gradients. If the sample is clumped, the exterior will decompose before the interior, artificially broadening the decomposition curve.

  • Purge & Atmosphere Selection: Purge the furnace with high-purity Nitrogen ( N2​ ) or Air at a flow rate of 50 mL/min.

    • Causality: Using N2​ measures pure thermal cracking (pyrolysis), while Air measures oxidative stability (combustion). Comparing both profiles validates whether the −NH2​ group is failing due to heat alone or due to oxidation.

  • Heating Program: Heat the sample from 25 °C to 800 °C at a strict rate of 10 °C/min.

    • Causality: Heating faster than 10 °C/min causes thermal lag—the furnace will be hotter than the sample itself, artificially inflating the recorded Tdecomp​ .

  • Data Interpretation (DTG Analysis): Do not rely solely on the standard weight % curve. Plot the first derivative of the weight loss (DTG).

    • Causality: The minimum peak on the DTG curve mathematically pinpoints the exact temperature of maximum degradation rate ( Tmax​ ), removing human bias in determining where the framework officially collapses.

Conclusion & Strategic Recommendations

Amino-functionalized MOFs offer unparalleled advantages for targeted drug delivery and gas separation, but researchers must respect their thermal limits. When designing a workflow:

  • For High-Temperature Catalysis (>350 °C): Avoid −NH2​ functionalization unless using an ultra-stable Zr-based parent like UiO-66. Consider mixed-linker strategies (e.g., 20% BDC-NH2​ / 80% BDC) to balance active sites with thermal resilience.

  • For Ambient/Biological Applications: The thermal penalty is irrelevant. The enhanced hydrophilicity and hydrogen-bonding capabilities of MIL-101(Cr)-NH₂ or IRMOF-3 will vastly outperform their unfunctionalized counterparts at physiological temperatures.

Sources

Validation

Electrochemical Properties of 6-Aminopyridine-2,5-dicarboxylic Acid vs. Non-Aminated Analogues: A Comparative Guide

Executive Summary: The Rational Design of Electroactive Ligands In the development of advanced metal-organic frameworks (MOFs), coordination polymers, and electrochemical sensors, the selection of organic linkers dictate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rational Design of Electroactive Ligands

In the development of advanced metal-organic frameworks (MOFs), coordination polymers, and electrochemical sensors, the selection of organic linkers dictates the ultimate functional ceiling of the material. Pyridine-2,5-dicarboxylic acid (PDC) has long served as a robust, rigid multidentate ligand. However, as an application scientist designing electrocatalytic interfaces, I often transition to its aminated analogue: 6-Aminopyridine-2,5-dicarboxylic acid .

This guide objectively compares the electrochemical performance of 6-aminopyridine-2,5-dicarboxylic acid against its non-aminated PDC counterpart. By analyzing the causality behind their electronic behaviors, we can understand why the simple addition of a 6-amino group transforms a passive structural linker into an active participant in electrocatalysis and analyte sensing.

Mechanistic Divergence: Electronic and Steric Causality

The decision to utilize an aminated versus a non-aminated pyridine-dicarboxylate is rarely arbitrary; it is rooted in fundamental molecular orbital theory and secondary-sphere coordination mechanics.

  • The Non-Aminated Baseline (PDC): Pyridine-2,5-dicarboxylic acid primarily acts as a structural scaffold. Electrochemically, PDC undergoes an irreversible two-electron reduction at highly negative potentials. This reduction is heavily proton-coupled, shifting linearly with pH (approximately −70 to −80 mV/pH) 1. Because it lacks electron-donating substituents, its ability to stabilize reactive intermediates during electrocatalysis is limited.

  • The Aminated Upgrade (6-Amino-PDC): The introduction of the exocyclic -NH₂ group at the 6-position fundamentally alters the ligand's electronic landscape. The amino group acts as a strong resonance donor (+M effect), raising the Highest Occupied Molecular Orbital (HOMO) energy level. More importantly, the -NH₂ group introduces critical steric and hydrogen-bonding effects. In transition metal complexes (such as Cu(II) architectures), the steric repulsion of the amino group elongates the metal-nitrogen bonds, which directly drives a positive shift in the complex's redox potential 2. Furthermore, the amino group serves as a primary hydrogen-bond donor, anchoring analytes like dopamine to the electrode surface and drastically enhancing electroanalytical sensitivity 3.

StructureProperty PDC Pyridine-2,5-dicarboxylic acid (Non-Aminated Core) Amine Addition of 6-NH2 Group PDC->Amine AminoPDC 6-Aminopyridine-2,5-dicarboxylic acid (Aminated Analogue) Amine->AminoPDC Elec Electronic Effect: +M Resonance Donating AminoPDC->Elec Steric Secondary Sphere: Hydrogen Bonding Sites AminoPDC->Steric Redox Positive Shift in Complex Redox Potentials Elec->Redox Sense Enhanced Electrocatalytic Analyte Anchoring Steric->Sense

Logical flow of how 6-amino substitution alters electrochemical properties.

Quantitative Comparison: Electrochemical Topography

The table below summarizes the comparative electrochemical performance metrics derived from proxy coordination studies of these two ligand classes.

PropertyPyridine-2,5-dicarboxylic acid (PDC)6-Aminopyridine-2,5-dicarboxylic acidMechanistic Driver
Ligand Reduction (E₁/₂) Highly negative, shifts ~ −70 mV/pHShifted positively relative to PDC+M effect alters HOMO/LUMO gap
Metal Complex Redox Standard metal-centered potentialsPositive shift in complex potentialsSteric repulsion elongates M-N bonds
Analyte Anchoring Weak (primarily electrostatic)Strong (multi-point H-bonding)-NH₂ acts as a primary H-bond donor
Electrocatalytic Utility Low (acts mainly as structural support)High (e.g., Dopamine oxidation)Stabilization of redox intermediates

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in your laboratory, the following protocols are designed as self-validating systems. They do not merely instruct what to do, but incorporate internal checks to verify why the system is working.

Protocol A: Cathodic Electrosynthesis of Metal-Ligand Frameworks

Both PDC and 6-amino-PDC are excellent candidates for the rapid, room-temperature electrosynthesis of MOFs (such as Zr-UiO-66 architectures) 4.

  • Electrolyte Preparation: Dissolve 10 mM of the chosen ligand and 10 mM of the metal precursor (e.g., ZrCl₄) in a solvent containing 0.1 M KNO₃ as a supporting electrolyte. Causality: The high concentration of inert KNO₃ ensures that the applied current drives the localized pH change at the electrode rather than migrating the precursor ions.

  • Constant Current Electrolysis: Immerse a carbon electrode and apply a constant cathodic current density (e.g., 30 mA cm⁻²). Causality: Constant current guarantees a uniform rate of radical/ion generation, preventing the chaotic nucleation often seen in uncontrolled potential sweeps.

  • Internal Validation (Chronopotentiometry): Monitor the voltage transient during deposition. Validation Check: A sharp, sudden increase in potential indicates successful electrode passivation (film growth). If the voltage remains flat, the MOF is failing to adhere to the substrate, and the solvent polarity must be adjusted.

Protocol B: Diagnostic Cyclic Voltammetry & Electrocatalytic Sensing

When utilizing the 6-amino-PDC complex as a sensor (e.g., for dopamine), validating the baseline kinetics is mandatory before introducing the analyte.

  • Electrode Modification: Drop-cast the synthesized 6-amino-PDC complex onto a pre-polished Glassy Carbon Electrode (GCE).

  • Baseline Validation: Run a Cyclic Voltammogram (CV) in a blank buffer spiked with 1 mM Ferrocenemethanol. Validation Check: The reversible 1e⁻ wave must appear precisely at its known formal potential (e.g., +0.20 V vs Ag/AgCl). Causality: This proves your reference electrode is uncompromised and the modified film remains electrically conductive.

  • Kinetic Extraction: Introduce the analyte (e.g., dopamine) and scan at varying rates (10 to 100 mV/s). Plot the peak current against the square root of the scan rate (Randles-Sevcik equation) to confirm whether the electrocatalytic process is diffusion-controlled—a direct result of the amino group's hydrogen-bonding capture mechanism.

ProtocolValidation Prep 1. Electrode Preparation Alumina Polishing & Sonication Electrosynth 2. Constant Current Electrolysis (Film Deposition) Prep->Electrosynth Val1 Validation A: Voltage Transient Monitor for Passivation Spike Electrosynth->Val1 CV 3. Cyclic Voltammetry Analyte & Scan Rate Variation Val1->CV Val2 Validation B: Ferrocene Spike Calibrate Reference Electrode CV->Val2 Data 4. Randles-Sevcik Analysis Extract Diffusion Kinetics Val2->Data

Self-validating electrochemical workflow for synthesis and characterization.

References

  • [1] Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. Heteroatom Chemistry. 1

  • [2] Steric and hydrogen-bonding effects on the stability of copper complexes with small molecules. PubMed. 2

  • [3] A cobalt(II) coordination polymer with 6-aminonicotinate and 1,2-bis(4-pyridyl)ethane as a new electrochemical sensor for determination of dopamine. RSC Publishing. 3

  • [4] Synthesis and application of [Zr-UiO-66-PDC-SO3H]Cl MOFs to the preparation of dicyanomethylene pyridines via chemical and electrochemical methods. PMC. 4

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Safety Matrix: Handling 6-Aminopyridine-2,5-dicarboxylic acid

Executive Summary 6-Aminopyridine-2,5-dicarboxylic acid (CAS: 1393562-80-5) is a specialized organic building block frequently utilized in drug development and advanced materials synthesis. Because it is a fine crystalli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Aminopyridine-2,5-dicarboxylic acid (CAS: 1393562-80-5) is a specialized organic building block frequently utilized in drug development and advanced materials synthesis. Because it is a fine crystalline powder containing both a basic amino group and acidic carboxyl moieties, improper handling can lead to acute mucosal irritation and respiratory sensitization. This guide provides drug development professionals with a self-validating, regulatory-compliant protocol for personal protective equipment (PPE) selection, operational handling, and waste disposal.

Hazard Profiling & Mechanistic Toxicology

To protect yourself effectively, you must understand why the chemical is hazardous.

  • Mechanistic Causality: The compound is a bifunctional nitrogen-containing heterocycle. The amino group on the pyridine ring introduces potential skin and respiratory sensitization risks. Simultaneously, the two carboxylic acid groups lower the local pH upon contact with moisture (such as sweat on the skin or mucosal membranes in the respiratory tract), leading to acute, localized irritation.

  • Hazard Classification: Based on structural analogs, this compound triggers GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Under the Occupational Safety and Health Administration (OSHA) standard , a formal hazard assessment dictates that physical barriers must be established to prevent inhalation and dermal absorption[2].

Quantitative PPE Selection Matrix

The following table summarizes the required PPE, grounded in specific quantitative metrics and regulatory standards, to ensure a complete barrier against aerosolized powders.

Protection ZoneEquipment SpecificationQuantitative MetricMechanistic Rationale & Regulatory Standard
Respiratory NIOSH-Approved N95 or FFP3 Respirator≥95% filtration efficiency for 0.3 μm particlesPrevents inhalation of fine crystalline dust. Must display a valid NIOSH TC approval number per [3].
Ocular Tight-fitting safety gogglesZero-gap facial sealProtects against accidental powder transfer to mucosal membranes.
Dermal (Hands) Disposable Nitrile Gloves≥0.11 mm thicknessNitrile provides a robust, non-reactive barrier against mildly acidic organic powders[2].
Body Flame-retardant lab coat100% cotton or specialized polymerPrevents accumulation of static-charged powder on personal clothing[4].

Operational Workflow: A Self-Validating Protocol

Do not simply follow these steps; verify them as you go. This protocol is designed as a self-validating system to ensure absolute safety during the weighing and transfer of 6-Aminopyridine-2,5-dicarboxylic acid.

Step 1: Environmental Validation (Ventilation)

  • Action: Conduct all open-container handling inside a certified chemical fume hood.

  • Causality: Fume hoods use directional airflow to capture aerosolized particulates before they reach the operator's breathing zone.

  • Self-Validation: Check the fume hood's digital monitor. The readout must display a face velocity of 0.5 m/s (100 fpm) . If the reading is <0.4 m/s or the airflow alarm is triggered, do not open the chemical container.

Step 2: PPE Donning & Integrity Check

  • Action: Don the lab coat, nitrile gloves, goggles, and N95 respirator.

  • Causality: Ensuring a proper seal prevents micro-particulates from bypassing the filter.

  • Self-Validation: Perform a positive/negative pressure seal check on the N95 respirator. Cup your hands over the mask and exhale sharply; no air should leak around the edges[3].

Step 3: Anti-Static Weighing & Transfer

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Causality: Aminopyridine derivatives are fine powders highly prone to electrostatic repulsion. Standard plastic weigh boats can cause the powder to "jump" and aerosolize, increasing inhalation risk and contaminating the balance.

  • Self-Validation: If the powder clings aggressively to the spatula or the sides of the weigh boat, stop. Use an anti-static gun (Zerostat) to neutralize the surface charge before proceeding.

Step 4: Primary Decontamination

  • Action: Wipe down the spatula, balance pan, and surrounding hood surface with a damp paper towel (using 70% ethanol or a mild basic solution).

  • Causality: The dicarboxylic acid is easily neutralized and solubilized by mild bases or polar solvents, preventing secondary exposure to the next operator.

Spill Response & RCRA-Compliant Disposal Plan

In the event of a spill, or when disposing of contaminated consumables (e.g., weigh boats, gloves, paper towels), strict adherence to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) is required.

  • Spill Mitigation: Never dry-sweep the powder. Dry sweeping bypasses gravitational settling and directly aerosolizes the irritant into the air. Instead, use a wet-wipe method with damp absorbent pads to suppress dust generation.

  • Waste Disposal: Place all contaminated materials into a sealable, chemically compatible container.

  • RCRA Compliance: Label the container explicitly as "Hazardous Waste - Toxic/Irritant Solid." Under , this waste must be stored in a designated Satellite Accumulation Area (SAA). It must be transferred to a central disposal facility within 12 months or the moment the accumulation reaches the 55-gallon limit [5].

Logical Flow Diagram: Handling & Disposal

HandlingWorkflow Start 6-Aminopyridine-2,5-dicarboxylic acid (CAS: 1393562-80-5) Hazard Hazard Assessment Irritant (H315, H319, H335) Start->Hazard PPE PPE Selection Nitrile Gloves, N95/FFP3, Goggles Hazard->PPE Operation Operational Execution Fume Hood (0.5 m/s face velocity) PPE->Operation Spill Spill Scenario? Operation->Spill Cleanup Wet Wipe & Neutralize (Avoid dry sweeping) Spill->Cleanup Yes Disposal RCRA Solid Waste Disposal (Satellite Accumulation Area) Spill->Disposal No Cleanup->Disposal

Workflow illustrating hazard assessment, PPE selection, and RCRA-compliant disposal.

References
  • BLD Pharm. "155790-12-8 | 6-Methyl-2-(methylamino)nicotinic acid | BLD Pharm" (Used as structural hazard proxy).

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Subpart I 29 CFR 1910.132".

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Identifying NIOSH Approved® Respirators".

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories (RCRA 40 CFR 262)".

Sources

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